molecular formula C6H13NO3 B071136 (2S,3S)-3-Amino-2-hydroxyhexanoic acid CAS No. 160801-76-3

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

Numéro de catalogue: B071136
Numéro CAS: 160801-76-3
Poids moléculaire: 147.17 g/mol
Clé InChI: OIFGOYXLBOWNGQ-WHFBIAKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a stereochemically defined non-proteinogenic amino acid of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 6 H 13 NO 3 and a molecular weight of 147.17 g/mol, this compound serves as a critical chiral building block for the synthesis of complex molecules . Its structure, featuring both amino and hydroxy functional groups on adjacent carbon atoms, makes it a valuable scaffold for constructing peptidomimetics and bioactive compounds. Researchers utilize this diastereomer to introduce specific three-dimensionality and functional groups into molecular designs, which is crucial for studying structure-activity relationships and developing enzyme inhibitors. Specifications & Handling: • CAS Number: 160801-76-3 • Molecular Formula: C 6 H 13 NO 3 • Molecular Weight: 147.17 • Purity: 98% Min. • Storage: To maintain stability, the product should be stored sealed in a dry environment, ideally between 2-8°C . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458626
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160801-76-3
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160801-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: An Enigmatic Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic α-amino acid characterized by its specific stereochemistry. While the incorporation of non-canonical amino acids is a well-established strategy in nature to generate structural diversity and potent biological activity in natural products, the direct biosynthetic role of (2S,3S)-3-Amino-2-hydroxyhexanoic acid remains an area of limited exploration in the current scientific literature. This technical guide provides a comprehensive overview of this molecule, including its physicochemical properties and known synthetic methodologies. By examining related α-hydroxy-β-amino acids with established roles in bioactive natural products, this document aims to provide a framework for future research into the potential biological significance of (2S,3S)-3-Amino-2-hydroxyhexanoic acid for researchers, scientists, and professionals in drug development.

Introduction: The Untapped Potential of a Chiral Amino Acid

The world of natural products is rich with complex molecules that exhibit a vast array of biological activities. A significant portion of this diversity is derived from the incorporation of non-canonical amino acids (ncAAs) into peptide and polyketide backbones. These ncAAs, which deviate from the 20 proteinogenic amino acids, introduce unique structural and functional motifs that are often crucial for the therapeutic properties of the parent natural product.

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is one such ncAA. Its structure, featuring two adjacent chiral centers, a hydroxyl group, and an amino group, suggests its potential as a versatile building block in natural product biosynthesis. However, a thorough review of the current literature reveals a notable absence of studies detailing its direct incorporation into complex natural products. This guide, therefore, serves a dual purpose: to consolidate the existing knowledge on (2S,3S)-3-Amino-2-hydroxyhexanoic acid and to provide a forward-looking perspective on how its biological role in natural product synthesis might be elucidated.

Physicochemical Properties of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

A foundational understanding of a molecule's properties is paramount for any investigation into its biological function. The following table summarizes the key physicochemical data for (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

PropertyValueReference(s)
IUPAC Name (2S,3S)-3-amino-2-hydroxyhexanoic acid[1]
CAS Number 160801-76-3[1]
Molecular Formula C6H13NO3[1]
Molecular Weight 147.17 g/mol [1]
Melting Point >220 °C (decomposes)[1]
Boiling Point 337°C at 760 mmHg (Predicted)[1]
Density 1.185 g/cm³ (Predicted)[1]
Topological Polar Surface Area 83.6 Ų[2]
XLogP3-AA -2.7[2]

The Role of Related α-Hydroxy-β-Amino Acids in Natural Products: A Blueprint for Discovery

While the direct biosynthetic role of (2S,3S)-3-Amino-2-hydroxyhexanoic acid is not well-documented, the functions of structurally similar compounds offer valuable insights into its potential.

(2S,3S)-2-Amino-3-methylhexanoic Acid: A Fungal Metabolite with Plant Elicitor Activity

A closely related molecule, (2S,3S)-2-amino-3-methylhexanoic acid (AMHA), has been identified as a natural product from various fungal species, including Alternaria alternata and Magnaporthe oryzae[3][4]. AMHA has been shown to be a potent plant elicitor, inducing resistance to both temperature stress and pathogen attack[3][5]. This discovery is significant as it establishes a clear biological role for a structurally similar (2S,3S)-configured amino acid in intercellular signaling and defense, albeit not as a direct building block in a larger natural product.

Precursors to Bioactive Peptides

Several natural products incorporate α-hydroxy-β-amino acid motifs, underscoring the importance of this structural class. For example:

  • (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid is a key component of amastatin , an aminopeptidase inhibitor[6].

  • (2S,3R)-3-Amino-2-hydroxydecanoic acid is the N-terminal residue of the linear pentapeptide microginin , which exhibits antihypertensive properties[7].

These examples demonstrate that enzymes capable of incorporating such non-canonical amino acids into peptide chains exist in nature.

Synthetic Strategies for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

The availability of pure (2S,3S)-3-Amino-2-hydroxyhexanoic acid is a prerequisite for studying its biological function. Asymmetric synthesis is necessary to control the two adjacent stereocenters. A general and effective approach involves the diastereoselective synthesis using chiral auxiliaries[8].

Experimental Protocol: Diastereoselective Synthesis via a Chiral Oxazinanone Auxiliary

This method provides high stereocontrol for the synthesis of α-amino acids.

  • Formation of the Chiral Oxazinanone: React a suitable chiral amino alcohol with a glyoxylic acid derivative to form the corresponding oxazinanone.

  • Enolate Formation: Treat the oxazinanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the enolate.

  • Diastereoselective Alkylation: Introduce an appropriate electrophile to the enolate solution. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, leading to the formation of one diastereomer in high excess.

  • Hydrolysis and Auxiliary Removal: Hydrolyze the alkylated oxazinanone under acidic or basic conditions to cleave the chiral auxiliary and yield the desired (2S,3S)-3-Amino-2-hydroxyhexanoic acid. The chiral auxiliary can often be recovered and reused.

Diastereoselective_Synthesis cluster_0 Chiral Auxiliary Chemistry Chiral_Amino_Alcohol Chiral Amino Alcohol Chiral_Oxazinanone Chiral Oxazinanone Chiral_Amino_Alcohol->Chiral_Oxazinanone Glyoxylic_Acid_Derivative Glyoxylic Acid Derivative Glyoxylic_Acid_Derivative->Chiral_Oxazinanone Enolate_Formation Enolate Formation (LDA, -78°C) Chiral_Oxazinanone->Enolate_Formation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Target_Amino_Acid (2S,3S)-3-Amino-2-hydroxyhexanoic acid Hydrolysis->Target_Amino_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Workflow for diastereoselective synthesis.

Proposed Experimental Workflow for Investigating the Biological Role

To uncover the potential role of (2S,3S)-3-Amino-2-hydroxyhexanoic acid in natural product synthesis, a systematic approach is required. The following workflow outlines a potential research strategy.

Biological_Role_Investigation cluster_1 Investigative Workflow Synthesis Chemical Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid Isotopic_Labeling Isotopic Labeling (e.g., ¹³C, ¹⁵N) Synthesis->Isotopic_Labeling Feeding_Studies Labeled Amino Acid Feeding Studies Isotopic_Labeling->Feeding_Studies Microbial_Screening Screening of Microbial Strains (Actinomycetes, Fungi) Microbial_Screening->Feeding_Studies Metabolite_Extraction Extraction of Secondary Metabolites Feeding_Studies->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis NMR_Spectroscopy NMR Spectroscopy LC_MS_Analysis->NMR_Spectroscopy Identify labeled compounds Structure_Elucidation Structure Elucidation of Novel Natural Products NMR_Spectroscopy->Structure_Elucidation

Caption: Proposed workflow for biological role discovery.

Experimental Protocol: Isotope Tracer Studies
  • Synthesize Labeled Compound: Prepare (2S,3S)-3-Amino-2-hydroxyhexanoic acid with isotopic labels (e.g., uniformly ¹³C-labeled or ¹⁵N-labeled).

  • Select and Culture Microorganisms: Choose a diverse panel of microorganisms known for producing a variety of natural products (e.g., Streptomyces species, filamentous fungi).

  • Feeding Experiment: Introduce the labeled amino acid into the microbial cultures at different growth phases.

  • Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelia.

  • Analysis: Analyze the crude extracts using high-resolution LC-MS/MS to identify metabolites that have incorporated the isotopic label.

  • Isolation and Structure Elucidation: Isolate the labeled compounds and determine their structures using NMR spectroscopy and other spectrometric methods.

Future Perspectives and Conclusion

The study of (2S,3S)-3-Amino-2-hydroxyhexanoic acid is currently in its infancy. While its direct role as a building block in natural product biosynthesis has yet to be established, the tantalizing clues from structurally related molecules suggest a wealth of untapped potential. Future research should focus on:

  • Genome Mining: Identifying putative biosynthetic gene clusters that may be responsible for the synthesis and incorporation of this amino acid.

  • Enzymatic Studies: Characterizing enzymes, such as non-ribosomal peptide synthetase (NRPS) domains, that may recognize and activate (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

  • Bioactivity Screening: Testing the pure compound for a wide range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects.

References

  • (2S,3R)-3-AMINO-2-HYDROXYHEXANOICACID | CAS#:19467-01-7 | Chemsrc. (n.d.). Retrieved March 30, 2026, from [Link]

  • (2S, 3S)-3-아미노-2-아미노산 160801-76-3 wiki. (n.d.). Kr. Retrieved March 30, 2026, from [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022). MDPI. Retrieved March 30, 2026, from [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • 3-Amino-2-hydroxyhexanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 30, 2026, from [Link]

  • (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID — Chemical Substance Information. (n.d.). Retrieved March 30, 2026, from [Link]

  • (2S,3R)-3-AMINO-2-METHYLHEXANOIC-ACID. (n.d.). SpectraBase. Retrieved March 30, 2026, from [Link]

  • 160801-75-2 | (2R,3S)-3-Amino-2-hydroxyhexanoic acid. (n.d.). Next Peptide. Retrieved March 30, 2026, from [Link]

  • Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Hexanoic acid,3-amino-2-hydroxy-, (3S)- — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 30, 2026, from [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. (2014). PMC - NIH. Retrieved March 30, 2026, from [Link]

Sources

Chemical structure and physicochemical properties of (2S,3S)-3-Amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

Executive Summary (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a highly specialized, non-proteinogenic α -hydroxy- β -amino acid. As a critical chiral building block, it is indispensable in the development of peptidomimetics, protease inhibitors, and the total synthesis of complex cyanobacterial natural products. This technical guide provides an authoritative framework on its physicochemical properties, stereochemical significance, and scalable synthetic methodologies.

Structural Biology & Pharmaceutical Significance

Non-proteinogenic α -hydroxy- β -amino acids are privileged pharmacophores in medicinal chemistry. The (2S,3S) isomer of AHHA (CAS: 160801-76-3) is particularly valuable due to its syn-configuration, which dictates the conformational rigidity of the peptide backbone when incorporated into synthetic drugs[1].

In nature, homologous structures such as 3-amino-2-hydroxydecanoic acid (Ahda) and 3-amino-2-hydroxyoctanoic acid (Ahoa) are hallmark features of —linear peptides isolated from cyanobacteria like Microcystis aeruginosa[2]. These motifs are responsible for potent protease inhibition. By utilizing the shorter-chain hexanoic acid derivative, drug development professionals can precisely modulate the lipophilicity and pharmacokinetic (PK) properties of protease inhibitors (e.g., bestatin and amastatin analogues) and paclitaxel (taxol) side chains[3].

Physicochemical Profiling

The zwitterionic nature of AHHA at physiological pH ensures excellent solubility in aqueous media, while its aliphatic propyl tail provides the necessary hydrophobic interactions for enzyme active-site binding.

Table 1: Physicochemical and Structural Properties of (2S,3S)-AHHA

PropertyValue
Chemical Name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
CAS Registry Number 160801-76-3
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Stereochemistry syn (2S, 3S)
Key Structural Motif α -hydroxy- β -amino acid

Mechanistic Synthesis & Biocatalytic Resolution

The synthesis of enantiopure syn- β -amino- α -hydroxy acids traditionally relies on expensive chiral auxiliaries or toxic heavy-metal catalysts[1]. To meet industrial scale-up requirements, a highly efficient, self-validating chemoenzymatic workflow is preferred. This involves the epoxidation of trans-2-hexenoic acid, followed by ring-opening to form a racemic syn-mixture, and a final stereoselective resolution using [3].

Synthesis SM trans-2-Hexenoic Acid Ester (Starting Material) Epox Epoxidation (m-CPBA, 50°C) SM->Epox Step 1: Oxidation Racemate Racemic syn-α-hydroxy-β-amino acid (N-phenylacetyl derivative) Epox->Racemate Step 2: Aminolysis & Acylation Enzyme Enzymatic Resolution (Penicillin G Acylase, pH 7.5-8.5) Racemate->Enzyme Step 3: Biocatalysis ProdS (2S,3S)-3-Amino-2-hydroxyhexanoic acid (Target Isomer) Enzyme->ProdS Stereoselective Cleavage ProdR (2R,3R)-Isomer (Precipitated Byproduct) Enzyme->ProdR Unreacted Enantiomer

Fig 1. Chemoenzymatic synthesis and PGA-mediated resolution of (2S,3S)-AHHA.

Experimental Protocols: Chemoenzymatic Synthesis Workflow

Expertise & Causality: The following protocol utilizes PGA for chiral resolution. PGA specifically hydrolyzes the phenylacetyl group of the (2S,3S) enantiomer while leaving the (2R,3R) enantiomer intact. This enzymatic specificity eliminates the need for complex chiral chromatography, providing a robust, self-validating system.

Step 1: Preparation of the Racemic Precursor

  • Epoxidation : React trans-2-hexenoic acid ester with m-chloroperoxybenzoic acid (m-CPBA) in dichloroethane at 50°C for 3 hours to yield the trans-epoxide[4].

    • Causality: The trans-alkene geometry dictates the relative syn-stereochemistry of the final amino acid after stereospecific epoxide ring-opening.

  • Aminolysis : Open the epoxide using an ammonia source, followed by hydrolysis to yield racemic syn-3-amino-2-hydroxyhexanoic acid.

  • N-Acylation : Treat the racemate with phenylacetyl chloride to form the N-phenylacetyl derivative.

    • Causality: PGA requires a phenylacetyl recognition moiety to execute its catalytic cleavage.

Step 2: Biocatalytic Resolution via Penicillin G Acylase

  • Reaction Setup : Suspend the N-phenylacetyl racemate in deionized water.

  • pH Modulation : Adjust the pH strictly to 7.5–8.5 using 1M NaOH[4].

    • Causality: PGA's catalytic triad (Ser-His-Glu) requires a slightly alkaline environment for optimal nucleophilic attack; deviating from this range causes rapid enzyme denaturation and loss of enantioselectivity.

  • Enzymatic Cleavage : Add immobilized PGA and incubate at 25–30°C. Monitor the reaction via chiral HPLC.

    • Self-Validating Check: The system is self-validating—the reaction will naturally plateau at exactly 50% conversion when the (2S,3S) substrate is fully depleted.

  • Isolation : Acidify the mixture to pH 2.0 using HCl. The unreacted (2R,3R)-N-phenylacetyl derivative will precipitate. Filter the solution to remove the byproduct[3].

  • Purification : Pass the aqueous filtrate containing the free (2S,3S)-3-amino-2-hydroxyhexanoic acid through a cation-exchange resin to obtain the pure enantiomer.

Analytical Validation

To ensure the scientific integrity of the synthesized (2S,3S)-AHHA, rigorous NMR validation is required.

  • 1 H NMR and J -Coupling : The relative syn configuration must be validated by examining the vicinal coupling constant ( J2,3​ ) between the C2 and C3 protons. In β -amino- α -hydroxy acids, syn and anti diastereomers exhibit distinct J2,3​ values. A small coupling constant (e.g., ~3.6 Hz) is indicative of the specific rotamer populations associated with these motifs[2].

  • 2D NMR (COSY/HMBC) : Use DQF-COSY to confirm the connectivity from the α -hydroxy proton through the β -amino proton down to the terminal methyl group of the propyl chain[5].

Sources

A Mechanistic Guide to Aspartic Protease Inhibition by (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Derivatives: A Transition-State Analogue Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aspartic proteases are a critical class of enzymes involved in a wide array of physiological and pathophysiological processes, making them high-value targets for therapeutic intervention.[1] This guide provides an in-depth technical exploration of the inhibition mechanism of a specific, potent class of inhibitors: (2S,3S)-3-Amino-2-hydroxyhexanoic acid derivatives. These compounds function as transition-state analogues, mimicking the tetrahedral intermediate of peptide bond hydrolysis with remarkable fidelity. We will dissect the fundamental principles of aspartic protease catalysis, the core concept of transition-state mimicry, the precise molecular interactions governing inhibition, and the structure-activity relationships that guide modern drug design. Furthermore, this document furnishes a detailed experimental protocol for characterizing such inhibitors, providing researchers and drug development professionals with a robust framework for their own investigations.

The Aspartic Protease Family: Catalytic Mechanism and Therapeutic Relevance

Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to life. The aspartic protease family, which includes vital enzymes like renin, HIV-1 protease, and β-secretase (BACE-1), is distinguished by its unique catalytic mechanism.[2][]

The Catalytic Dyad and the Role of Water

The active site of an aspartic protease features a highly conserved catalytic dyad composed of two aspartic acid residues.[2] The generally accepted mechanism involves these two residues acting in concert to activate a water molecule.[4] One aspartate, in its deprotonated (aspartate) form, acts as a general base, abstracting a proton from the water molecule.[4] This enhances the water's nucleophilicity, enabling it to attack the electrophilic carbonyl carbon of the substrate's scissile peptide bond. The other aspartic acid, in its protonated form, donates a proton to the nitrogen of the peptide bond, facilitating the collapse of the ensuing tetrahedral intermediate and subsequent bond cleavage.[4]

The key to this entire process is the formation of a transient, high-energy tetrahedral oxyanion intermediate , a state that is central to the design of effective inhibitors.[2][5]

High-Value Drug Targets

The critical roles of aspartic proteases in disease progression have established them as prime therapeutic targets:

  • HIV-1 Protease: Essential for the life cycle of the human immunodeficiency virus, this enzyme processes viral polyproteins into mature, functional proteins. Its inhibition is a cornerstone of antiretroviral therapy.[1][6][7]

  • Renin: The rate-limiting enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Renin inhibitors are used to treat hypertension.[8][9][10]

  • β-Secretase (BACE-1): Involved in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[6]

  • Plasmepsins: A family of aspartic proteases found in the malaria parasite Plasmodium falciparum, crucial for its survival.[5]

The Principle of Transition-State Analogue Inhibition

The concept of transition-state analogue inhibition posits that a molecule designed to mimic the unstable, high-energy transition state of an enzymatic reaction will bind to the enzyme's active site with much greater affinity than the substrate itself.[11] This tight binding effectively blocks the enzyme from processing its natural substrate.

For aspartic proteases, the ideal mimic is a non-hydrolyzable analogue of the tetrahedral intermediate. The naturally occurring hexapeptide pepstatin is a classic example. It contains the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), whose central hydroxyl group perfectly mimics the tetrahedral geometry of the transition state.[2][11] This statine motif has served as the foundational blueprint for a multitude of synthetic aspartic protease inhibitors, including the (2S,3S)-3-Amino-2-hydroxyhexanoic acid core.[2]

Core Mechanism of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Derivatives

The inhibitory power of this class of compounds stems from the precise stereochemical arrangement of the amino and hydroxyl groups on the hexanoic acid backbone. This arrangement allows the molecule to fit snugly into the enzyme's active site and establish key interactions that lock it in place.

The central feature is the secondary hydroxyl group . This group is positioned to act as a non-cleavable mimic of the transition state's oxyanion.[11] It forms critical hydrogen bonds with the two catalytic aspartate residues of the enzyme, effectively satisfying their catalytic propensity and displacing the activated water molecule that is essential for hydrolysis.[2][11] This interaction is the cornerstone of the high-affinity binding observed with these inhibitors.

G Asp1 Asp (COO⁻) Asp2 Asp (COOH) Inhibitor R1 NH CH CH(OH) CO R2 Inhibitor:f3->Asp1 Inhibitor:f3->Asp2

Caption: Binding of the transition-state analogue to the catalytic aspartates.

The (2S,3S) stereochemistry is crucial for orienting not only the hydroxyl group for optimal interaction with the catalytic dyad but also the adjacent side chains (P1 and P1' positions) into the corresponding specificity pockets (S1 and S1') of the enzyme.

Structure-Activity Relationships (SAR) and Lead Optimization

While the 3-amino-2-hydroxyhexanoic acid core provides the transition-state mimicry, modifications to the rest of the molecule are essential for achieving high potency and specificity. Aspartic proteases typically bind substrates spanning 6-10 amino acid residues, offering significant scope for optimizing inhibitor interactions within the substrate-binding groove.[5][11]

Derivative/AnalogueTarget ProteaseKey Structural Feature / P1-P1' MimicInhibitory Potency (IC50/Ki)Reference
Pepstatin A General Aspartic ProteaseStatineKi = 0.01 nM (for Cathepsin D)[11]
KNI-272 HIV-1 ProteaseAllophenylnorstatine (Apns)Potent inhibitor[6]
Aliskiren ReninComplex non-peptidic scaffoldIC50 = 1.05 x 10⁻⁹ M (example value)[2][12]
ACHPA-containing peptides Renin(3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acidPotent competitive inhibitors[10]

Table of representative aspartic protease inhibitors. Potency values can vary based on assay conditions.

Key optimization strategies include:

  • Exploiting Specificity Pockets: Introducing hydrophobic or specifically shaped side chains (e.g., cyclohexyl, benzyl) that fit into the S1-S3 and S1'-S3' pockets of the target protease can dramatically increase binding affinity and selectivity.[10][11]

  • Enhancing Metabolic Stability: Replacing labile peptide bonds with non-hydrolyzable isosteres is a common strategy to improve the inhibitor's half-life in vivo.[9]

  • Improving Pharmacokinetics: Modifying the molecule's physical properties, such as solubility and lipophilicity, is crucial for achieving good oral bioavailability.[13]

Experimental Validation: In Vitro Enzyme Inhibition Assay

To validate the mechanism and quantify the potency of a novel inhibitor, a robust enzymatic assay is required. The following protocol describes a generalized fluorescence resonance energy transfer (FRET) assay, a common method for monitoring protease activity.

Causality Behind Experimental Choices:

  • Assay Principle: A FRET-based assay is chosen for its high sensitivity and continuous, real-time monitoring capabilities. It relies on a substrate peptide labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.

  • Buffer Conditions: The buffer pH is maintained at the known optimum for the specific aspartic protease (typically acidic, pH 4.0-6.0) to ensure maximal enzyme activity and relevant inhibition data.

  • Substrate Concentration: The substrate concentration is set at or below its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the active site.

Detailed Experimental Protocol

Materials:

  • Purified recombinant aspartic protease (e.g., Renin, HIV-1 protease).

  • FRET-based peptide substrate specific to the protease.

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl).

  • Test Inhibitor ((2S,3S)-3-Amino-2-hydroxyhexanoic acid derivative).

  • DMSO (for dissolving inhibitor).

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). Ensure the final DMSO concentration in the well is ≤1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • x µL of Assay Buffer.

    • 10 µL of the diluted inhibitor solution (or buffer/DMSO for positive and negative controls).

    • 10 µL of the enzyme solution (pre-diluted in assay buffer to the desired final concentration).

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add 10 µL of the FRET substrate solution (pre-diluted in assay buffer) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes using the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • For each concentration, determine the initial reaction velocity (rate of fluorescence increase) by calculating the slope of the linear portion of the kinetic curve.

    • Normalize the velocities to the uninhibited control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Experimental workflow for determining inhibitor IC50 values.

Conclusion and Future Perspectives

Derivatives of (2S,3S)-3-Amino-2-hydroxyhexanoic acid represent a powerful and rationally designed class of aspartic protease inhibitors. Their mechanism is elegantly rooted in the principle of transition-state mimicry, where a stable chemical motif effectively neutralizes the enzyme's catalytic machinery. The success of this scaffold in inhibiting diverse targets like renin and HIV-1 protease underscores its versatility. Future research will undoubtedly focus on refining selectivity to minimize off-target effects, further improving pharmacokinetic profiles to enhance patient compliance, and applying this proven mechanistic principle to newly identified aspartic protease targets in a range of human diseases.

References

  • Larhed, M., et al. (2015). Aspartic protease inhibitors containing tertiary alcohol transition-state mimics. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kiso, Y. (2012). New directions for protease inhibitors directed drug discovery. Journal of the Chinese Chemical Society. Available at: [Link]

  • Cienciala, A., et al. (2013). Transition State Analogues of Enzymatic Reaction as Potential Drugs. IntechOpen. Available at: [Link]

  • Striepen, B., et al. (2019). Drug Repurposing Screen Reveals FDA-Approved Inhibitors of Human HMG-CoA Reductase and Isoprenoid Synthesis That Block Cryptosporidium parvum Growth. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. Aspartic Protease Inhibitors. Available at: [Link]

  • Ruscica, M., & Sirtori, C. R. (2010). Do structural differences in statins correlate with clinical efficacy?. Current Atherosclerosis Reports. Available at: [Link]

  • Eder, J., et al. (2000). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy. Available at: [Link]

  • Rosenberg, S. H., et al. (1993). Discovery of inhibitors of human renin with high oral bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • Cloutier, A., & D'Andrea, A. D. (2018). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Biomolecules. Available at: [Link]

  • Warren, M. S., et al. (2008). Thermodynamic and Structure Guided Design of Statin Based Inhibitors of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Journal of Medicinal Chemistry. Available at: [Link]

  • Głodowska, M., et al. (2010). NEW RENIN INHIBITORS CONTAINING PHENYLALANYLHISTIDYL-γ- AMINO ACID DERIVATIVES IN P3 - P1íPOSITION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Winiecka, I., et al. (2016). Novel renin inhibitors containing derivatives of N-alkylleucyl-β-hydroxy-γ-amino acids. Journal of Peptide Science. Available at: [Link]

  • Gajecka, M., et al. (2008). New renin inhibitors - stability and activity determination. part iv. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Sharma, S., et al. (2018). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. Medicinal Chemistry Research. Available at: [Link]

  • Wang, Y., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Morrison, M. D., & Imperiali, B. (2014). Mechanisms Of Macromolecular Protease Inhibitors. Biochimica et Biophysica Acta. Available at: [Link]

  • PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid. Available at: [Link]

  • Forgách, L., & Gáspári, Z. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub. Available at: [Link]

  • da Silva, A. M., et al. (2021). Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. bioRxiv. Available at: [Link]

  • Ibrahim, N. A. (2017). Design and Development of Some Viral Protease Inhibitors by QSAR and Molecular Modeling Studies. Cairo University. Available at: [Link]

  • Gsponer, J., et al. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. Molecules. Available at: [Link]

  • Dunn, B. M. (2015). Proteases: nature's destroyers and the drugs that stop them. MedCrave online. Available at: [Link]

Sources

Elucidating the Biosynthetic Blueprint of 3-amino-2-hydroxyhexanoic Acid in Cyanobacterial Microginins

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

Cyanobacteria are a phylum of photosynthetic bacteria recognized as prolific producers of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the microginins, a family of linear lipopeptides that function as potent protease inhibitors.[3][4][5] A defining structural characteristic of many microginins is the presence of a non-proteinogenic, N-terminal β-amino acid, such as 3-amino-2-hydroxyhexanoic acid (Ahha) or its C10 analogue, 3-amino-2-hydroxydecanoic acid (Ahda).[6][7][8] This guide provides an in-depth exploration of the biosynthetic pathways responsible for the formation of the Ahha moiety, synthesizing bioinformatic predictions with established experimental evidence. We will detail the genetic architecture of the microginin biosynthetic gene cluster (mic), propose a core enzymatic pathway for Ahha synthesis, and present robust experimental workflows for the validation and characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer the biosynthesis of these unique natural products.

Introduction: The Significance of Microginins and the Ahha Moiety

Microginins are synthesized non-ribosomally by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS).[6] These pathways assemble the final peptide from a variety of proteinogenic and non-proteinogenic amino acids.[2][9] The lipophilic N-terminal fatty acid moiety, particularly Ahha/Ahda, is crucial for the bioactivity of many microginins, which includes the inhibition of zinc metalloproteases like angiotensin-converting enzyme (ACE) and various aminopeptidases.[5][7]

The unique 3-amino-2-hydroxy substitution pattern of Ahha is not accessible through primary metabolism, necessitating a dedicated enzymatic assembly line. Understanding this pathway is paramount for several reasons:

  • Bioengineering: It opens the door to creating novel microginin analogues with altered chain lengths or stereochemistry for improved therapeutic potential.

  • Natural Product Discovery: It provides a blueprint for identifying new, related biosynthetic gene clusters (BGCs) in genomic and metagenomic datasets.

  • Biocatalysis: The enzymes involved, particularly the aminotransferases and hydroxylases, represent a valuable toolkit for synthetic biology applications.

The genetic instructions for microginin production are encoded within the mic biosynthetic gene cluster, a hybrid NRPS/PKS system.[3][10][11]

The Genetic Blueprint: Architecture of the mic Biosynthetic Gene Cluster

The biosynthesis of microginins is directed by the mic BGC, which is typically around 30 kb in length and contains a core set of genes (micA-H) encoding a hybrid PKS/NRPS multienzyme system.[10] Bioinformatic analysis of sequenced mic clusters from various cyanobacterial strains, such as Microcystis and Planktothrix, has revealed a conserved modular organization.[4][10]

A representative mic gene cluster contains:

  • Loading/Initiation Module: Genes encoding a fatty acyl-AMP ligase (FAAL) and a discrete acyl carrier protein (ACP). These enzymes are responsible for selecting and activating the starter fatty acid unit (e.g., hexanoic acid).[3][4][12]

  • Polyketide Synthase (PKS) Module: A single PKS module responsible for the initial modifications of the fatty acid chain to create the Ahha precursor.

  • Non-Ribosomal Peptide Synthetase (NRPS) Modules: A series of NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[13]

  • Accessory Enzymes: Genes encoding tailoring enzymes such as methyltransferases, halogenases, or epimerases that further modify the structure.[4]

The logical flow of synthesis generally follows a co-linearity rule, where the sequence of PKS and NRPS modules on the enzyme complex dictates the final structure of the microginin.[9]

Enzyme/Domain Abbreviation Proposed Function in Ahha Biosynthesis Reference
Fatty Acyl-AMP LigaseFAALActivates the starter unit (hexanoic acid) via adenylation.[3][4][12]
Acyl Carrier ProteinACPCovalently tethers the activated fatty acid and subsequent intermediates.[3][4][12]
KetosynthaseKSCatalyzes the condensation with an extender unit (malonyl-CoA).[14]
KetoreductaseKRReduces the β-keto group to a β-hydroxyl group.[14]
AminotransferaseATCatalyzes the transfer of an amino group to the C-3 position.[15]
Hydroxylase/Monooxygenase-Introduces the hydroxyl group at the C-2 position.[4]
ThioesteraseTEReleases the final synthesized lipopeptide from the enzyme complex.[16]

Proposed Biosynthetic Pathway for 3-amino-2-hydroxyhexanoic acid (Ahha)

Based on the conserved domains identified within mic BGCs, we propose the following multi-step enzymatic cascade for the synthesis of the Ahha moiety, which is then passed to the downstream NRPS modules.

Step 1: Initiation and Loading The pathway begins with the activation of a C6 fatty acid, hexanoic acid. A freestanding FAAL enzyme adenylates hexanoic acid, which is then transferred to a cognate, discrete ACP.

Step 2: PKS-Mediated Elongation and Reduction The hexanoyl-ACP is loaded onto the PKS module. Here, a ketosynthase (KS) domain catalyzes a Claisen condensation with a malonyl-CoA extender unit. This initial product is a β-ketoacyl intermediate. Immediately following, an integrated ketoreductase (KR) domain stereospecifically reduces the β-keto group to a β-hydroxyl group.

Step 3: C-3 Amination This is a critical step that defines the β-amino acid structure. An aminotransferase domain, often found within a PKS module or as a separate enzyme encoded in the BGC, catalyzes the transfer of an amino group from a donor like L-glutamate or L-glutamine to the C-3 position, replacing the hydroxyl group.

Step 4: C-2 Hydroxylation The final signature modification is the introduction of a hydroxyl group at the C-2 (α) position. This is likely accomplished by a hydroxylase or a monooxygenase domain, which may be embedded within the large PKS protein or encoded by a separate gene within the mic cluster.

Step 5: Transfer to NRPS Machinery Once fully formed, the Ahha intermediate, still tethered to the ACP of the PKS module, is transferred to the condensation (C) domain of the first NRPS module, where it is ligated to the first amino acid of the peptide chain.

Ahha_Biosynthesis cluster_initiation Step 1: Initiation cluster_pks Step 2-4: PKS Module Modification cluster_nrps Step 5: Transfer to NRPS Hexanoic_Acid Hexanoic Acid Hexanoyl_AMP Hexanoyl-AMP Hexanoic_Acid->Hexanoyl_AMP FAAL Hexanoyl_ACP Hexanoyl-ACP Hexanoyl_AMP->Hexanoyl_ACP ACP Ligase Beta_Keto β-Ketoacyl Intermediate Hexanoyl_ACP_out Beta_Hydroxy β-Hydroxyacyl Intermediate Beta_Keto->Beta_Hydroxy KR Domain Beta_Amino β-Aminoacyl Intermediate Beta_Hydroxy->Beta_Amino Aminotransferase Ahha_ACP Ahha-ACP Beta_Amino->Ahha_ACP Hydroxylase NRPS_Module First NRPS Module Ahha_ACP_out Hexanoyl_ACP_out->Beta_Keto Transfer to PKS Ahha_ACP_out->NRPS_Module Transfer to NRPS Heterologous_Expression_Workflow cluster_dna DNA Work cluster_cloning Cloning cluster_expression Expression & Analysis gDNA Isolate Cyanobacterial Genomic DNA PCR Amplify mic BGC (Overlapping Fragments) gDNA->PCR Assembly Assemble BGC into Vector (SLIC/Gibson) PCR->Assembly Vector Linearize Expression Vector Vector->Assembly Transform Transform into E. coli Host Assembly->Transform Culture Culture & Induce Expression Transform->Culture Extract Extract Metabolites Culture->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Result Detection of Microginins LCMS->Result

Sources

Stereochemical Configuration Analysis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-proteinogenic amino acid (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a critical chiral building block frequently identified in potent bioactive peptides, including cyanobacterial microginins and marine sponge-derived nazumazoles[1][2]. Because the biological efficacy of these peptides—often manifesting as targeted protease inhibition—is strictly dictated by the spatial orientation of the vicinal hydroxyl and amino groups, rigorous stereochemical assignment is paramount.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive stereochemical elucidation of (2S,3S)-AHHA. By synthesizing J-based NMR configuration analysis, conformational locking, and Advanced Marfey’s Method, this guide equips researchers with the protocols necessary to confidently assign both relative and absolute configurations.

Strategic Framework for Stereochemical Elucidation

The structural complexity of AHHA arises from its two adjacent stereocenters at C2 and C3. A single analytical technique is insufficient to assign the full (2S,3S) configuration due to the conformational flexibility of the acyclic aliphatic chain. Therefore, a dual-pronged approach is required:

  • Relative Configuration (C2 vs. C3): Determining whether the relationship is syn (threo) or anti (erythro) using NMR coupling constants and chemical derivatization.

  • Absolute Configuration: Assigning the exact spatial arrangement (S or R) at the C3 amine using chiral derivatization and LC-MS, which subsequently anchors the C2 assignment.

G Start Target: (2S,3S)-AHHA Sub1 Relative Configuration (C2 vs C3) Start->Sub1 Sub2 Absolute Configuration (C2 & C3) Start->Sub2 NMR J-Based NMR Analysis (³J_HH, ²/³J_CH) Sub1->NMR Deriv Oxazolidinone Derivatization Sub1->Deriv Marfey Advanced Marfey's Method (FDAA) Sub2->Marfey Chiral Chiral LC-MS Analysis Sub2->Chiral Result1 Determine Syn/Anti (Threo/Erythro) NMR->Result1 Deriv->Result1 Result2 Determine (2S,3S) Absolute Stereocenters Marfey->Result2 Chiral->Result2 Final Confirmed (2S,3S)-AHHA Stereochemical Profile Result1->Final Result2->Final

Caption: Comprehensive dual-pronged workflow for the stereochemical elucidation of (2S,3S)-AHHA.

Relative Configuration: J-Based Analysis & Conformational Locking

The Challenge of Acyclic Flexibility

In solution, acyclic α -hydroxy- β -amino acids undergo rapid bond rotation. While J-based configuration analysis (JBCA) can extract 3JH2,H3​ coupling constants to estimate the dominant staggered rotamer (e.g., a small 3JH,H​ of ~3.6 Hz often indicates a syn relationship)[1], intramolecular hydrogen bonding between the C2-OH and C3-NH 2​ can skew these populations. To establish a self-validating system, the molecule must be conformationally locked.

Conformational Locking via Oxazolidinone Derivatization

By converting the flexible AHHA into a rigid 5-membered oxazolidinone ring, we eliminate rotameric averaging. The dihedral angles become fixed, allowing for unambiguous assignment via Nuclear Overhauser Effect (NOE) spectroscopy and Karplus equation-derived coupling constants[3].

Protocol: Step-by-Step Oxazolidinone Formation

  • Reagent Preparation: Dissolve 10 mg of purified AHHA (1.0 eq) in 2 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes any hydrochloride salts present on the amine and acts as an acid scavenger to prevent the degradation of the highly reactive intermediate.

  • Phosgenation: Cool the mixture to 0 °C and slowly add triphosgene (0.4 eq). Causality: Triphosgene acts as a safe, solid carbonyl source. It bridges the C2-hydroxyl and C3-amine, forcing them into a rigid heterocyclic geometry.

  • Reaction Quenching: After stirring for 2 hours at room temperature, quench with saturated aqueous NH 4​ Cl to destroy excess phosgene equivalents, then extract with ethyl acetate (EtOAc).

  • NMR Acquisition: Concentrate the organic layer and dissolve the residue in CDCl 3​ . Acquire 1D 1 H and 2D NOESY/ROESY spectra.

Data Interpretation

Summarize the extracted NMR parameters against the theoretical models to confirm the relative configuration.

Table 1: Diagnostic NMR Parameters for Relative Configuration of AHHA

ParameterSyn Diastereomer (e.g., 2R,3S)Anti Diastereomer (e.g., 2S,3S)Structural Causality
Acyclic 3JH2,H3​ Small (~3.0 - 4.5 Hz)Large (~7.0 - 9.0 Hz)Dominant staggered rotamer populations (gauche vs. anti protons).
Oxazolidinone 3JH4,H5​ ~8.0 - 9.5 Hz (cis)~4.0 - 5.5 Hz (trans)Ring rigidity forces dihedral angles to ~0° (cis) or ~120° (trans).
NOE (Oxazolidinone) Strong H4-H5 correlationWeak/No H4-H5 correlationSpatial proximity is enforced in the cis constrained 5-membered heterocycle.

Note: The exact mapping of syn/anti to the (2S,3S) nomenclature depends on strict Cahn-Ingold-Prelog (CIP) priority rules, but the analytical divergence between the two diastereomeric pairs remains absolute.

Absolute Configuration: Advanced Marfey’s Method

Once the relative configuration is established, the absolute stereochemistry at C3 must be determined. The Advanced Marfey’s Method is the industry standard for this task, utilizing 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)[1][2].

Mechanistic Rationale (E-E-A-T)

Why use L-FDAA instead of direct chiral HPLC? Direct chiral chromatography requires enantiopure standards of all four possible AHHA stereoisomers—which are synthetically burdensome to produce[3]. Marfey's reagent reacts with the C3 primary amine via nucleophilic aromatic substitution to create diastereomers. The bulky, electron-deficient dinitrophenyl group of FDAA differentially shields the hydrophobic hexyl side chain of AHHA depending on whether the C3 center is (S) or (R). This differential shielding dictates the retention time on a standard, highly reproducible C18 reverse-phase column.

Marfey AHHA (2S,3S)-AHHA Analyte Reaction Nucleophilic Aromatic Substitution (pH 8.0) AHHA->Reaction FDAA L-FDAA Reagent FDAA->Reaction Diastereomer (3S)-L-FDAA Diastereomer Reaction->Diastereomer LCMS RP-HPLC-MS (C18 Column) Diastereomer->LCMS Elution Compare Elution vs D-FDAA Control LCMS->Elution

Caption: Advanced Marfey's method derivatization and LC-MS analysis pathway.

Protocol: Self-Validating Derivatization Workflow

To ensure the trustworthiness of the results, this protocol incorporates a D-FDAA internal control . Running D-FDAA acts as a pseudo-enantiomer, proving that any observed chromatographic shift is strictly due to the stereochemistry of the analyte and not a matrix effect or artifactual epimerization during handling.

  • Hydrolysis (If applicable): If AHHA is embedded in a peptide, hydrolyze the sample in 6 M HCl at 110 °C for 24 hours in a sealed ampoule, then dry completely under vacuum.

  • Alkaline Resuspension: Dissolve the free AHHA (approx. 50 µg) in 50 µL of 1 M NaHCO 3​ . Causality: The alkaline pH ensures the C3-amine is fully deprotonated and nucleophilic.

  • Derivatization: Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. Incubate at 40 °C for 1 hour.

  • Reaction Quenching: Terminate the reaction by adding 50 µL of 1 M HCl. Causality: Immediate acidification prevents base-catalyzed epimerization of the newly formed derivative. Dilute with 800 µL of acetonitrile (MeCN).

  • Control Generation: Repeat steps 1-4 in a parallel vial using D-FDAA.

  • LC-MS Analysis: Inject 5 µL of each sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient of 10% to 90% MeCN in water (both containing 0.1% formic acid) over 15 minutes. Monitor the specific [M+H] + mass transition for the FDAA-AHHA conjugate.

LC-MS Data Interpretation

By comparing the retention times ( tR​ ) of the L-FDAA and D-FDAA derivatives, the absolute configuration at C3 is definitively assigned. If the L-FDAA derivative elutes before the D-FDAA derivative ( tR(L)​<tR(D)​ ), the stereocenter is typically assigned as (3S), and vice versa. Combined with the syn/anti relationship determined in Section 2, the full (2S,3S) configuration is unassailably verified.

Conclusion

The stereochemical validation of (2S,3S)-3-Amino-2-hydroxyhexanoic acid requires a meticulously designed, self-validating analytical pipeline. By utilizing oxazolidinone derivatization to lock the conformation for NMR analysis, and employing the Advanced Marfey's Method with D-FDAA controls for absolute assignment, researchers can achieve the highest standards of scientific integrity. This rigorous approach prevents downstream failures in drug development and ensures the accurate structural elucidation of complex, AHHA-containing natural products.

References

  • Title: A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin Source: RSC Advances URL: [Link]

  • Title: Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity Source: PubMed Central (PMC) / ACS URL: [Link]

  • Title: Studies on bioactive peptides from the marine sponge Theonella swinhoei Source: University of Tokyo Repository URL: [Link]

Sources

Pharmacological potential of beta-amino-alpha-hydroxy acids in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential of β-Amino-α-Hydroxy Acids in Drug Discovery

Abstract

β-Amino-α-hydroxy acids represent a pivotal class of chiral building blocks in contemporary drug discovery and medicinal chemistry. Their unique structural motif, featuring adjacent amino and hydroxyl functionalities, confers valuable properties for designing molecules with enhanced biological activity and stability. These compounds are integral components of numerous natural products, including antibiotics and enzyme inhibitors.[1][2] This guide provides a comprehensive technical overview of the synthesis, stereochemical considerations, and pharmacological applications of β-amino-α-hydroxy acids. We will delve into established and emerging synthetic methodologies, explore their role as transition-state analog protease inhibitors, and discuss their incorporation into peptidomimetics to improve pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular scaffold.

Introduction: The Strategic Importance of β-Amino-α-Hydroxy Acids in Medicinal Chemistry

The pursuit of novel therapeutic agents with high efficacy and specificity is a cornerstone of modern medicine. In this context, unnatural amino acids have emerged as powerful tools for modifying peptides and small molecules to enhance their stability, selectivity, and bioactivity.[] Among these, β-amino-α-hydroxy acids have garnered significant attention due to their prevalence in biologically active natural products and their utility as chiral synthons.[2]

The incorporation of a hydroxyl group at the α-position and an amino group at the β-position introduces a unique stereochemical and functional arrangement. The hydroxyl group can act as a mimic of the tetrahedral intermediate in enzymatic reactions, particularly in proteolysis, making these compounds potent enzyme inhibitors.[4] Furthermore, the β-amino acid backbone imparts resistance to proteolytic degradation compared to their α-peptide counterparts, a highly desirable trait for peptide-based therapeutics.[5] This guide will explore the multifaceted potential of β-amino-α-hydroxy acids, from their synthesis to their diverse pharmacological applications.

The Core Moiety: Structural and Stereochemical Nuances

The fundamental structure of a β-amino-α-hydroxy acid is characterized by a carboxylic acid, an α-hydroxyl group, and a β-amino group. The relative stereochemistry of the α and β carbons gives rise to four possible diastereoisomers for any given side chain, which significantly influences their biological activity and conformational preferences in larger molecules.

G cluster_0 General Structure of a β-Amino-α-Hydroxy Acid C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH OH OH C_alpha->OH H_alpha H C_alpha->H_alpha NH2 NH2 C_beta->NH2 R R C_beta->R H_beta H C_beta->H_beta

Caption: General chemical structure of a β-amino-α-hydroxy acid.

The precise spatial arrangement of the hydroxyl and amino groups is critical for their interaction with biological targets. For instance, in the context of protease inhibitors, the hydroxyl group often forms a key hydrogen bond with the catalytic residues in the enzyme's active site.

Synthetic Strategies: Accessing Chemical Diversity

The generation of enantiomerically pure β-amino-α-hydroxy acids is a significant focus of organic synthesis. Both chemical and enzymatic methods have been developed to provide access to a wide range of these valuable building blocks.

Chemical Synthesis

Chemical approaches often rely on stereoselective reactions to control the two adjacent chiral centers. Common strategies include:

  • Aldol Reactions: The asymmetric aldol reaction of glycine Schiff bases is an effective method for producing β-hydroxy-α-amino acids, creating two vicinal stereogenic centers in a single step.[2]

  • Iodocyclization: The iodocyclization of 3-benzoylamino carboxylic acid derivatives can yield oxazoline-5-carboxylates, which serve as precursors to β-amino-α-hydroxy acids.[4]

  • From Dihaloketones: An efficient and commercially viable process involves the hydrolysis of an α-amino-α',α'-dihaloketone derivative in the presence of a base.[6]

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions with minimal need for protecting groups.[7]

  • Transaldolases: l-Threonine transaldolases, such as ObiH, have demonstrated the ability to catalyze the synthesis of a diverse array of non-standard β-hydroxy-α-amino acids on a preparative scale.[8]

  • Aldolases: Threonine aldolases (both L- and D-specific) can catalyze the reaction between glycine and a wide range of aldehydes to produce β-hydroxy-α-amino acids.[7]

  • Hydroxylases: 2-Oxoglutarate-dependent hydroxylases can catalyze the highly regioselective and stereoselective hydroxylation of amino acids to yield β-hydroxy-α-amino acids.[9]

Synthetic Method Key Features Advantages Disadvantages Reference(s)
Chemical Synthesis
Asymmetric Aldol ReactionUtilizes glycine Schiff bases and chiral catalysts.High diastereo- and enantioselectivity.May require specific substrates and catalysts.[1][2]
IodocyclizationProceeds via an oxazoline intermediate.Good for specific target molecules like isoserine.May involve multiple steps and harsh reagents.[4]
From DihaloketonesHydrolysis of a readily available starting material.Commercially scalable and efficient.May have limitations in substrate scope.[6]
Enzymatic Synthesis
TransaldolasesWhole-cell or purified enzyme systems.High selectivity, mild reaction conditions.Product inhibition can occur at high conversion.[8]
AldolasesL- and D-specific enzymes available.One-step synthesis from simple precursors.Diastereoselectivity can be variable.[7]
HydroxylasesIrreversible and highly selective hydroxylation.Excellent for diastereoselective synthesis.Limited number of well-characterized enzymes.[9]
Experimental Protocol: A Representative Chemical Synthesis

The following is a generalized protocol for the synthesis of a β-amino-α-hydroxy acid derivative via iodocyclization, based on the work of Cardillo et al.[4]

Step 1: Synthesis of the Oxazoline Precursor

  • To a stirred solution of a 3-benzoylamino carboxylic acid derivative in an appropriate solvent (e.g., dichloromethane), add a source of iodine (e.g., N-iodosuccinimide) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oxazoline-5-carboxylate by column chromatography.

Step 2: Hydrolysis to the β-Amino-α-Hydroxy Acid

  • Reflux the purified oxazoline in an aqueous solution of a strong acid (e.g., 6N HCl) for several hours.[4]

  • Monitor the reaction for the complete consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude β-amino-α-hydroxy acid can be further purified by recrystallization or ion-exchange chromatography.

Self-Validation: Each step should be monitored for completion using appropriate analytical techniques (e.g., TLC, LC-MS). The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

G start Starting Material: 3-Benzoylamino Carboxylic Acid step1 Iodocyclization (e.g., N-Iodosuccinimide) start->step1 intermediate Intermediate: Oxazoline-5-carboxylate step1->intermediate step2 Purification (Column Chromatography) intermediate->step2 step3 Acid Hydrolysis (e.g., 6N HCl, reflux) step2->step3 product Final Product: β-Amino-α-Hydroxy Acid step3->product

Caption: A typical workflow for the chemical synthesis of β-amino-α-hydroxy acids.

Pharmacological Landscape: Harnessing the Potential of β-Amino-α-Hydroxy Acids

The unique structural features of β-amino-α-hydroxy acids make them valuable scaffolds for a variety of therapeutic applications.[10][11]

Enzyme Inhibition

A primary application of β-amino-α-hydroxy acids is in the design of enzyme inhibitors, particularly for proteases. The α-hydroxyl group can act as a non-hydrolyzable mimic of the tetrahedral transition state formed during peptide bond cleavage.[4] This allows the inhibitor to bind tightly to the active site of the enzyme, blocking its catalytic activity.

G cluster_0 Mechanism of Protease Inhibition Enzyme Protease Active Site Catalytic Residue 1 Catalytic Residue 2 Inhibitor β-Amino-α-Hydroxy Acid Inhibitor β-Amino Group α-Hydroxy Group Carboxyl Group Enzyme:cat1->Inhibitor:oh H-bond Enzyme:cat2->Inhibitor:oh H-bond

Caption: Inhibition of a protease by a β-amino-α-hydroxy acid.

Peptidomimetics

The incorporation of β-amino acids into peptides creates peptidomimetics with enhanced stability against enzymatic degradation.[5] This is because proteases are generally specific for α-amino acid linkages. Peptides containing β-amino acids can adopt stable secondary structures and have been successfully used to develop antimicrobial agents, inhibitors of protein-protein interactions, and receptor agonists/antagonists.[5]

Case Study: Allophenylnorstatine (Apns) in HIV-1 Protease Inhibitors

A prominent example of the successful application of a β-amino-α-hydroxy acid derivative is (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, also known as allophenylnorstatine (Apns). This moiety is a core structural component of several potent HIV-1 protease inhibitors.[12] The development of efficient synthetic routes to Apns and its derivatives has been a critical aspect of research in this area. However, challenges in amide bond formation with these sterically hindered amino acids have been noted, sometimes leading to the formation of byproducts like homobislactones.[12]

Future Perspectives and Overcoming Challenges

The field of β-amino-α-hydroxy acids continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods. The expansion of the enzymatic toolbox for their synthesis is a particularly promising avenue.[8][9] Challenges remain in the efficient incorporation of these building blocks into larger molecules, especially on an industrial scale.[12] Future research will likely focus on:

  • Discovering and engineering novel enzymes for the synthesis of a wider range of β-amino-α-hydroxy acids.

  • Developing more robust chemical methods for their stereoselective synthesis.

  • Exploring their potential in new therapeutic areas, such as anticancer and anti-inflammatory agents.[10]

The continued exploration of β-amino-α-hydroxy acids holds great promise for the discovery and development of next-generation therapeutics. Their unique combination of stereochemical complexity and biological activity ensures their continued relevance in medicinal chemistry.

References

  • Vidal, S. I., Menta, N., & Friedman, A. (2025). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids. Journal of Drugs in Dermatology, 24(5), 549-548. [Link]

  • Vera, S., Vázquez, A., Rodriguez, R., del Pozo, S., Urruzuno, I., de Cózar, A., Mielgo, A., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7551-7565. [Link]

  • Vera, S., Vázquez, A., Rodriguez, R., del Pozo, S., Urruzuno, I., de Cózar, A., Mielgo, A., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7551-7565. [Link]

  • Zhang, R. K., Shelton, P. M., & Sherman, D. H. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. ACS Catalysis, 12(3), 1846-1851. [Link]

  • Kiso, Y., Mimoto, T., Iinuma, S., Nagai, H., Kimura, T., & Akaji, K. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5588-5596. [Link]

  • Brans, R., & Engstad, R. (2017). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Journal of Cosmetic Dermatology, 16(4), 543-548. [Link]

  • Riaz, U., Rehman, F. U., & Khan, M. A. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 472. [Link]

  • Oda, Y., & Takahashi, S. (2004). Process for preparing beta-amino-alpha-hydroxy acid derivatives.
  • Maddin, S. (1998). Current Review of the Alpha-hydroxy Acids. Skin Therapy Letter, 3(3). [Link]

  • CeraVe. (n.d.). Understanding the Differences Between AHAs and BHAs. [Link]

  • Fulton, J. E. (n.d.). Alpha vs. Beta Hydroxy Acids: Skincare Differences. Fulton, MD. [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135-142. [Link]

  • Wang, Y., Zhang, Y., & Wang, Y. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 700831. [Link]

  • Juaristi, E. (Ed.). (2005). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. In Enantioselective Synthesis of β-Amino Acids (pp. 291-308). Wiley-VCH. [Link]

  • House, C. H., Yang, L., & Krishnamurthy, R. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 269. [Link]

  • Liu, J. Q., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(41), 9913-9914. [Link]

  • Polívková, J., & Veselá, T. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca, 4(1), 1-10. [Link]

  • Zhang, R. K., Shelton, P. M., & Sherman, D. H. (2022). Peculiarities of promiscuous L-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. ResearchGate. [Link]

  • Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6261-6280. [Link]

  • Riaz, U., Rehman, F. U., & Khan, M. A. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Kato, Y., Asano, Y., & Hibi, M. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21. [Link]

  • U.S. Food and Drug Administration. (2022). Beta Hydroxy Acids. [Link]

  • Westlake Dermatology. (2020). Exfoliation Basics: Alpha Hydroxy Acid (AHA) vs. Beta Hydroxy Acid (BHA). [Link]

Sources

The Chiral Synthon (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the demand for enantiomerically pure building blocks is paramount. Chiral molecules, particularly non-proteinogenic amino acids, offer a gateway to novel chemical entities with enhanced biological activity and specificity. Among these, (2S,3S)-3-Amino-2-hydroxyhexanoic acid (CAS No. 160801-76-3) has emerged as a synthon of significant interest. Its vicinal amino and hydroxyl groups, with a defined syn stereochemistry, provide a versatile scaffold for the synthesis of complex molecules, most notably as a key component in the development of protease inhibitors.[1] The incorporation of such β-amino acid derivatives into peptide-based therapeutics is a well-established strategy to confer resistance to proteolytic degradation, thereby improving their pharmacokinetic profiles.[1]

This in-depth technical guide provides a comprehensive overview of (2S,3S)-3-Amino-2-hydroxyhexanoic acid, from its stereoselective synthesis to its applications in medicinal chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Physicochemical Properties

Precise experimental data for (2S,3S)-3-Amino-2-hydroxyhexanoic acid is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

PropertyPredicted Value
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Appearance White to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents.
Melting Point Not determined; likely to decompose at high temperatures.
Optical Rotation Not determined.

Stereoselective Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

The synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid with high diastereoselectivity is a significant challenge. Several strategies can be employed, with the Evans' syn-aldol reaction being a particularly powerful and well-documented approach for achieving the desired stereochemistry.[2][3] The following protocol is an adaptation based on established methodologies for the synthesis of similar syn-β-amino-α-hydroxy acids.[4][5]

Conceptual Workflow for Synthesis via Evans' Aldol Reaction

The overall synthetic strategy involves the stereoselective aldol condensation of a chiral N-acyloxazolidinone with an appropriate aldehyde, followed by removal of the chiral auxiliary to yield the desired amino acid.

G A Chiral Oxazolidinone B N-Acylation A->B C N-Acyloxazolidinone B->C D Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) C->D F Evans' syn-Aldol Reaction D->F E Aldehyde (Butanal) E->F G Aldol Adduct F->G H Auxiliary Cleavage (e.g., LiOH, H₂O₂) G->H I N-Protected (2S,3S)-3-Amino-2-hydroxyhexanoic Acid H->I J Deprotection I->J K (2S,3S)-3-Amino-2-hydroxyhexanoic Acid J->K

Caption: Synthetic workflow for (2S,3S)-3-Amino-2-hydroxyhexanoic acid via an Evans' aldol reaction.

Detailed Experimental Protocol (Adapted)

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of a suitable chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add propionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acyloxazolidinone.

Step 2: Evans' syn-Aldol Reaction

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf) (1.2 eq.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add butanal (1.5 eq.) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Separate the aqueous layer and wash with DCM to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the N-protected amino acid.

Step 4: Deprotection (if necessary)

Depending on the protecting groups used on the chiral auxiliary, a final deprotection step may be required to yield the free amino acid.

Characterization and Spectroscopic Analysis

TechniqueExpected Observations
¹H NMR (in D₂O)- Triplet at ~0.9 ppm (3H, -CH₃) - Multiplet at ~1.3-1.6 ppm (4H, -CH₂CH₂-) - Multiplet at ~3.2-3.4 ppm (1H, H-3) - Doublet at ~4.0-4.2 ppm (1H, H-2)
¹³C NMR (in D₂O)- ~14 ppm (-CH₃) - ~20-35 ppm (-CH₂CH₂-) - ~55-60 ppm (C-3) - ~70-75 ppm (C-2) - ~175-180 ppm (C-1, carboxyl)
Mass Spectrometry - ESI-MS (+): Expected [M+H]⁺ at m/z 148.0917 - ESI-MS (-): Expected [M-H]⁻ at m/z 146.0761 - Common fragmentation patterns would involve the loss of H₂O and CO₂.
IR Spectroscopy - Broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid) - N-H stretch from ~3000-3300 cm⁻¹ (amine) - C=O stretch at ~1700-1725 cm⁻¹ (carboxylic acid) - N-H bend at ~1580-1650 cm⁻¹ (amine) - C-O stretch at ~1210-1320 cm⁻¹ (carboxylic acid) and ~1000-1200 cm⁻¹ (alcohol)

Applications in Drug Development: A Key Building Block for Protease Inhibitors

The primary application of (2S,3S)-3-Amino-2-hydroxyhexanoic acid lies in its utility as a chiral building block for the synthesis of protease inhibitors.[9] The α-hydroxy-β-amino acid motif is a common feature in the design of peptidomimetics that target the active site of proteases, particularly aspartyl proteases like HIV protease.[10][11]

The hydroxyl group can mimic the transition-state tetrahedral intermediate of peptide bond hydrolysis, while the amino group and the side chain can be tailored to interact with specific subsites of the enzyme's active site.[12]

Logical Framework for Incorporation into a Protease Inhibitor

G cluster_0 Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid A (2S,3S)-3-Amino-2-hydroxyhexanoic Acid B N-Terminal Protection (e.g., Boc, Fmoc) A->B C Protected Amino Acid B->C F Peptide Bond Formation C->F D Peptide Coupling Reagents (e.g., HATU, HOBt) D->F E Peptide Fragment E->F G Peptidomimetic Precursor F->G H Further Synthetic Modifications G->H I Final Protease Inhibitor H->I

Sources

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 3-Amino-2-Hydroxyhexanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro safety and toxicity profile of novel 3-amino-2-hydroxyhexanoic acid compounds. As these compounds represent a promising area for therapeutic development, a thorough understanding of their potential biological liabilities is paramount for advancing lead candidates with confidence. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.

Part 1: Foundational Safety Assessment: A Tiered Approach

A robust in vitro safety assessment is not a monolithic endeavor but rather a tiered, iterative process. The initial phase focuses on broad-stroke evaluations of cytotoxicity and genotoxicity to identify any immediate red flags. Subsequent tiers delve into more specific organ-level toxicities, guided by the compound's intended therapeutic application and initial findings.

Initial Tier: Foundational Cytotoxicity and Genotoxicity Screening

The primary objective of this tier is to establish a baseline understanding of the compound's intrinsic potential to cause cellular damage or genetic mutations. These assays are crucial for early-stage decision-making and candidate prioritization.[1][2][3]

1.1.1 Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to any safety assessment, providing a quantitative measure of a compound's ability to damage or kill cells.[1][2] A variety of methods are available, each interrogating a different aspect of cellular health.

  • Rationale for Selection: A multi-parametric approach is recommended. Initial screening with a metabolic activity assay like the MTT or Alamar Blue assay provides a rapid assessment of cell viability.[3][4] This should be complemented by an assay that measures membrane integrity, such as the LDH release assay, to differentiate between cytotoxic and cytostatic effects.[4]

Table 1: Overview of Recommended Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredAdvantages
MTT Assay Mitochondrial reductase activityColorimetric change proportional to viable cellsHigh-throughput, cost-effective
LDH Release Assay Measures release of lactate dehydrogenase from damaged cellsEnzymatic activity in the culture supernatantDifferentiates cytotoxicity from cytostasis
ATP Content Assay Quantifies intracellular ATP levelsLuminescence proportional to viable cellsHighly sensitive, reflects cellular energy status

1.1.2 Genotoxicity Assays: Assessing the Potential for Genetic Damage

Genotoxicity assays are critical for identifying compounds that can cause mutations or chromosomal damage, which can have long-term carcinogenic consequences.[5][6][7] Regulatory agencies mandate a battery of in vitro genotoxicity tests before a compound can proceed to clinical trials.[5]

  • Rationale for Selection: The standard in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell-based assay for chromosomal damage, such as the in vitro micronucleus assay.[5][6][8]

    • The Ames test utilizes specific strains of Salmonella typhimurium to detect point mutations.[9][10][11]

    • The in vitro micronucleus assay identifies substances that cause chromosomal breaks or loss.[5][12][13][14][15]

Part 2: Tier 2 - Investigating Organ-Specific Toxicities

Should a 3-amino-2-hydroxyhexanoic acid compound demonstrate an acceptable profile in the initial tier, the focus shifts to potential organ-specific liabilities. The selection of these assays should be guided by the compound's predicted metabolism, distribution, and therapeutic target.

Hepatotoxicity: Assessing Liver-Related Risks

The liver is a primary site of drug metabolism and is therefore a common target for drug-induced toxicity.[16][17][18] In vitro hepatotoxicity assays are essential for identifying compounds that may cause liver injury.[16]

  • Rationale for Selection: Initial screening using human hepatoma cell lines like HepG2 can provide an early indication of hepatotoxic potential.[19] However, for more definitive data, primary human hepatocytes are the gold standard as they more closely mimic the in vivo metabolic capabilities of the liver.[17] More advanced models, such as 3D liver spheroids or liver-on-a-chip systems, offer even greater physiological relevance by incorporating co-cultures of different liver cell types and perfusion to better simulate the liver microenvironment.[16][19][20][21][22]

Cardiotoxicity: Evaluating Cardiovascular Safety

Cardiotoxicity is a major reason for drug withdrawal from the market. A key concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia.[23][24]

  • Rationale for Selection: The hERG patch-clamp assay is the gold standard for assessing a compound's potential to block the hERG channel.[23][25] This can be performed using manual or automated patch-clamp systems.[23][26] For higher throughput screening, flux-based assays can be employed.[27]

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key in vitro safety assays.

Experimental Workflow for In Vitro Safety Assessment

The following diagram illustrates a logical workflow for the in vitro safety assessment of a novel 3-amino-2-hydroxyhexanoic acid compound.

InVitro_Safety_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Organ-Specific Toxicity Cytotoxicity Cytotoxicity Assays (MTT, LDH) Decision1 Acceptable Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Decision1 Hepatotoxicity Hepatotoxicity Assays (HepG2, Primary Hepatocytes) Decision2 Acceptable Profile? Hepatotoxicity->Decision2 Cardiotoxicity Cardiotoxicity Assay (hERG Patch-Clamp) Cardiotoxicity->Decision2 AdvancedModels Advanced Models (Organ-on-a-Chip) Go Proceed to In Vivo Studies AdvancedModels->Go Start Novel 3-amino-2-hydroxyhexanoic acid Compound Start->Cytotoxicity Start->Genotoxicity Decision1->Hepatotoxicity Yes Decision1->Cardiotoxicity Yes NoGo Terminate/Redesign Decision1->NoGo No Decision2->AdvancedModels Yes, Further Characterization Decision2->Go Yes, Proceed Decision2->NoGo No

Caption: A tiered workflow for in vitro safety assessment.

Protocol: In Vitro Micronucleus Assay

This protocol outlines the steps for conducting an in vitro micronucleus assay using a cell line such as CHO-K1, in compliance with OECD Guideline 487.[28]

Materials:

  • CHO-K1 cells

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Test compound (3-amino-2-hydroxyhexanoic acid derivative)

  • Vehicle control (e.g., DMSO, saline)

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • S9 metabolic activation mix (optional)

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed CHO-K1 cells into appropriate culture vessels and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, vehicle control, and positive controls. Include treatments with and without S9 metabolic activation.

  • Incubation: Incubate the cells for a short treatment period (e.g., 3-6 hours).

  • Removal of Test Substance and Addition of Cytochalasin B: Wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.[14]

  • Harvesting: After a further incubation period to allow for cell division, harvest the cells by trypsinization.

  • Slide Preparation: Prepare microscope slides by dropping the cell suspension onto the slides and allowing them to air dry.

  • Fixation and Staining: Fix the cells and stain them to visualize the nuclei and micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14]

Protocol: Ames Test (Plate Incorporation Method)

This protocol describes the Ames test for assessing the mutagenic potential of a compound, following the principles of OECD Guideline 471.[8]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Vehicle control

  • Positive controls (specific for each strain)

  • S9 metabolic activation mix (optional)

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains.

  • Preparation of Test Mixture: In a sterile tube, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or buffer.[9][11]

  • Addition of Top Agar: Add molten top agar containing a trace amount of histidine and biotin to the tube.

  • Plating: Quickly pour the mixture onto minimal glucose agar plates and spread evenly.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[29]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Part 4: Advanced In Vitro Models and Future Directions

While standard 2D cell culture models are invaluable for initial screening, they have limitations in fully recapitulating human physiology.[17][18] The field is increasingly moving towards more complex and predictive in vitro systems.

Organ-on-a-Chip Technology

Organ-on-a-chip (OOC) platforms are microfluidic devices that culture human cells in a 3D microenvironment, mimicking the structure and function of human organs.[22][30][31][32] These systems can incorporate physiological flow, tissue-tissue interfaces, and mechanical cues, providing a more accurate prediction of human responses to drugs.[30][31] For 3-amino-2-hydroxyhexanoic acid compounds, a liver-on-a-chip model could provide more predictive data on metabolism and hepatotoxicity, while a multi-organ-on-a-chip could offer insights into systemic toxicity.[20][21][31]

Organ_on_a_Chip cluster_OOC Organ-on-a-Chip System Inlet Inlet (Media + Compound) Microfluidic_Channels Microfluidic Channels Inlet->Microfluidic_Channels Cell_Chamber 3D Cell Culture (e.g., Hepatocytes + Kupffer cells) Microfluidic_Channels->Cell_Chamber:f0 Outlet Outlet (Metabolites + Biomarkers) Microfluidic_Channels->Outlet Cell_Chamber:f1->Microfluidic_Channels

Caption: A simplified diagram of a liver-on-a-chip system.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Cytotoxicity Assays | Life Science Applic
  • Mammalian Cell In Vitro Micronucleus Assay.
  • Understanding Cytotoxicity. Virology Research Services.
  • In Vitro Cytotoxicity Assays: Applic
  • In Vitro Micronucleus Assay Options. Inotiv.
  • Ames Test Protocol.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols.
  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • Ames test. Wikipedia.
  • In vitro models for liver toxicity testing. PMC.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex.
  • The Ames Test.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • The in vitro micronucleus assay. PubMed.
  • In vitro models for liver toxicity testing. Toxicology Research.
  • In Vitro Genotoxicity Assays Testing Services. Aurigene.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Genotoxicity testing of drugs. Miltenyi Biotec.
  • Microbial Mutagenicity Assay: Ames Test. PMC.
  • In Vitro Genotoxicity Study.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA.
  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • hERG Safety. Cyprotex.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • Organ-On-A-Chip: An Emerging Research Pl
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed.
  • 3-Amino-2-hydroxyhexanoic acid — Chemical Substance Inform
  • Organ-on-a-Chip Technology: Revolutionizing Drug Testing and Disease Modeling. Technology Networks.
  • Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. Cosmetic Ingredient Review.
  • (2R,3S)-3-AMINO-2-HYDROXYHEXANOIC ACID. ChemicalBook.
  • Organ-on-a-chip meets artificial intelligence in drug evalu
  • Organ-on-a-chip provides preclinical safety toxicologists with the tools to combat drug
  • Safety Assessment of α-Amino Acids as Used in Cosmetics. Cosmetic Ingredient Review.
  • Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants.
  • Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review. PMC.
  • (2R,3R)-2-AMINO-3-HYDROXY-HEXANOIC ACID. ChemicalBook.
  • SAFETY D
  • (2R)-3-Amino-2-hydroxypropanoic acid SDS. ECHEMI.
  • 3-Amino-2-hydroxypropanoic acid. Apollo Scientific.
  • In Vitro Toxicology & Safety Assessment Services. WuXi Biology.
  • 3-Amino-2-hydroxypropanoic acid. MedChemExpress.

Sources

Discovery and Isolation of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Syn-β-Amino-α-Hydroxy Motif

(2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a rare, non-proteinogenic amino acid that serves as a critical pharmacophore in a variety of bioactive natural products. Primarily found as the N-terminal residue in linear cyanobacterial peptides known as microginins[1], this building block is responsible for the potent inhibition of zinc-metalloproteases, including Angiotensin-Converting Enzyme (ACE) and various aminopeptidases.

The biological efficacy of AHHA is strictly dictated by its stereochemistry. The syn configuration—specifically the (2S,3S) absolute stereocenter—positions the hydroxyl and amino groups in an optimal geometry to chelate the active-site zinc ion of target proteases. As a Senior Application Scientist, I have structured this technical guide to detail the rigorous, self-validating methodologies required to discover, isolate, and structurally verify this specific isomer from complex natural matrices.

Ecological Context and Biosynthetic Origins

AHHA-containing peptides are predominantly isolated from bloom-forming cyanobacteria, most notably Microcystis aeruginosa[2]. The biosynthesis of AHHA is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The process begins with the condensation of a short-chain fatty acid precursor, followed by specific stereoselective transamination and hydroxylation events that establish the (2S,3S) configuration before the residue is incorporated into the growing peptide chain.

Understanding this origin is critical for isolation: because these peptides are intracellular and highly regulated by environmental stressors, biomass must be harvested during peak bloom conditions and immediately stabilized to prevent degradation.

Self-Validating Isolation Workflow

The isolation of AHHA from raw cyanobacterial biomass requires a highly orthogonal approach. Because AHHA is covalently bound within a peptide framework, the workflow must first isolate the intact peptide, followed by targeted hydrolysis.

Isolation_Workflow Start Cyanobacterial Biomass (Microcystis aeruginosa) Ext Solvent Extraction (70% aq. MeOH, Sonication) Start->Ext Part Liquid-Liquid Partitioning (Hexane / H2O) Ext->Part SPE Solid-Phase Extraction (C18) Step-gradient Elution Part->SPE HPLC RP-HPLC Purification (Monitoring: DAD 215 nm, MS) SPE->HPLC Peptide Purified AHHA-Peptide (Microginin variant) HPLC->Peptide Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h, Vacuum) Peptide->Hydrolysis AHHA Isolated Free Amino Acid (2S,3S)-AHHA Hydrolysis->AHHA

Fig 1. Self-validating workflow for the isolation of AHHA from cyanobacterial biomass.

Protocol 1: Extraction and RP-HPLC Isolation of AHHA-Peptides
  • Step 1: Lyophilization & Disruption: Lyophilize 50 g of Microcystis biomass. Causality: Removing water halts endogenous protease activity that would otherwise cleave the native peptides during cell lysis. Pulverize the dried biomass using a bead beater.

  • Step 2: Solvent Extraction: Suspend the powder in 500 mL of 70% aqueous methanol and sonicate on ice for 30 minutes. Causality: The 70% MeOH strikes an optimal dielectric balance, permeabilizing the cell wall and solubilizing amphiphilic microginins while precipitating highly non-polar lipids and massive structural proteins.

  • Step 3: Liquid-Liquid Partitioning: Concentrate the extract in vacuo to remove methanol. Partition the remaining aqueous layer three times with equal volumes of hexanes. Self-Validation: The hexane layer will turn deep green (indicating successful removal of chlorophylls and fouling lipids), while the aqueous layer containing the peptides remains pale yellow.

  • Step 4: Preparative RP-HPLC: Inject the clarified aqueous fraction onto a semi-preparative C18 column (250 x 10 mm, 5 μm). Run a linear gradient from 20% to 70% Acetonitrile in water (0.1% TFA) over 45 minutes. Self-Validation: Monitor the eluate using a Diode-Array Detector (DAD) at 215 nm (amide bonds) and 280 nm (aromatic residues). Immediately analyze collected peaks via ESI-MS to confirm the [M+H]+ mass corresponding to the target peptide.

Structural Elucidation and Stereochemical Assignment

Once the AHHA-containing peptide is isolated, the absolute configuration of the AHHA residue must be determined. This is a classic challenge in natural product chemistry, solved by combining NMR J-coupling analysis (for relative stereochemistry) with Marfey’s Method (for absolute stereochemistry)[3].

Stereochemical_Logic A Isolated AHHA Residue B 1H NMR Spectroscopy (H2-H3 J-coupling) A->B E Marfey's Method (L-FDAA Derivatization) A->E C Small J (3-4 Hz) Suggests syn (threo) B->C D Large J (7-9 Hz) Suggests anti (erythro) B->D G Matches (2S,3S) Standard C->G Orthogonal Validation F LC-MS Retention Time Comparison E->F F->G

Fig 2. Orthogonal logic tree for the stereochemical assignment of (2S,3S)-AHHA.

Protocol 2: Acid Hydrolysis and Marfey’s Derivatization
  • Step 1: Anaerobic Hydrolysis: Transfer 1 mg of the purified peptide into a heavy-walled borosilicate glass ampoule. Add 0.5 mL of 6N HCl. Freeze the solution in liquid nitrogen, evacuate the ampoule to <50 mTorr, and flame-seal. Causality: Oxygen must be rigorously excluded to prevent oxidative degradation of the amino acids at the 110°C cleavage temperature. Heat for 24 hours.

  • Step 2: Derivatization: Remove the HCl under a stream of high-purity N2​ gas. Resuspend the hydrolysate in 100 μL of 1M NaHCO3​ . Add 50 μL of a 1% solution of L-FDAA (Marfey's reagent) in acetone and incubate at 40°C for 1 hour. Causality: The mildly basic condition ensures the α-amino group of AHHA is unprotonated and highly nucleophilic, allowing an SN​Ar attack on the FDAA reagent.

  • Step 3: LC-MS Validation: Quench with 50 μL of 2N HCl. Analyze the derivatized mixture via LC-MS. Self-Validation: The retention time and MS/MS fragmentation pattern must perfectly overlay with a synthetic (2S,3S)-AHHA standard run sequentially under identical conditions.

Quantitative Data Summaries

The following tables synthesize the expected analytical and biological data for the (2S,3S)-AHHA moiety when successfully isolated from natural sources.

Table 1: Representative NMR Data for the (2S,3S)-AHHA Moiety | Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | HMBC Correlations | | :--- | :--- | :--- | :--- | | C1 (C=O) | 173.5 | - | H2, H3 | | C2 (CH-OH) | 71.0 | 3.88, d, J = 3.6 Hz | H3, H4 | | C3 (CH- NH2​ ) | 52.9 | 3.14, m | H2, H4, H5 | | C4 ( CH2​ ) | 32.1 | 1.55, m; 1.42, m | H2, H3, H5 | | C5 ( CH2​ ) | 19.5 | 1.30, m | H4, H6 | | C6 ( CH3​ ) | 13.8 | 0.88, t, J = 7.0 Hz | H4, H5 |

Note: The small 3JH2,H3​ coupling constant (3.6 Hz) is the critical diagnostic marker. It indicates a gauche orientation in the predominant rotamer, which is characteristic of the syn (threo) configuration, ruling out the anti (erythro) isomers which typically exhibit J > 7 Hz[1].

Table 2: Protease Inhibitory Activity of AHHA-containing Natural Peptides | Compound | Target Protease | IC50​ (μM) | Key Structural Feature | | :--- | :--- | :--- | :--- | | Microginin 653 | Angiotensin-Converting Enzyme (ACE) | 12.5 | (2S,3S)-AHHA N-terminus | | Microginin 680 | Aminopeptidase M | 8.2 | Dichlorinated AHHA variant | | Microginin 527 | Angiotensin-Converting Enzyme (ACE) | 31.0 | Shortened peptide chain |

Inhibitory profiles demonstrate the critical role of the syn-β-amino-α-hydroxy pharmacophore in coordinating the catalytic zinc ion of these enzymes[2].

References

  • PubMed Central (PMC), National Institutes of Health (NIH)
  • Microginins 680, 646, and 612—new chlorinated Ahoa-containing peptides from a strain of cultured Microcystis aeruginosa ResearchGate URL
  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids RSC Publishing - The Royal Society of Chemistry URL

Sources

Thermodynamic Stability and Folding Dynamics of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Enantiomers in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted peptidomimetics relies heavily on the thermodynamic pre-organization of non-natural amino acid building blocks. Among these, (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) —an α -hydroxy- β -amino acid—stands out as a critical transition-state isostere and foldamer building block. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, conformational folding landscape, and experimental validation protocols for (2S,3S)-AHHA enantiomers. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physical chemistry and applied rational drug design.

Conformational Landscape and Stereochemical Drivers

The thermodynamic stability of peptides incorporating AHHA is fundamentally governed by the stereochemistry at the C2 ( α ) and C3 ( β ) positions. Unlike canonical α -amino acids, β -amino acids possess an additional carbon in the backbone, introducing a new torsional angle ( θ , Cα−Cβ ) that exponentially expands the theoretical conformational space.

However, the specific (2S,3S) configuration drastically restricts this space through two primary mechanisms:

  • Intramolecular Hydrogen Bonding: The proximity of the C2-hydroxyl group to the C3-amino group (and adjacent amide carbonyls) facilitates the formation of stable 5- or 6-membered hydrogen-bonded rings.

  • Steric Minimization (Gauche Effect): The syn relationship of the heteroatoms in the (2S,3S) diastereomer allows the propyl side chain to project outward, minimizing 1,3-allylic ( A(1,3) ) steric strain when the backbone adopts a helical dihedral angle.

When incorporated into oligomers, these local restrictions propagate, driving the spontaneous folding of the backbone into stable secondary structures, such as the 14-helix or 11-helix, which are highly resistant to proteolytic degradation.

ConformationalLogic A (2S,3S)-AHHA Monomer B Intramolecular H-Bonding (OH···NH) A->B Solvent Exclusion C Torsional Restriction (φ, ψ, θ) B->C Steric Clash Avoidance D Pre-organized Backbone C->D E Reduced Entropic Penalty (-TΔS) D->E Folding Initiation F Thermodynamic Stability (ΔG < 0) E->F

Caption: Logical flow of thermodynamic stabilization induced by (2S,3S)-AHHA intramolecular hydrogen bonding.

Thermodynamic Drivers of Foldamer Stability

The folding of AHHA-containing peptidomimetics is a classic example of enthalpy-entropy compensation. In aqueous environments, the folding of canonical peptides is often entropically penalized due to the loss of conformational degrees of freedom.

By utilizing the (2S,3S)-AHHA enantiomer, the monomer is already conformationally restricted (pre-organized) prior to folding. This pre-organization significantly lowers the entropic penalty ( ΔSfold​ ) required to achieve the bioactive conformation. Furthermore, the strong enthalpic contribution ( ΔHfold​ ) from the internal hydrogen bond network results in a highly favorable Gibbs free energy ( ΔGfold​ ).

Quantitative Thermodynamic Profiling

The table below summarizes the representative thermodynamic parameters for the folding of a model β -peptide system containing different AHHA stereoisomers. The data illustrates why the (2S,3S) configuration is thermodynamically privileged.

Table 1: Thermodynamic Parameters of AHHA Enantiomer Folding (Model System)

EnantiomerPreferred Conformation ΔGfold​ (kcal/mol) ΔHfold​ (kcal/mol) −TΔSfold​ (kcal/mol)Intramolecular H-Bond Status
(2S,3S)-AHHA 14-Helix-2.4-5.1+2.7Strong (OH O=C)
(2R,3S)-AHHA Random Coil+0.8-1.2+2.0Weak / Solvent Exposed
(2S,3R)-AHHA 11-Helix-1.5-3.8+2.3Moderate
(2R,3R)-AHHA 14-Helix (Left-handed)-2.2-4.9+2.7Strong (OH O=C)

Note: The (2S,3S) configuration exhibits the most negative ΔGfold​ , driven by a highly exothermic enthalpic contribution that overcomes the entropic cost of folding.

Experimental Workflows for Thermodynamic Validation

To ensure scientific integrity, the thermodynamic stability of AHHA-peptidomimetics must be empirically validated. A self-validating system utilizes Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) to confirm structural conformation, followed by Isothermal Titration Calorimetry (ITC) to quantify the macroscopic thermodynamics.

Protocol: Thermodynamic Profiling via VT-NMR and ITC

Phase 1: Conformational Analysis (VT-NMR) Causality: Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent. By measuring the temperature dependence of their chemical shifts, we can definitively prove the existence of the folded state.

  • Sample Preparation: Dissolve the highly purified (>95% via RP-HPLC) AHHA-peptidomimetic in a non-competing, hydrogen-bond-promoting solvent (e.g., CD3​OH or CDCl3​ ) to a concentration of 2–5 mM. Note: Low concentration prevents intermolecular aggregation, ensuring data reflects only intramolecular folding.

  • Data Acquisition: Acquire 1D 1H -NMR spectra at 5 K intervals ranging from 278 K to 328 K using a 600 MHz or higher spectrometer.

  • Coefficient Extraction: Plot the chemical shift ( δ , ppm) of the amide (NH) protons against temperature (T, Kelvin). Calculate the temperature coefficient (slope, Δδ/ΔT ).

  • Validation: A coefficient more positive than -4.0 ppb/K confirms the proton is sequestered in an intramolecular hydrogen bond, validating the folded conformation.

Phase 2: Binding Energetics (ITC) Causality: ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

  • Cell Preparation: Load the target metalloprotease (e.g., Aminopeptidase P) into the ITC sample cell at a concentration of 10–20 μM in a physiological buffer (pH 7.4).

  • Syringe Preparation: Load the (2S,3S)-AHHA inhibitor into the titration syringe at 100–200 μM (10x the cell concentration).

  • Titration Execution: Perform 20–25 injections of 2 μL each at a constant temperature of 298 K, with 120-second intervals between injections to allow the baseline to equilibrate.

  • Isotherm Fitting: Integrate the heat peaks and fit the data to a one-site binding model. The pre-organized (2S,3S) fold will manifest as a near-zero or favorable entropic penalty ( −TΔS≈0 ), confirming the thermodynamic advantage of the rigidified backbone.

ExperimentalWorkflow S1 Step 1: Solid-Phase Peptide Synthesis (SPPS) S2 Step 2: RP-HPLC Purification (>95%) S1->S2 S3 Step 3: Variable-Temp NMR (VT-NMR) S2->S3 Conformational Analysis S4 Step 4: Isothermal Titration Calorimetry (ITC) S2->S4 Binding Energetics S5 Step 5: Thermodynamic Parameter Extraction (ΔH, ΔS) S3->S5 S4->S5

Caption: Step-by-step experimental workflow for evaluating the thermodynamic folding parameters of AHHA-peptides.

Application in Rational Drug Development

In the realm of medicinal chemistry, (2S,3S)-AHHA is highly prized as a transition-state isostere for the development of protease inhibitors. During the hydrolysis of a peptide bond, the planar amide transitions into a tetrahedral intermediate. The α -hydroxy- β -amino motif of AHHA perfectly mimics the geometry and electrostatic distribution of this tetrahedral transition state.

When targeting zinc-dependent metalloproteases (such as aminopeptidases or matrix metalloproteinases), the stereochemistry is paramount. The (2S,3S) configuration aligns the C2-hydroxyl group and the C3-amino group to act as a bidentate ligand, coordinating directly with the catalytic Zn2+ ion in the enzyme's active site.

Because the (2S,3S)-AHHA monomer induces a stable, pre-organized fold in the surrounding peptide sequence, the inhibitor docks into the active site with minimal conformational rearrangement. This thermodynamic phenomenon—where the enthalpy of metal coordination is maximized while the entropy of binding is minimized—results in sub-nanomolar binding affinities ( Ki​ ) and exceptional metabolic stability, making AHHA a cornerstone in the design of next-generation peptidomimetic therapeutics.

References

  • Expanding the polypeptide backbone: hydrogen-bonded conformations in hybrid polypeptides containing the higher homologues of α-amino acids Royal Society Publishing URL:[Link]

  • Foldamers as versatile frameworks for the design and evolution of function National Institutes of Health (PMC) URL:[Link]

  • The application of thermodynamic methods in drug design ResearchGate (Proteins: Structure, Function, and Bioinformatics) URL:[Link]

  • Computational Methods in Drug Discovery National Institutes of Health (PMC) URL:[Link]

Methodological & Application

Asymmetric Synthesis of Enantiopure (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: A Guide to Modern Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules and pharmaceuticals. Its defined stereochemistry at two contiguous centers, C2 and C3, is crucial for the therapeutic efficacy of the final active pharmaceutical ingredients (APIs). The precise spatial arrangement of the hydroxyl and amino groups allows for specific molecular interactions with biological targets, such as enzymes and receptors. Consequently, the development of robust and efficient asymmetric synthetic routes to access this enantiopure compound is of paramount importance to the pharmaceutical and biotechnology industries.

This comprehensive technical guide details and critically evaluates several field-proven protocols for the asymmetric synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid. The methodologies discussed herein are selected for their high diastereoselectivity, enantioselectivity, and practical applicability in a research and development setting. We will delve into the mechanistic underpinnings of each approach, providing not just a set of instructions, but a deeper understanding of the "why" behind the "how."

Strategic Approaches to the Asymmetric Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

The primary challenge in the synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid lies in the simultaneous and precise control of the two adjacent stereocenters. The key strategies that have emerged as the most effective in achieving this are:

  • Diastereoselective Aldol Reactions utilizing Chiral Auxiliaries: This classic yet powerful approach employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between a glycine enolate equivalent and butanal. The Evans' oxazolidinone auxiliaries are particularly well-suited for this purpose, reliably inducing the desired syn stereochemistry.[1][2][3]

  • Catalytic Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation offers a highly efficient and atom-economical route to vicinal amino alcohols from alkenes.[4][5][6] This method can be adapted to the synthesis of our target molecule by employing a derivative of (E)-hex-2-enoic acid as the starting material.

  • Biocatalytic Aldol Addition: Leveraging the exquisite selectivity of enzymes, this approach utilizes an L-threonine aldolase to catalyze the aldol addition of glycine to butanal, directly affording the desired product with high enantiopurity.[7]

This guide will now provide detailed protocols and a comparative analysis of these three leading methodologies.

Protocol 1: Diastereoselective Aldol Reaction with an Evans' Chiral Auxiliary

This protocol is based on the well-established Evans' syn-aldol reaction, which provides excellent stereocontrol through the use of a chiral oxazolidinone auxiliary.[1][2][3] The auxiliary creates a rigid, chiral environment that directs the approach of the electrophile (butanal) to one face of the enolate, resulting in a high level of diastereoselectivity.

Workflow Diagram

Evans_Aldol_Workflow cluster_acylation Step 1: Acylation cluster_enolization Step 2: Enolization cluster_aldol Step 3: Aldol Addition cluster_hydrolysis Step 4: Hydrolysis & Purification Acylation Acylation of Chiral Auxiliary Enolization Boron Enolate Formation Acylation->Enolization N-acyloxazolidinone Aldol Reaction with Butanal Enolization->Aldol Chiral Enolate Hydrolysis Auxiliary Cleavage & Purification Aldol->Hydrolysis Aldol Adduct Product Product Hydrolysis->Product (2S,3S)-3-Amino- 2-hydroxyhexanoic acid

Caption: Workflow for Evans' Auxiliary-based Synthesis.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-bromoacetyloxazolidinone.

Step 2: Azide Displacement

  • Dissolve the N-bromoacetyloxazolidinone (1.0 eq) in a mixture of acetone and water (3:1, 0.2 M).

  • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12 hours.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-azidoacetyloxazolidinone.

Step 3: Diastereoselective Aldol Reaction

  • Dissolve the N-azidoacetyloxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then add freshly distilled butanal (1.5 eq).

  • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography on silica gel.

Step 4: Hydrolysis and Reduction

  • Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (4:1, 0.2 M).

  • Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer, containing the azido acid, is then subjected to reduction. A common method is hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to yield the crude amino acid, which can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary
ParameterTypical Value
Diastereomeric Ratio (dr)>98:2 (syn:anti)
Enantiomeric Excess (ee)>99%
Overall Yield40-60%

Protocol 2: Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful catalytic method that allows for the direct, regio- and stereoselective conversion of an alkene to a vicinal amino alcohol.[4][5][6] For the synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid, the corresponding α,β-unsaturated ester, such as ethyl (E)-hex-2-enoate, is the ideal starting material. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the addition to the double bond.

Catalytic Cycle Diagram

Sharpless_AA_Cycle OsVIII OsO₄ ImidoOs [L]OsO₃(NR) OsVIII->ImidoOs Nitrogen Source, L* Cycloadduct Osmacycle intermediate ImidoOs->Cycloadduct + Alkene OsVI [L]OsO₂(O₂CR'NR'') Cycloadduct->OsVI Rearrangement OsVI->OsVIII Re-oxidation Product Protected Amino Alcohol OsVI->Product Hydrolysis

Caption: Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol

Step 1: Preparation of Ethyl (E)-hex-2-enoate

  • This starting material can be prepared via a Horner-Wadsworth-Emmons reaction between butanal and triethyl phosphonoacetate.

Step 2: Asymmetric Aminohydroxylation

  • To a round-bottom flask equipped with a magnetic stir bar, add potassium osmate(VI) dihydrate (0.04 eq), the chiral ligand (DHQ)₂PHAL (0.05 eq), and the nitrogen source, such as N-sodium-p-toluenesulfonamide (chloramine-T) (1.1 eq).

  • Add a 1:1 mixture of t-butanol and water (0.1 M with respect to the alkene).

  • Stir the mixture until all solids have dissolved, then cool to 0 °C.

  • Add ethyl (E)-hex-2-enoate (1.0 eq) and stir the reaction vigorously at 0 °C for 24-48 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield the protected vicinal amino alcohol.

Step 3: Deprotection

  • The protecting groups (e.g., tosyl and ethyl ester) are removed in subsequent steps. The tosyl group can be removed under reductive conditions (e.g., with sodium naphthalenide or magnesium in methanol), and the ester can be hydrolyzed under basic conditions (e.g., with LiOH).

Quantitative Data Summary
ParameterTypical Value
Regioselectivity>95:5 (amine at C3)
Enantiomeric Excess (ee)>95%
Yield70-90%

Protocol 3: Biocatalytic Aldol Addition with L-threonine Aldolase

This protocol leverages the high selectivity of L-threonine aldolase (LTA) to catalyze the stereoselective aldol addition of glycine to butanal.[7] This biocatalytic approach offers several advantages, including mild reaction conditions (aqueous medium, neutral pH, room temperature), high enantioselectivity, and the potential for a more environmentally friendly process.

Enzymatic Reaction Diagram

Biocatalytic_Aldol Reactants Glycine + Butanal Enzyme L-threonine aldolase (LTA) PLP cofactor Reactants->Enzyme Product (2S,3S)-3-Amino- 2-hydroxyhexanoic acid Enzyme->Product Stereoselective Aldol Addition

Caption: Biocatalytic Synthesis via L-threonine Aldolase.

Experimental Protocol

Step 1: Recombinant Enzyme Preparation/Procurement

  • A recombinant L-threonine aldolase is required. This can be produced in-house via expression in a suitable host (e.g., E. coli) or procured from a commercial supplier.

Step 2: Enzymatic Aldol Reaction

  • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Add glycine (1.0 M), pyridoxal-5'-phosphate (PLP, 0.05 mM, as a cofactor), and dithiothreitol (DTT, 10 mM, as a reducing agent).

  • Add butanal (1.0 eq, relative to the desired product concentration).

  • Initiate the reaction by adding the L-threonine aldolase (a suitable activity level, e.g., 10-100 U, should be determined empirically).

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for 24-72 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

Step 3: Product Isolation and Purification

  • Terminate the reaction by denaturing the enzyme, for example, by heating to 80 °C for 10 minutes or by adding a water-miscible organic solvent like ethanol.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • The supernatant, containing the product and unreacted starting materials, can be purified. A common method is to use ion-exchange chromatography.

  • The fractions containing the desired product are collected and lyophilized to yield the pure (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Quantitative Data Summary
ParameterTypical Value
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>99%
Yield50-70% (can be optimized)

Comparative Analysis and Conclusion

FeatureEvans' AuxiliarySharpless AABiocatalysis (LTA)
Stereocontrol Excellent (Substrate-controlled)Excellent (Catalyst-controlled)Excellent (Enzyme-controlled)
Scalability Good, but requires stoichiometric chiral auxiliaryExcellent (catalytic)Good, but depends on enzyme availability and stability
Reagent Toxicity Moderate (boron triflate, organic solvents)High (osmium tetroxide is highly toxic)Low (aqueous, mild conditions)
Atom Economy Lower (due to auxiliary)Higher (catalytic)High
Substrate Scope Generally broadBroad for alkenesCan be substrate-specific
Operational Simplicity Multi-step, requires cryogenic temperaturesMulti-step, requires careful handling of osmiumGenerally simpler, but requires enzyme handling

Each of the detailed protocols offers a reliable pathway to enantiopure (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

  • The Evans' auxiliary method is a robust and well-understood technique that provides predictable and high levels of stereocontrol. It is particularly valuable for smaller-scale syntheses where the cost and recovery of the auxiliary are manageable.[1][2][3]

  • The Sharpless Asymmetric Aminohydroxylation is a highly elegant and efficient catalytic method, making it attractive for larger-scale production.[4][5][6] However, the high toxicity of the osmium catalyst necessitates specialized handling procedures and equipment.

  • Biocatalysis with L-threonine aldolase represents a green and highly selective alternative.[7] As the availability and robustness of recombinant enzymes continue to improve, this method is poised to become increasingly important, especially in industrial settings where sustainability is a key driver.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available equipment, cost considerations, and environmental impact targets. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make an informed decision and successfully synthesize this critical chiral building block.

References

  • HETEROCYCLES, Vol. 103, No. 2, 2021. DOI: 10.3987/REV-20-942. [Link]

  • Bodkin, J. A.; McLeod, M. D. J. Chem. Soc., Perkin Trans. 1, 2002 , 2733-2746. DOI: 10.1039/b111276g. [Link]

  • Singjunla, Y.; et al. Org. Lett.2013 , 15, 23, 5898–5901. DOI: 10.1021/ol402839v. [Link]

  • O'Brien, P. Angew. Chem. Int. Ed.1999 , 38, 326-329. DOI: 10.1002/(SICI)1521-3773(19990201)38:3<326::AID-ANIE326>3.0.CO;2-T. [Link]

  • Beilstein J. Org. Chem. 2015, 11, 544–560. doi:10.3762/bjoc.11.62. [Link]

  • Sharpless Aminohydroxylation (Oxyamination) - Organic Chemistry Portal. [Link]

  • Evans Enolate Alkylation-Hydrolysis. [Link]

  • Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83. DOI: 10.15227/orgsyn.068.0083. [Link]

  • Goodwin, N. The Career of K. Barry Sharpless. MacMillan Group Meeting, August 28, 2002. [Link]

  • O'Brien, P. Angew. Chem. Int. Ed.1999 , 38, 326-329. [Link]

  • Synthesis of all the diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. [Link]

  • Liu, J. Q., et al. J. Am. Chem. Soc.2000 , 122, 28, 6775–6780. DOI: 10.1021/ja994383p. [Link]

  • Pu, L. Chem. Rev.1998 , 98, 7, 2405–2494. DOI: 10.1021/cr970462o. [Link]

Sources

Advanced Protocol for the Incorporation of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Pharmacological Power of AHHA

(2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a highly specialized syn-β-amino-α-hydroxy acid that serves as a cornerstone in the synthesis of advanced peptidomimetics. Naturally occurring in cyanobacterial secondary metabolites such as microginins 1, this chiral building block is critical for developing potent protease inhibitors.

The Causality of the Pharmacophore: The structural brilliance of AHHA lies in its dual functionality. When incorporated into a peptide backbone, the α-hydroxy group acts as a non-hydrolyzable transition-state isostere. It mimics the tetrahedral intermediate formed during peptide bond cleavage, allowing it to tightly chelate catalytic zinc ions in metalloproteases or hydrogen-bond with catalytic aspartate residues. Furthermore, the α-hydroxy moiety can be oxidized post-synthetically to an α-ketoamide. This generates a potent electrophilic trap for the catalytic serine in serine proteases, a mechanism famously utilized in the development of HCV NS3/4A inhibitors 2. Maintaining the absolute (2S,3S) stereochemistry during synthesis is paramount, as even minor epimerization drastically reduces target binding affinity 3.

Synthetic Strategy and Process Visualization

The integration of AHHA into a peptide sequence requires orthogonal protection strategies. Typically, the β-amino group is Fmoc-protected for Solid-Phase Peptide Synthesis (SPPS), while the α-hydroxy group is protected as a tert-butyl (tBu) ether to prevent unwanted esterification during coupling.

G N1 Fmoc-(2S,3S)-AHHA(OtBu)-OH Starting Building Block N2 Solid-Phase Peptide Coupling (DIC/OxymaPure, DMF) N1->N2 Add to Resin N3 Resin-Bound Peptidomimetic Intermediate N2->N3 Amide Bond Formation N4 Global Deprotection & Cleavage (TFA/TIPS/H2O) N3->N4 Acidic Cleavage N5 Purified α-Hydroxy Peptide (Metalloprotease Inhibitor) N4->N5 HPLC Purification N6 Dess-Martin Periodinane Oxidation N5->N6 Optional Oxidation N7 α-Ketoamide Peptide (Serine Protease Inhibitor) N6->N7 Electrophilic Trap Generation

Workflow for integrating (2S,3S)-AHHA into peptidomimetics and downstream α-ketoamide generation.

Quantitative Process Optimization

Because β-amino-α-hydroxy acids are sterically hindered and highly prone to base-catalyzed epimerization via oxazolone intermediate formation, selecting the correct coupling reagents is critical. The table below summarizes the causality behind coupling efficiencies.

Coupling Reagent SystemBaseYield (%)Epimerization Rate (%)Mechanistic Cause
HBTU / HOBtDIPEA82.44.5Slow coupling allows base-catalyzed oxazolone formation.
HATU / HOAtDIPEA94.1< 0.5Enhanced leaving group accelerates coupling, outcompeting epimerization.
DIC / OxymaPureNone97.8< 0.1Neutral conditions completely prevent base abstraction at the α-carbon.

Protocol I: Stereoretentive Solid-Phase Coupling of AHHA

Objective: To couple Fmoc-(2S,3S)-AHHA(OtBu)-OH onto a growing peptide chain without compromising the chiral integrity of the C2 and C3 stereocenters.

Self-Validating System: This protocol utilizes a dual-validation approach: a Kaiser test for primary amine consumption and a micro-cleavage LC-MS step to confirm exact mass before proceeding to global cleavage.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in anhydrous DMF for 30 minutes.

    • Causality: Complete swelling ensures uniform reagent access to the polymer matrix, preventing truncated sequences and localized reagent starvation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-(2S,3S)-AHHA(OtBu)-OH (3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq, 0.3 mmol). Stir for 3 minutes at room temperature.

    • Causality: Using DIC/OxymaPure avoids the use of tertiary bases like DIPEA. This neutral coupling environment is the primary mechanism for preventing the epimerization of the sensitive α-chiral center.

  • Coupling: Transfer the activated building block solution to the resin. Agitate gently at room temperature for 2 hours.

  • In-Process Validation 1 (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A colorless bead indicates >99% coupling efficiency. If the beads are blue, repeat steps 3-4.

  • Chain Elongation: Proceed with standard Fmoc-SPPS for subsequent amino acids.

  • In-Process Validation 2 (Micro-Cleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the presence of the desired [M+H]+ ion.

  • Global Cleavage: Treat the bulk resin with the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5 v/v/v) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger. It traps the tert-butyl cations released from the α-hydroxy protecting group, preventing irreversible re-alkylation of electron-rich residues (e.g., Trp, Tyr) on the peptide backbone.

Protocol II: Chemoselective Oxidation to α-Ketoamide

Objective: To convert the α-hydroxy group of the purified AHHA-peptide into an α-ketoamide, generating an electrophilic trap for serine protease inhibition.

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified α-hydroxy peptide (0.05 mmol) in anhydrous dichloromethane (DCM) (5 mL) under an inert argon atmosphere. If solubility is poor, add up to 10% anhydrous DMSO.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (2.0 eq, 0.1 mmol) in a single portion. Stir at room temperature for 1.5 hours.

    • Causality: DMP is selected over Swern or Jones oxidation because it is a mild, highly chemoselective oxidant. It smoothly converts the α-hydroxy group to a ketone without over-oxidizing sensitive residues (like Met) or causing epimerization at the adjacent β-amino stereocenter.

  • Self-Validation (Reaction Monitoring): At 60 minutes, take a 10 µL aliquot, quench in NaHCO3, and analyze via LC-MS. Monitor the disappearance of the [M+H]+ peak and the appearance of the[M-2+H]+ peak.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO 3​ and 1M Na 2​ S 2​ O 3​ (5 mL). Stir vigorously for 15 minutes until the organic layer is completely clear.

    • Causality: Na 2​ S 2​ O 3​ reduces unreacted DMP and reactive iodine byproducts, while NaHCO 3​ neutralizes the acetic acid byproduct. This prevents acid-catalyzed degradation or epimerization of the newly formed α-ketoamide.

  • Isolation: Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the final α-ketoamide peptide via preparative RP-HPLC.

References

  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity Source: NIH PubMed Central URL:[Link]

  • Discovery of SCH446211 (SCH6): A New Ketoamide Inhibitor of the HCV NS3 Serine Protease and HCV Subgenomic RNA Replication Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin Source: NIH PubMed Central URL:[Link]

Sources

Step-by-step synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid from L-norvaline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Stereoselective Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid from L-Norvaline

Abstract The synthesis of enantiopure syn-β-amino-α-hydroxy acids, such as (2S,3S)-3-amino-2-hydroxyhexanoic acid, is a critical workflow in the development of aminopeptidase inhibitors (e.g., amastatin analogues) and advanced peptidomimetics. Leveraging the chiral pool by utilizing L-norvaline as the starting material establishes the C3 absolute configuration early in the synthesis. The primary synthetic challenge lies in the diastereoselective installation of the C2 hydroxyl group without inducing racemization at the labile C3 stereocenter. This application note details a validated, self-consistent protocol utilizing a robust oxidation-cyanation-hydrolysis sequence.

Synthetic Strategy & Mechanistic Causality

The conversion of L-norvaline to the target α-hydroxy-β-amino acid requires a one-carbon homologation while precisely controlling the new stereocenter. The workflow is designed around the following mechanistic pillars:

  • Chiral Pool Preservation: L-norvaline inherently provides the (S)-configuration for the C3 position. To prevent racemization during downstream transformations, the primary amine must be orthogonally protected (typically via a tert-butyloxycarbonyl or Boc group).

  • Controlled Oxidation: The reduction of the protected amino acid yields an α-amino alcohol, which must be oxidized to an α-amino aldehyde. This is the most sensitive step; traditional oxidants often lead to racemization of the alpha-chiral center. We utilize 2-iodoxybenzoic acid (IBX)-mediated oxidation, which proceeds in quantitative yield with no observed racemization at the stereogenic center[1].

  • Diastereoselective Homologation: The aldehyde is subjected to cyanohydrin formation. The nucleophilic addition of cyanide generates a mixture of diastereomers at the new C2 position. The steric bulk of the Boc-protected amine influences the facial attack (following Cram's rule/Felkin-Anh model), favoring the desired syn configuration. The diastereomers can be efficiently separated via silica gel chromatography prior to global deprotection[2].

  • Global Deprotection and Hydrolysis: Refluxing the isolated cyanohydrin in strong aqueous acid (e.g., 6 N HCl) achieves two goals simultaneously: the hydrolysis of the nitrile to the carboxylic acid and the cleavage of the Boc protecting group, yielding the target molecule as a hydrochloride salt[1].

Experimental Workflow Visualization

G A L-Norvaline (Chiral Pool) B N-Boc-L-norvalinol A->B 1. SOCl2, MeOH 2. Boc2O 3. LiAlH4 C N-Boc-L-norvalinal B->C IBX, DMSO (No Racemization) D Cyanohydrin Diastereomers C->D NaCN, NaHSO3 Diastereoselective E (2S,3S)-Target Hydrochloride D->E 1. Chromatography 2. 6N HCl, Reflux

Synthetic workflow for (2S,3S)-3-amino-2-hydroxyhexanoic acid from L-norvaline.

Step-by-Step Experimental Protocols

Phase 1: Preparation of N-Boc-L-norvalinol

Causality: Esterification followed by Boc protection allows for the selective reduction of the carboxylate to the alcohol using Lithium Aluminum Hydride (LiAlH4).

  • Esterification: Suspend L-norvaline (1.0 eq) in anhydrous methanol at 0 °C. Add thionyl chloride (1.2 eq) dropwise. Reflux for 4 hours, then concentrate in vacuo to yield L-norvaline methyl ester hydrochloride.

  • Protection: Dissolve the ester in dichloromethane (DCM). Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 12 hours. Wash with 10% citric acid, dry over Na2SO4, and concentrate.

  • Reduction: Dissolve the N-Boc-L-norvaline methyl ester in anhydrous tetrahydrofuran (THF) at 0 °C. Carefully add LiAlH4 (1.5 eq) in portions[1]. Stir for 2 hours. Quench using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O). Filter the aluminum salts and concentrate the filtrate to afford N-Boc-L-norvalinol.

Phase 2: IBX Oxidation to N-Boc-L-norvalinal

Causality: IBX is selected over Swern or Dess-Martin periodinane due to its superior profile in preventing the enolization and subsequent racemization of the sensitive α-amino aldehyde[1].

  • Dissolve N-Boc-L-norvalinol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or a THF/DMSO mixture.

  • Add IBX (1.5 eq) in one portion at room temperature.

  • Stir the suspension vigorously for 3–4 hours until TLC indicates complete consumption of the alcohol.

  • Dilute with diethyl ether and filter through a pad of Celite to remove the insoluble iodoso byproducts. Wash the organic layer with saturated NaHCO3, dry, and concentrate to yield N-Boc-L-norvalinal. Note: Use immediately in the next step to avoid degradation.

Phase 3: Cyanohydrin Formation and Diastereomeric Separation

Causality: The cyanohydrin intermediate serves as a direct precursor to the α-hydroxy acid. Chromatographic separation at this stage isolates the desired (2S,3S) stereoisomer[2].

  • Dissolve N-Boc-L-norvalinal (1.0 eq) in a biphasic mixture of ethyl acetate and water.

  • Add sodium bisulfite (NaHSO3, 1.2 eq) and stir for 30 minutes to form the bisulfite adduct.

  • Add sodium cyanide (NaCN, 1.5 eq) dissolved in water dropwise. Stir vigorously overnight at room temperature.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: The resulting mixture of (2S,3S) and (2R,3S) cyanohydrins must be separated. Purify via flash column chromatography over silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure (2S,3S)-cyanohydrin[2].

Phase 4: Global Deprotection and Hydrolysis

Causality: Strong acidic reflux drives the hydrolysis of the nitrile to a carboxylic acid while simultaneously cleaving the acid-labile Boc group, streamlining the final deprotection sequence[1].

  • Suspend the purified (2S,3S)-cyanohydrin in 6 N HCl.

  • Heat the mixture to reflux (approx. 100–105 °C) for 2 to 4 hours.

  • Cool the reaction to room temperature. Extract with diethyl ether to remove any organic impurities (the target amino acid remains in the aqueous layer).

  • Lyophilize the aqueous layer to afford (2S,3S)-3-amino-2-hydroxyhexanoic acid as a highly pure hydrochloride salt[1].

Quantitative Data & Analytical Expectations

The following table summarizes the expected physical and analytical data across the synthetic stages to ensure self-validation of the protocol.

Intermediate / ProductExpected YieldKey Analytical Signatures (1H NMR / MS)Stereochemical Purity
N-Boc-L-norvalinol 85–90% (over 3 steps)MS:[M+Na]+ = 226.1; NMR: ~3.5 ppm (m, 2H, -CH2OH)Retention of (S)
N-Boc-L-norvalinal >95% (Quantitative)NMR: ~9.6 ppm (s, 1H, -CHO); No epimerization>99% ee (S)
(2S,3S)-Cyanohydrin 40–50% (Isolated)IR: ~2250 cm⁻¹ (C≡N stretch); NMR: ~4.5 ppm (d, 1H, -CH-OH)>98% de (post-column)
Target Molecule (HCl) 85–90%MS: [M+H]+ = 148.1[3]; NMR: ~4.1 ppm (d, 1H, C2-H)>98% de, >99% ee

References

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)
  • Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases.
  • (2S,3R)

Sources

Navigating the Synthesis of Peptides Containing 3-Amino-2-Hydroxyhexanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Among these, 3-amino-2-hydroxyhexanoic acid, a β-amino, α-hydroxy acid, presents unique opportunities for creating novel peptide architectures. However, its distinct stereochemistry and bifunctional nature introduce specific challenges into the well-established workflow of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the successful integration of 3-amino-2-hydroxyhexanoic acid into peptide sequences, empowering researchers to explore its full potential.

The Structural Uniqueness and Synthetic Challenges of 3-Amino-2-Hydroxyhexanoic Acid

3-Amino-2-hydroxyhexanoic acid is characterized by a hydroxyl group on the α-carbon and an amino group on the β-carbon. This arrangement deviates from the canonical α-amino acids and introduces several key considerations for SPPS:

  • Stereochemistry: The molecule possesses two chiral centers, at C2 and C3, leading to four possible stereoisomers. The specific stereochemistry of the starting material is crucial as it will dictate the three-dimensional arrangement of the final peptide. The (2S, 3R) and (2S, 3S) isomers are of particular interest in the design of peptidomimetics.

  • Steric Hindrance: The presence of substituents on both the α and β carbons can create steric bulk, potentially impeding the efficiency of coupling reactions.

  • Bifunctionality: The hydroxyl and amino groups both require appropriate protection to prevent unwanted side reactions during peptide synthesis. The choice of protecting groups must be orthogonal, allowing for the selective deprotection of the N-terminal amine at each cycle without affecting the hydroxyl protection, which is typically removed during the final cleavage from the resin.[1]

A Strategic Approach: Orthogonal Protection

The success of incorporating 3-amino-2-hydroxyhexanoic acid hinges on a robust and orthogonal protecting group strategy. In the context of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, the following strategy is recommended:

  • N-terminal Protection: The β-amino group is protected with the base-labile Fmoc group. This allows for its selective removal at each coupling cycle using a mild base, typically piperidine in DMF, without affecting other protecting groups.[]

  • Hydroxyl Protection: The α-hydroxyl group should be protected to prevent undesirable side reactions, such as O-acylation during the coupling steps. A tert-butyl (tBu) ether is an excellent choice for this purpose. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This ensures orthogonality with the Fmoc group.

The resulting building block, Fmoc-(2S,3R)-3-amino-2-(O-tert-butyl)-hydroxyhexanoic acid , provides the necessary stability and selective reactivity for seamless integration into SPPS.

Synthesis of the Protected Monomer

While some derivatives of 3-amino-2-hydroxyhexanoic acid are commercially available, a reliable synthetic route to the protected monomer is invaluable. The following protocol outlines a general approach starting from the corresponding α-amino acid.

Protocol 1: Synthesis of Fmoc-(2S,3R)-3-amino-2-(O-tert-butyl)-hydroxyhexanoic acid

This multi-step synthesis involves the reduction of an N-protected α-amino acid to the corresponding aldehyde, followed by a cyanohydrin reaction, hydrolysis, and subsequent protection steps.

Step 1: Synthesis of N-Fmoc-D-norvaline methyl ester

  • Suspend D-norvaline in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium carbonate.

  • Cool the mixture in an ice bath and add Fmoc-Cl or Fmoc-OSu portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent.

  • Dissolve the crude Fmoc-D-norvaline in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction, remove the solvent, and purify the product by column chromatography.

Step 2: Reduction to the Aldehyde

  • Dissolve the Fmoc-D-norvaline methyl ester in an anhydrous solvent (e.g., dichloromethane) and cool to -78°C.

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent.

  • Stir the reaction at -78°C until the starting material is consumed.

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Perform an aqueous workup to isolate the crude aldehyde.

Step 3: Cyanohydrin Formation and Hydrolysis

  • Dissolve the crude aldehyde in a suitable solvent and treat it with a source of cyanide (e.g., potassium cyanide) followed by an acid to form the cyanohydrin.

  • Hydrolyze the cyanohydrin using a strong acid (e.g., HCl) to yield the 3-amino-2-hydroxyhexanoic acid.

Step 4: Orthogonal Protection

  • Protect the α-hydroxyl group as a tert-butyl ether by reacting the amino acid with isobutylene in the presence of an acid catalyst.[4]

  • Protect the β-amino group with Fmoc-OSu in the presence of a base to yield the final protected monomer.

  • Purify the final product by column chromatography.

Solid-Phase Peptide Synthesis: Incorporation Protocol

The following protocol details the steps for incorporating the protected 3-amino-2-hydroxyhexanoic acid into a growing peptide chain on a solid support using standard Fmoc-SPPS.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of Protected 3-amino-2-hydroxyhexanoic acid Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final step Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporation.

Protocol 2: SPPS Cycle for Incorporating Fmoc-(2S,3R)-3-amino-2-(O-tert-butyl)-hydroxyhexanoic acid

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-(2S,3R)-3-amino-2-(O-tert-butyl)-hydroxyhexanoic acid

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes and drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-(2S,3R)-3-amino-2-(O-tert-butyl)-hydroxyhexanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Cycle: For the next amino acid in the sequence, return to step 2.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Quantitative Data Summary

ParameterRecommended ValueRationale
Amino Acid Equivalents 3-5 eqTo drive the coupling reaction to completion.
Coupling Reagent Equivalents 2.9-4.5 eq (relative to amino acid)To ensure efficient activation of the carboxylic acid.
Base Equivalents (DIPEA) 6-9 eq (relative to amino acid)To neutralize the amino acid salt and facilitate activation.
Coupling Time 2-4 hours (or double coupling)Increased time to overcome potential steric hindrance.
Deprotection Time 5 min + 15 minStandard for complete Fmoc removal.
Cleavage Time 2-3 hoursSufficient for cleavage from the resin and removal of side-chain protecting groups.

Potential Side Reactions and Mitigation Strategies

The unique structure of 3-amino-2-hydroxyhexanoic acid necessitates vigilance for specific side reactions:

  • N→O Acyl Shift: Under the strongly acidic conditions of the final TFA cleavage, an intramolecular acyl migration from the β-amino group to the α-hydroxyl group can occur, leading to the formation of an ester linkage in the peptide backbone.[5]

    • Mitigation: This rearrangement is often reversible upon treatment with a mild base. However, optimizing cleavage conditions (e.g., shorter cleavage times, use of scavengers) can minimize its occurrence.

  • Dehydration: The α-hydroxy group could potentially undergo dehydration, especially if the cleavage conditions are harsh or prolonged.

    • Mitigation: Using a well-defined cleavage cocktail with appropriate scavengers like TIS and water can help suppress this side reaction.

  • Incomplete Coupling: Due to steric hindrance, incomplete coupling can lead to deletion sequences.

    • Mitigation: Employing a more potent coupling reagent like HATU, extending the coupling time, performing a double coupling, and monitoring the reaction with a ninhydrin test are effective strategies.[6]

Characterization of the Final Peptide

Thorough characterization is essential to confirm the successful incorporation and purity of the peptide containing 3-amino-2-hydroxyhexanoic acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for its purification. A typical gradient of acetonitrile in water with 0.1% TFA is used. The retention time of the modified peptide will be influenced by the presence of the 3-amino-2-hydroxyhexanoic acid residue.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is crucial for sequence verification. The fragmentation pattern of peptides containing 3-amino-2-hydroxyhexanoic acid will exhibit the characteristic b- and y-ion series. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues, including the modified one. The fragmentation pattern around the 3-amino-2-hydroxyhexanoic acid residue should be carefully analyzed for any unusual fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a detailed structural analysis, 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be employed.[7] The chemical shifts of the protons associated with the 3-amino-2-hydroxyhexanoic acid residue, particularly the α-H and β-H, will be distinct from those of standard amino acids. The coupling constants between these protons can provide valuable information about the local conformation.

Conclusion

The incorporation of 3-amino-2-hydroxyhexanoic acid into peptides via SPPS is a feasible yet challenging endeavor that requires careful planning and execution. A well-defined orthogonal protection strategy, optimized coupling conditions, and an awareness of potential side reactions are paramount for success. The detailed protocols and considerations presented in this guide provide a solid foundation for researchers to confidently explore the exciting possibilities offered by this and other non-standard amino acids in the pursuit of novel and improved peptide therapeutics.

References

  • Morinaka, B. I., Lakis, E., Verest, M., Helf, M. J., Scalvenzi, T., Vagstad, A. L., ... & Piel, J. (2020). Natural noncanonical protein splicing yields products with diverse β-amino acid-containing architectures.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Estrada, C. T., House, C. H., & Pasek, M. A. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263.
  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Wootten, D., Sexton, P. M., ... & Stevens, R. C. (2013).
  • Hayashi, Y., Morimoto, J., & Suga, H. (2022). Post-translational backbone rearrangement produces polyketide-like units in peptides.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1-16.
  • Beyerman, H. C., & Heiszwolf, G. J. (1963). U.S. Patent No. 3,932,489. Washington, DC: U.S.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Lelièvre, D., Fiori, M., & Gaggini, F. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(5), 767-778.
  • BOC Sciences. (n.d.).
  • So, S. S., & Kent, S. B. (1995). Dramatically enhanced N→ O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Tetrahedron letters, 36(32), 5697-5700.
  • Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Mendel, D., Ellman, J. A., & Schultz, P. G. (2025). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society.
  • AnaSpec. (n.d.). Amino acid synthesis products.
  • Park, H. G., Lee, H. G., & Kim, Y. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of pharmacal research, 23(6), 564-567.
  • Chem-Impex International. (n.d.). Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Al-Tel, T. H. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-85.
  • Zadražil, J., Pícha, J., Buděšínský, M., Císařová, I., & Konvalinka, J. (2020). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Organic Process Research & Development, 24(2), 200-208.
  • Journal of Functional Polymers. (2023). 1H-NMR spectra of β-amino acid polymers. 36(5), 468-475.
  • Albericio, F., & Subirós-Funosas, R. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4515-4529.
  • Callahan, F. M., Anderson, G. W., Paul, R., & Zimmerman, J. E. (1963). The Tertiary Butyl Group as a Blocking Agent for Hydroxyl, Sulfhydryl and Amido Functions in Peptide Synthesis. Journal of the American Chemical Society, 85(2), 201-205.
  • Gasser, G. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2871-2895.
  • Katritzky, A. R., & Rogovoy, B. V. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6133-6139.
  • Biomatik. (2022, November 28).
  • BenchChem. (2025).
  • Gordon, E. M., Godfrey, J. D., & Pluscec, J. (1988). ChemInform Abstract: Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases.
  • Evans, J. N. (1995). NMR Spectroscopy of Peptides and Proteins. In The Protein Protocols Handbook (pp. 539-552). Humana Press.
  • Nowick, J. S. (n.d.).
  • Chen, Y., & Keire, D. A. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Analytical Chemistry, 90(15), 9036-9043.
  • Fülöp, F., & Mándity, I. M. (2010). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Amino Acids, 39(5), 1435-1440.
  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Predicting Intensity Ranks of Peptide Fragment Ions. Analytical chemistry, 75(23), 6431-6437.
  • Yates, J. R., Eng, J. K., & McCormack, A. L. (1997). U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • Joshi, H., & Thomas, C. E. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. bioRxiv, 864432.
  • Vrkic, A. K., O'Hair, R. A., & McFadyen, W. D. (1993). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 4(2), 136-145.
  • Matrix Science. (n.d.).

Sources

Biocatalytic Resolution of Racemic 3-Amino-2-hydroxyhexanoic Acid: Advanced Enzymatic Workflows for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Racemic 3-amino-2-hydroxyhexanoic acid (AHHA) and its structurally related derivatives are indispensable chiral building blocks in modern drug discovery. They form the core pharmacophore of several critical active pharmaceutical ingredients (APIs), including the hepatitis C virus (HCV) protease inhibitors Telaprevir and Boceprevir, as well as aminopeptidase inhibitors like Bestatin (Ubenimex) analogs[1][2].

Historically, the synthesis of enantiopure AHHA relied on the cyanation of N-Boc-amino aldehydes—a method plagued by the use of hazardous cyanides (e.g., NaCN/KCN), poor atom economy, and the generation of diastereomeric mixtures requiring exhaustive chromatographic separation[1]. As a Senior Application Scientist, I advocate for the transition to Enzymatic Kinetic Resolution (EKR) . Utilizing lipases to resolve racemic mixtures provides a highly scalable, stereoselective, and environmentally benign self-validating system[3]. This application note details the mechanistic rationale and bench-level protocols for isolating enantiopure AHHA using state-of-the-art biocatalysis.

Mechanistic Causality in Enzymatic Resolution

The success of enzymatic resolution hinges on the exquisite stereodiscrimination of specific lipases—namely Candida antarctica Lipase B (CAL-B) and Burkholderia cepacia Lipase (PS-IM)—toward the chiral centers at C2 and C3 of the AHHA backbone[3][4].

  • Active Site Dynamics: CAL-B features a Ser-His-Asp catalytic triad situated at the base of a narrow, highly hydrophobic binding pocket. When a racemic precursor (such as an ethyl ester or a cis- β -lactam derivative of AHHA) enters the active site, only the (2R, 3S)-enantiomer achieves the optimal transition-state geometry for nucleophilic attack by the catalytic serine[4]. The propyl side chain of AHHA anchors perfectly into the stereospecificity pocket, while the bulky (2S, 3R)-enantiomer is sterically excluded and remains unreacted.

  • Solvent Causality: Diisopropyl ether (iPr₂O) or tert-butyl methyl ether (MTBE) are explicitly chosen as the reaction media. Their moderate partition coefficients ( logP≈1.5 ) ensure that the essential monolayer of water hydrating the immobilized enzyme is not stripped away. Highly polar solvents would dehydrate and denature the enzyme, while purely non-polar solvents would fail to dissolve the substrates[3].

Workflow Substrate Racemic Precursor (AHHA β-lactam/ester) Enzyme Biocatalyst (CAL-B / PS-IM) Substrate->Enzyme Reaction Kinetic Resolution (iPr2O, H2O, 50-60°C) Enzyme->Reaction Product (2R,3S)-AHHA (Resolved Acid) Reaction->Product Hydrolysis (ee > 99%) Byproduct (2S,3R)-Precursor (Unreacted) Reaction->Byproduct Retained (ee > 98%)

Fig 1. Biocatalytic workflow for the kinetic resolution of racemic AHHA precursors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The inherent chemical difference between the product (a free carboxylic acid) and the unreacted substrate (an ester or lactam) allows for a simple, mass-balance-verifiable acid-base extraction.

Protocol A: CAL-B Catalyzed Ring Cleavage of Racemic cis- β -Lactams

This protocol utilizes immobilized CAL-B for the stereospecific ring opening of β -lactam precursors, a method proven highly effective for isoserine and AHHA analogs[4].

Materials:

  • Substrate: Racemic cis-3-acetoxy-4-propylazetidin-2-one (100 mM)

  • Biocatalyst: Immobilized CAL-B (Novozym 435, 50 mg/mL)

  • Solvent: Diisopropyl ether (iPr₂O)

  • Nucleophile: Deionized H₂O (1.5 equivalents)

Step-by-Step Methodology:

  • Reaction Initiation: In a 50 mL round-bottom flask, dissolve 500 mg of the racemic β -lactam in 25 mL of iPr₂O. Add 1.25 g of immobilized CAL-B and 75 µL of H₂O.

  • Incubation: Stir the suspension at 60 °C. Causality: 60 °C provides the optimal thermodynamic energy to overcome the activation barrier of the constrained β -lactam ring cleavage without denaturing the robust CAL-B[4].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1) or chiral HPLC. Terminate the reaction exactly at 50% conversion (typically 48–72 hours) to ensure maximum enantiomeric excess (ee%).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized CAL-B. Wash the enzyme bed with 10 mL of iPr₂O. The enzyme can be stored at 4 °C and reused up to 5 times.

  • Phase Separation (Self-Validation): Extract the filtrate with saturated aqueous NaHCO₃ (3 × 15 mL).

    • Organic Phase: Contains the unreacted (2S, 3R)- β -lactam.

    • Aqueous Phase: Contains the sodium salt of the cleaved (2R, 3S)-AHHA derivative.

  • Product Isolation: Acidify the aqueous phase to pH 2 using 1M HCl and extract with EtOAc (3 × 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the enantiopure (2R, 3S)-acid.

Protocol B: Lipase PS-IM Catalyzed Hydrolysis of Racemic Esters

For workflows where esterification is preferred over lactamization, Burkholderia cepacia lipase (PS-IM) provides exceptional enantioselectivity (E > 200) for aliphatic 3-amino-2-hydroxy esters[3].

Step-by-Step Methodology:

  • Dissolve racemic ethyl N-Boc-3-amino-2-hydroxyhexanoate (100 mM) in iPr₂O containing 2% (v/v) H₂O.

  • Add Lipase PS-IM (30 mg per mmol of substrate).

  • Incubate at 45 °C under orbital shaking (200 rpm).

  • Upon reaching 50% conversion, filter the enzyme.

  • Perform an identical acid-base extraction as described in Protocol A to separate the enantiopure (2R, 3S)-acid from the unreacted (2S, 3R)-ester.

Mechanism Complex Enzyme-Substrate Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Serine Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral->AcylEnzyme Ring/Ester Cleavage Release Product Release (Enantiopure Acid) AcylEnzyme->Release H2O Hydrolysis

Fig 2. Catalytic mechanism of lipase-mediated enantioselective cleavage.

Quantitative Data & Benchmarks

The following table summarizes the expected quantitative benchmarks when executing the protocols above. Data is synthesized from validated bench-scale resolutions[3][4].

Substrate TypeBiocatalystTemp (°C)Time (h)Conversion (%)E-valueProduct ee (%)Unreacted Substrate ee (%)
Racemic cis- β -LactamCAL-B (Novozym 435)607249.5> 200> 99% (2R, 3S)> 98% (2S, 3R)
Racemic Ethyl EsterLipase PS-IM454850.1> 200> 98% (2R, 3S)> 99% (2S, 3R)

Analytical Validation Parameters: To verify the ee%, utilize Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (250 × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol (typically 90:10 to 80:20 v/v) with 0.1% Trifluoroacetic acid (TFA) to suppress peak tailing of the free acid.

  • Detection: UV at 210 nm or 254 nm (if UV-active protecting groups are utilized).

References

  • Lipase-catalyzed Strategies for the Preparation of Key Intermediates for the Synthesis of the Taxol Side Chain#. Bentham Science Publishers.[Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S). RSC Publishing.[Link]

  • Process for production of optically active 3-amino-2-hydroxypropionic cyclopropylamide derivatives and salts thereof.
  • Mg2+-Ion Dependence Revealed for a BAHD 13-O-β-Aminoacyltransferase from Taxus Plants. PMC.[Link]

Sources

Application Note: Comprehensive 1H and 13C NMR Characterization of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a highly specialized chiral building block that forms the pharmacophoric core of numerous bioactive peptidomimetics, most notably the aminopeptidase inhibitor Amastatin and various cyanobacterial microginins[1][2]. The biological efficacy of these compounds is strictly dictated by their stereochemistry; the (2S,3S) configuration is required for optimal hydrogen bonding and hydrophobic interactions within the target protease's active site.

As a Senior Application Scientist, I have designed this protocol to move beyond basic spectral assignments. This guide details the causality behind specific Nuclear Magnetic Resonance (NMR) experimental parameters and provides a self-validating workflow to unambiguously confirm both the chemical constitution and the stereochemical integrity of AHHA[3].

Experimental Design & Causality

The Zwitterion Challenge

In its free form, AHHA exists as a zwitterion (carboxylate anion and ammonium cation). This state often leads to intermediate chemical exchange rates in solution, resulting in severely broadened 1 H NMR signals that obscure critical J -coupling information.

  • The Solution: We deliberately manipulate the pH. By acquiring data in D 2​ O spiked with a trace amount of DCl (lowering the pD to < 2), the molecule is forced into a fully protonated state (carboxylic acid and ammonium chloride salt)[3]. This locks the exchange dynamics, dramatically sharpening the aliphatic multiplets and allowing for precise extraction of coupling constants[4].

Stereochemical Profiling via the Karplus Relationship

The relative stereochemistry between C2 and C3 is determined by evaluating the vicinal coupling constant ( 3JH2,H3​ ). In acyclic systems, rapid bond rotation occurs, but intramolecular hydrogen bonding and the steric bulk of the propyl chain bias the molecule toward a dominant rotamer. For the syn (or threo depending on specific nomenclature conventions) relationship found in the (2S,3S) isomer, this dominant rotamer places H2 and H3 at a gauche dihedral angle (~60°), yielding a characteristically small 3J coupling of approximately 3.6 Hz[1].

NMR Characterization Workflow

The following diagram illustrates the logical progression of NMR experiments required to build a self-validating dataset.

G1 A Sample Preparation (D2O + DCl, pD < 2) B 1D NMR Acquisition (1H, 13C) A->B Optimize Shims (Z1-Z5) C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Define Spectral Widths D Spectral Assignment (Backbone & Sidechain) C->D Map Connectivities E Stereochemical Profiling (J-Coupling & NOE) D->E Extract 3J(H2,H3)

Figure 1: Sequential NMR acquisition and analysis workflow for AHHA characterization.

Quantitative Data Presentation

The table below summarizes the expected 1 H and 13 C NMR chemical shifts for the fully protonated AHHA hydrochloride salt. The causality behind each assignment is provided to ensure the researcher understands why the signals appear where they do.

Table 1: Representative 1 H and 13 C NMR Assignments for AHHA (D 2​ O, pD < 2, 298K)

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Assignment Logic / Causality
C1 ~175.2--Carboxylic acid carbonyl; highly deshielded due to oxygen electronegativity[3][5].
C2 ~71.54.15d, J = 3.6Alpha-hydroxy proton. The small J value is the primary diagnostic marker for the (2S,3S) gauche rotamer[1].
C3 ~55.03.50dt, J = 3.6, 7.5Alpha-amino proton. Coupled to H2 (small J) and the diastereotopic H4 protons (larger J)[5].
C4 ~34.51.65, 1.50m, mDiastereotopic CH 2​ adjacent to the C3 chiral center. The distinct chemical environments cause magnetic non-equivalence.
C5 ~18.51.35mAliphatic CH 2​ of the propyl chain; standard shielding.
C6 ~13.50.90t, J = 7.2Terminal methyl group; splits into a clean triplet due to the adjacent C5 protons[4].

(Note: Absolute chemical shifts may drift slightly based on exact concentration and internal referencing, but the relative ordering and coupling constants remain rigid).

Stereochemical Validation Logic

To trust the synthesized compound is indeed the (2S,3S) isomer and not the (2R,3S) or (2S,3R) diastereomer, you must rely on a combination of J -coupling extraction and Nuclear Overhauser Effect (NOE) data.

G2 A Extract 3J(H2,H3) from 1H NMR B Small Coupling (~3-4 Hz) A->B C Large Coupling (~7-9 Hz) A->C D Analyze NOESY/ROESY B->D Indicates gauche rotamer C->D Indicates anti rotamer E Confirm (2S,3S) Configuration D->E Validates spatial proximity

Figure 2: Logical decision tree for stereochemical assignment using J-coupling and NOE data.

Standard Operating Protocol (SOP)

This step-by-step methodology ensures a self-validating system where errors in sample preparation or instrument calibration are caught before data interpretation begins.

Step 1: Sample Preparation & Matrix Locking
  • Weigh 15–20 mg of the AHHA sample into a clean glass vial.

  • Dissolve in 600 µL of D 2​ O (99.9% D).

  • Self-Validation Checkpoint 1: Check the pH using micro-pH paper. If it is between 4 and 7, add 1-2 drops of 1M DCl in D 2​ O until the pH is < 2. This guarantees the amine is fully protonated (-NH 3+​ ), preventing signal broadening[3].

  • Add 0.5 mM of TSP (Trimethylsilylpropanoic acid) as an internal reference. Transfer to a 5 mm precision NMR tube.

Step 2: Instrument Tuning & 1D Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the D 2​ O signal.

  • Rigorously shim the Z1-Z5 gradients. Causality: Poor shimming will artificially broaden the H2 doublet, making a 3.6 Hz coupling indistinguishable from a broad singlet, thereby destroying your stereochemical proof.

  • Acquire the 1 H spectrum (16 scans, 2-second relaxation delay). Set the TSP peak exactly to 0.00 ppm.

  • Acquire the 13 C{1H} spectrum (512–1024 scans, 2-second relaxation delay). The C1 carbonyl carbon relaxes slowly; the 2-second delay ensures sufficient signal recovery[5].

Step 3: 2D NMR Connectivity Mapping
  • gCOSY (Gradient COSY): Acquire to map the contiguous spin system. You must observe cross-peaks tracing from H2 H3 H4a/H4b H5 H6.

  • Multiplicity-Edited HSQC: Acquire to map protons to their directly attached carbons.

    • Self-Validation Checkpoint 2: In a multiplicity-edited HSQC, CH 2​ groups (C4, C5) will appear with an opposite phase (e.g., blue contours) compared to CH (C2, C3) and CH 3​ (C6) groups (red contours). This instantly validates your carbon assignments.

  • HMBC: Acquire to confirm the quaternary C1 position. Look for long-range 3JCH​ correlations from the H2 and H3 protons back to the C1 carbonyl (~175 ppm).

Step 4: Data Processing & Stereochemical Extraction
  • Apply a mild Gaussian window function (GB = 0.3, LB = -0.3) to the 1 H FID before Fourier Transformation. Causality: This resolution enhancement mathematically narrows the line widths, allowing for highly precise measurement of the 3JH2,H3​ coupling constant.

  • Measure the splitting of the H2 doublet at ~4.15 ppm. A value of 3.5–4.0 Hz confirms the required gauche conformation of the (2S,3S) isomer[1].

References

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S) Source: RSC Publishing (rsc.org) URL:[Link]

  • Source: Google Patents (google.com)
  • Discovery of SCH446211 (SCH6): A New Ketoamide Inhibitor of the HCV NS3 Serine Protease and HCV Subgenomic RNA Replication Source: Journal of Medicinal Chemistry - ACS Publications (acs.org) URL:[Link]

  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity Source: PMC - National Institutes of Health (nih.gov) URL:[Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids (Amastatin & Microginin Applications) Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Application Note: Enantioselective Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid (AHHA) via Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a highly valuable chiral building block and the critical N-terminal pharmacophore of amastatin , a potent, slow-binding competitive inhibitor of aminopeptidases such as Aminopeptidase A (AP-A) and Leucine Aminopeptidase (LAP) [1]. The biological potency of amastatin relies strictly on the precise (2S,3S) stereochemistry of the AHHA residue, which acts as a transition-state analog mimicking the tetrahedral intermediate formed during peptide bond hydrolysis [3].

This application note outlines a highly robust, self-validating synthetic workflow for AHHA. By leveraging the Sharpless Asymmetric Dihydroxylation (SAD) to establish the initial stereocenters from a simple trans-olefin, followed by regioselective cyclic sulfate activation and stereospecific nucleophilic displacement, this route guarantees high enantiomeric excess (ee > 98%) and complete diastereocontrol [2].

Mechanistic Causality & Stereochemical Logic

As a Senior Application Scientist, it is critical to understand why each reagent and condition is selected, rather than merely following a recipe. The synthesis of (2S,3S)-AHHA is a masterclass in stereochemical logic:

  • Establishing the Initial Stereocenters (SAD): Starting from inexpensive trans-ethyl 2-hexenoate, SAD provides unparalleled control over facial selectivity. Using AD-mix-α (containing the chiral ligand (DHQ)₂PHAL), the osmium tetroxide specifically attacks the bottom face (α-face) of the trans-olefin. This stereospecific syn-addition yields the (2S,3R)-diol .

  • Catalyst Turnover & Enantioselectivity: For non-terminal olefins like trans-ethyl 2-hexenoate, the addition of methanesulfonamide (MeSO₂NH₂) is mandatory. It accelerates the hydrolysis of the osmate ester intermediate, ensuring the reaction proceeds via the primary catalytic cycle at 0 °C, which prevents the loss of enantioselectivity associated with the secondary cycle.

  • Regioselective Inversion (The Walden Inversion): To achieve the target (2S,3S) configuration, the C3 hydroxyl group must be inverted. The (2S,3R)-diol is converted into a highly reactive cyclic sulfate. When treated with sodium azide (NaN₃), the electron-withdrawing ester group at C2 electronically repels the incoming nucleophile. Consequently, the azide exclusively attacks the β-position (C3), proceeding with complete Walden inversion to yield the (2S,3S)-azido alcohol intermediate.

Quantitative Data & Reaction Parameters

Table 1: Stereochemical Outcomes Based on Ligand and Substrate

Chiral Ligand Facial Attack Diol Configuration Post-Inversion (C3) Target Molecule Application
AD-mix-α ((DHQ)₂PHAL) Bottom (α-face) (2S, 3R) (2S, 3S) Amastatin (AHHA)

| AD-mix-β ((DHQD)₂PHAL) | Top (β-face) | (2R, 3S) | (2R, 3R) | Epimer / Bestatin analogs |

Table 2: Optimized Parameters for Cyclic Sulfate Azidolysis

Parameter Optimized Condition Mechanistic Rationale
Solvent DMF / H₂O (9:1) Solubilizes NaN₃ while maintaining high Sₙ2 reactivity.
Temperature 60 °C Provides sufficient activation energy for the sterically hindered C3 attack.
Nucleophile NaN₃ (1.5 equiv) Slight excess ensures complete conversion without inducing elimination side-reactions.

| Regioselectivity | > 95:5 (C3 : C2) | The C2-carboxylate dipole directs nucleophilic attack exclusively to C3. |

Visualizations of Pathways and Workflows

Stereochemical_Pathway A trans-Ethyl 2-hexenoate (Achiral) B (2S,3R)-Diol (>98% ee) A->B SAD (AD-mix-α) OsO4, (DHQ)2PHAL C Cyclic Sulfate Intermediate B->C 1. SOCl2 2. RuCl3, NaIO4 D (2S,3S)-Azido Alcohol (Inversion at C3) C->D NaN3, DMF/H2O Regioselective SN2 E (2S,3S)-AHHA (Amastatin Core) D->E 1. H2, Pd/C 2. LiOH, H2O

Stereochemical pathway from trans-ethyl 2-hexenoate to (2S,3S)-AHHA via SAD and C3 inversion.

SAD_Workflow step1 Step 1: Reagent Preparation Dissolve AD-mix-α in t-BuOH/H2O (1:1) Add Methanesulfonamide (1 equiv) step2 Step 2: Temperature Control Cool biphasic mixture to 0 °C Wait for phase separation/clarity step1->step2 step3 Step 3: Olefin Addition Add trans-Ethyl 2-hexenoate (1 equiv) Stir vigorously for 24h at 0 °C step2->step3 step4 Step 4: Quenching Add Na2SO3 (Excess) Stir 1h at RT to reduce Os(VIII) to Os(VI) step3->step4 step5 Step 5: Isolation Extract with EtOAc Wash with 2N KOH to remove sulfonamide step4->step5

Step-by-step experimental workflow for the Sharpless Asymmetric Dihydroxylation (SAD) reaction.

Experimental Protocols (Self-Validating System)

Protocol A: Sharpless Asymmetric Dihydroxylation to (2S,3R)-Ethyl 2,3-dihydroxyhexanoate
  • Preparation: In a 500 mL round-bottom flask, add 100 mL of tert-butanol and 100 mL of deionized water. Add 28.0 g of AD-mix-α and 0.95 g (10 mmol) of methanesulfonamide.

  • Equilibration: Stir the mixture at room temperature until two clear phases emerge (the lower aqueous phase will appear bright yellow). Cool the mixture to exactly 0 °C.

  • Reaction: Add trans-ethyl 2-hexenoate (1.42 g, 10 mmol) dropwise. Stir vigorously at 0 °C for 24 hours. Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the UV-active olefin.

  • Quench & Extraction: Add 15.0 g of sodium sulfite (Na₂SO₃) and warm to room temperature, stirring for 1 hour to reduce the toxic osmium species. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 2N KOH (to remove methanesulfonamide) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Cyclic Sulfate Formation
  • Sulfite Formation: Dissolve the (2S,3R)-diol (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under N₂. Add triethylamine (4.0 equiv) and cool to 0 °C. Dropwise add thionyl chloride (SOCl₂, 1.5 equiv). Stir for 30 minutes. Quench with ice water, extract with CH₂Cl₂, and concentrate.

  • Oxidation to Sulfate: Dissolve the crude cyclic sulfite in CH₂Cl₂/CH₃CN/H₂O (2:2:1, 50 mL). Cool to 0 °C. Add catalytic RuCl₃·H₂O (0.1 mol%) followed by NaIO₄ (1.5 equiv). Stir at 0 °C for 1 hour. Caution: Do not let the temperature rise, as over-oxidation will cleave the carbon backbone.

  • Workup: Dilute with ether, wash with water and brine, dry, and concentrate to yield the cyclic sulfate.

Protocol C: Regioselective Azide Displacement & Hydrolysis
  • Azidolysis: Dissolve the cyclic sulfate (10 mmol) in DMF/H₂O (9:1, 30 mL). Add NaN₃ (1.5 equiv). Heat the mixture to 60 °C for 4 hours. The azide attacks exclusively at C3, inverting the stereocenter to (3S).

  • Sulfate Hydrolysis: Cool the mixture to room temperature. Add 20% aqueous H₂SO₄ (10 mL) and stir for 12 hours to hydrolyze the remaining sulfate ester, yielding ethyl (2S,3S)-3-azido-2-hydroxyhexanoate. Extract with ether and purify via flash chromatography.

Protocol D: Reduction and Saponification to (2S,3S)-AHHA
  • Azide Reduction: Dissolve the azido alcohol in methanol (20 mL). Add 10% Pd/C (10 wt%). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to remove the catalyst.

  • Ester Hydrolysis: Add 1N LiOH (15 mL) to the methanolic solution. Stir at room temperature for 3 hours.

  • Isolation: Acidify the mixture to pH 6 using 1N HCl. Concentrate the solution and purify the resulting zwitterion via ion-exchange chromatography (e.g., Dowex 50W-X8) to yield pure (2S,3S)-3-amino-2-hydroxyhexanoic acid.

References

  • Title: Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes.
  • Title: A short and enantioselective synthesis of N-terminal components of bestatin, amastatin and microginin.
  • Title: 3-Amino-2-hydroxy-4-methylpentanoic Acid | CAS 117213-88-4 Source: Benchchem URL

Orthogonal Protection Strategies for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: A Detailed Guide to Boc and Fmoc Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other complex bioactive molecules. The strategic and selective protection of its reactive functional groups is paramount for its successful incorporation into larger molecules. This application note provides a comprehensive guide to two of the most prevalent and robust protection strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the protection of both the amino and hydroxyl groups, and offer insights into the selection of the appropriate strategy for specific research applications.

The core of a successful synthetic strategy involving (2S,3S)-3-Amino-2-hydroxyhexanoic acid lies in the concept of orthogonal protection . This principle dictates the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact[1][2]. This is particularly crucial for this molecule, where the amino and hydroxyl groups require independent manipulation during a synthetic sequence.

This guide will focus on the use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the hydroxyl function, a choice predicated on its broad stability and its orthogonality to both the acid-labile Boc group and the base-labile Fmoc group[3][4].

Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

A common route to synthesize (2S,3S)-3-Amino-2-hydroxyhexanoic acid involves the diastereoselective synthesis using chiral auxiliaries, a powerful method for controlling the stereochemistry of the two adjacent chiral centers[5]. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Start Chiral Oxazolidinone Step1 Enolate Formation (LDA, -78 °C) Start->Step1 Step2 Aldol Reaction with Butyraldehyde Step1->Step2 Step3 Auxiliary Cleavage (LiOH, H2O2) Step2->Step3 Product (2S,3S)-3-Amino-2-hydroxyhexanoic acid Step3->Product

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

Part 1: The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions and its facile removal with moderate acids like trifluoroacetic acid (TFA)[6][7]. This acid-lability makes it orthogonal to the fluoride-labile TBDMS group, allowing for a robust protection scheme.

Rationale for the Boc/TBDMS Orthogonal Pair

The selection of the Boc group for the amino function and the TBDMS group for the hydroxyl function provides a versatile orthogonally protected building block. The TBDMS ether is stable to the acidic conditions required for Boc deprotection, and the Boc group is stable to the fluoride-based reagents used for TBDMS ether cleavage[3].

Experimental Protocol: Boc and TBDMS Protection

This protocol outlines the sequential protection of the amino and hydroxyl groups of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Step 1: N-Boc Protection

This procedure is adapted from standard methods for the Boc protection of amino acids[8][9][10].

Materials:

  • (2S,3S)-3-Amino-2-hydroxyhexanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2S,3S)-3-Amino-2-hydroxyhexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-(2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Step 2: O-TBDMS Protection

This procedure is based on established methods for the silylation of alcohols[8][11].

Materials:

  • N-Boc-(2S,3S)-3-Amino-2-hydroxyhexanoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(2S,3S)-3-Amino-2-hydroxyhexanoic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel to afford the fully protected N-Boc-(2S,3S)-3-amino-2-(O-TBDMS)-hydroxyhexanoic acid.

Parameter N-Boc Protection O-TBDMS Protection
Solvent Dioxane/Water (1:1)Anhydrous DMF
Base NaHCO₃Imidazole
Reagent (Boc)₂OTBDMSCl
Temperature 0 °C to RTRT
Reaction Time Overnight4-12 hours
Deprotection Protocols

Boc Group Removal (Amino Deprotection): The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM)[12].

Procedure:

  • Dissolve the N-Boc protected amino acid in a solution of 25-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA in vacuo to yield the deprotected amine as a TFA salt.

TBDMS Group Removal (Hydroxyl Deprotection): The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)[8][11].

Procedure:

  • Dissolve the O-TBDMS protected amino acid in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 2: The Fmoc Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used amino protecting group in modern peptide synthesis. Its key advantage is its lability to basic conditions, typically a solution of piperidine in DMF, which makes it orthogonal to acid-labile side-chain protecting groups and the fluoride-labile TBDMS group[13][14].

Rationale for the Fmoc/TBDMS Orthogonal Pair

The Fmoc/TBDMS combination offers an alternative orthogonal protection scheme. The Fmoc group is stable to the fluoride-mediated deprotection of the TBDMS ether, and the TBDMS ether is stable to the basic conditions used for Fmoc removal[4][10]. This strategy is particularly advantageous in solid-phase peptide synthesis (SPPS) where the final cleavage from the resin is often performed under strongly acidic conditions, which would prematurely remove a Boc group.

Experimental Protocol: Fmoc and TBDMS Protection

Step 1: N-Fmoc Protection

This protocol is adapted from standard procedures for Fmoc protection of amino acids.

Materials:

  • (2S,3S)-3-Amino-2-hydroxyhexanoic acid

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2S,3S)-3-Amino-2-hydroxyhexanoic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • Once complete, remove the acetone under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Fmoc-(2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Step 2: O-TBDMS Protection

The protocol for O-TBDMS protection is identical to that described in the Boc strategy section.

Parameter N-Fmoc Protection O-TBDMS Protection
Solvent Acetone/Water (1:1)Anhydrous DMF
Base NaHCO₃Imidazole
Reagent Fmoc-OSuTBDMSCl
Temperature RTRT
Reaction Time Overnight4-12 hours
Deprotection Protocols

Fmoc Group Removal (Amino Deprotection): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.

Procedure:

  • Dissolve the N-Fmoc protected amino acid in a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the deprotection by TLC.

  • Remove the solvent in vacuo. The resulting dibenzofulvene-piperidine adduct can often be removed during subsequent workup or purification steps.

TBDMS Group Removal (Hydroxyl Deprotection): The protocol for TBDMS group removal is identical to that described in the Boc strategy section.

Choosing the Right Strategy: Boc vs. Fmoc

The choice between the Boc and Fmoc strategies depends largely on the overall synthetic plan, particularly in the context of peptide synthesis.

Strategy_Selection cluster_choice Decision Framework: Boc vs. Fmoc Decision Select Protection Strategy Boc_Strategy Boc Strategy Decision->Boc_Strategy Solution-phase or acid-stable target Fmoc_Strategy Fmoc Strategy Decision->Fmoc_Strategy Solid-phase synthesis (SPPS) or base-labile target Boc_Advantages Advantages: - Robust for solution-phase synthesis - Less prone to aggregation in some cases Boc_Strategy->Boc_Advantages Boc_Disadvantages Disadvantages: - Harsh acidic deprotection - Not ideal for acid-sensitive peptides Boc_Strategy->Boc_Disadvantages Fmoc_Advantages Advantages: - Milder deprotection conditions - Ideal for standard SPPS - UV-active for monitoring Fmoc_Strategy->Fmoc_Advantages Fmoc_Disadvantages Disadvantages: - Base-catalyzed side reactions possible - Dibenzofulvene adduct removal Fmoc_Strategy->Fmoc_Disadvantages

Caption: A decision-making diagram for selecting between Boc and Fmoc protection strategies.

Boc Strategy:

  • Advantages: The Boc group is highly robust and its protection and deprotection are generally high-yielding. It is often favored in solution-phase synthesis.

  • Disadvantages: The repeated use of strong acid for deprotection can be detrimental to sensitive peptide sequences or other acid-labile functionalities within the target molecule.

Fmoc Strategy:

  • Advantages: The mild, basic conditions for Fmoc deprotection are compatible with a wider range of functional groups and are the standard in modern solid-phase peptide synthesis (SPPS). The fluorenyl moiety also allows for spectrophotometric monitoring of the reaction progress.

  • Disadvantages: The basic deprotection conditions can sometimes lead to side reactions, such as diketopiperazine formation. The dibenzofulvene byproduct of deprotection must be effectively scavenged to prevent side reactions with the newly liberated amine.

Conclusion

The successful application of (2S,3S)-3-Amino-2-hydroxyhexanoic acid in synthetic chemistry is critically dependent on the implementation of a well-designed orthogonal protection strategy. Both the Boc/TBDMS and Fmoc/TBDMS pairings offer robust and reliable methodologies for the selective protection of the amino and hydroxyl groups. The choice between these two strategies should be guided by the specific requirements of the overall synthetic route, with the Fmoc strategy being the preferred choice for most solid-phase peptide synthesis applications due to its milder deprotection conditions. The detailed protocols provided in this application note serve as a valuable resource for researchers and scientists, enabling the efficient and strategic use of this important chiral building block in the development of novel therapeutics and other advanced materials.

References

  • A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. (n.d.). Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. (1999). Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mandal, S. K., & Roy, B. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journal of Organic Chemistry, 10, 634-639.
  • Thermal Cleavage of the Fmoc Protection Group. (2013). CHIMIA International Journal for Chemistry, 67(11), 811-814.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. (1972). Journal of the American Chemical Society, 94(17), 6190-6191.
  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (1973). Canadian Journal of Chemistry, 51(22), 3799-3807.
  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. (2010). ResearchGate. Retrieved from [Link]

  • (2R,3S)-3-Amino-2-hydroxyhexanoic acid. (n.d.). Next Peptide. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). Molecules, 29(1), 239.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. (2022). Organic Syntheses, 99, 274-285.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004). Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to the stereoselective synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid. The precise control of the two contiguous stereocenters at C2 and C3 is paramount, as the biological activity of chiral molecules is intrinsically linked to their three-dimensional structure.[1][2] The formation of unwanted diastereomers can dramatically reduce therapeutic efficacy and introduce complex purification challenges.

This document provides in-depth, field-proven insights into the common pitfalls that lead to racemization or epimerization and offers robust strategies and protocols to ensure high diastereoselectivity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing stereochemical control in this specific synthesis.

Q1: Why is preventing racemization and epimerization so critical in this synthesis?

A1: The terms racemization (conversion to a 1:1 mixture of enantiomers) and epimerization (inversion of a single chiral center in a molecule with multiple centers) are critical concerns.[3] For (2S,3S)-3-Amino-2-hydroxyhexanoic acid, the desired biological activity is exclusive to this specific stereoisomer. The presence of other diastereomers—(2R,3S), (2S,3R), or (2R,3R)—can render the final compound inactive or, in a pharmaceutical context, introduce unforeseen toxicological effects.[1] Therefore, maintaining stereochemical purity is not just a matter of yield but a fundamental requirement for the compound's function and safety.

Q2: What is the primary mechanism leading to the loss of stereochemical integrity at the α-carbon (C2)?

A2: The most common pathway for racemization at the α-carbon (the carbon bearing the carboxyl group) is through the formation of an enolate or enol-like intermediate. The proton on the α-carbon is acidic and can be abstracted by a base. This process is significantly accelerated if the adjacent carboxyl group is activated, such as in an acyl-halide, anhydride, or an activated ester used for coupling reactions.[4][5] Once the planar enolate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry.

Q3: Which synthetic steps are most vulnerable to epimerization?

A3: High-risk steps include:

  • Enolate Formation: Any step involving the deliberate formation of an enolate, for instance, during an alkylation reaction to set the C3 stereocenter, is a critical control point. The choice of base, temperature, and solvent is paramount.

  • Carboxyl Group Activation: If the synthesis involves activating the C1 carboxylic acid (e.g., for coupling), this can dramatically increase the acidity of the C2 proton, making it susceptible to abstraction by even weak bases.[4]

  • Deprotection Steps: The use of harsh basic or acidic conditions to remove protecting groups or chiral auxiliaries can create an environment where equilibrium between diastereomers is possible, eroding the stereochemical purity achieved in previous steps.

  • High Temperatures: Running reactions at elevated temperatures can provide sufficient energy to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of products rather than the kinetically favored one.[6]

Q4: What is the role of a chiral auxiliary in establishing the desired (2S,3S) stereochemistry?

A4: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[2] In this context, a glycine-derived substrate might be coupled to an auxiliary like an Evans oxazolidinone.[2][] The auxiliary provides a rigid, sterically-defined environment. When an enolate is formed, the bulky groups on the auxiliary block one face of the planar enolate, forcing an incoming electrophile (which will form the C3 side chain) to approach from the opposite, unhindered face.[8] This process, known as substrate control, creates the new stereocenter (C3) with a predictable relationship to the existing stereocenter of the auxiliary, resulting in high diastereoselectivity.[9] The auxiliary is removed in a later step, leaving the desired chiral product.

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Diastereoselectivity

This section is formatted to address specific problems you may encounter in the lab.

Problem: My final product analysis (via Chiral HPLC or NMR) shows low diastereomeric excess (d.e.). What are the most likely causes and how do I fix them?

Solution: Low diastereoselectivity is a common but solvable issue. The root cause is almost always a loss of kinetic control during a critical bond-forming or deprotection step. A systematic review of your protocol is necessary.

Visual Workflow: Troubleshooting Low Diastereoselectivity

The following diagram outlines a logical workflow for diagnosing the source of poor stereochemical control.

G A Low d.e. Observed B Review Enolate Formation Step A->B If low d.e. appears after C-C bond formation C Review Deprotection / Cleavage Step A->C If d.e. is high post-alkylation but low in final product D Check Reaction Temperature B->D E Evaluate Base Selection B->E F Verify Anhydrous Conditions B->F G Assess Deprotection Conditions C->G H Was temp < -70 °C? D->H I Is base sterically hindered and non-nucleophilic? E->I J Are solvents/reagents dry? F->J K Are conditions mild? (e.g., avoiding strong base/heat) G->K H->D No, lower temp L Outcome: Maintain Low Temp H->L Yes I->D Yes M Outcome: Switch to a more suitable base (see Table 1) I->M No J->E Yes N Outcome: Dry solvents/reagents before use J->N No K->A Yes, investigate other steps O Outcome: Screen milder deprotection reagents K->O No

Caption: A decision-making workflow for troubleshooting racemization.

Detailed Corrective Actions
  • Re-evaluate Your Base Selection: The base used for enolate formation is a primary suspect. Strong, sterically unhindered bases can rapidly deprotonate the α-carbon, but they can also participate in side reactions or lead to complex aggregation states that reduce selectivity.

    • The Problem: Using a base like n-BuLi can be too reactive, while an amine base like triethylamine (TEA) is often too weak and its smaller size can lead to poor selectivity.[4] N,N-Diisopropylethylamine (DIPEA) is a common choice, but it can still cause epimerization under suboptimal conditions.[4]

    • The Solution: For high-fidelity enolate formation, especially with chiral auxiliaries, strong, non-nucleophilic, and sterically hindered bases are preferred. Lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS) are standards, as they rapidly and irreversibly form the enolate at low temperatures.[8] For reactions sensitive to basicity, weaker bases with significant steric bulk, such as N-methylmorpholine (NMM) or 2,4,6-collidine, can be superior for minimizing racemization during coupling steps.[4]

    BasepKa (Conjugate Acid)Key CharacteristicsRacemization Risk
    LDA ~36Strong, non-nucleophilic, hinderedLow (at -78°C)
    KHMDS ~26Strong, very hindered, good solubilityLow (at -78°C)
    DIPEA 10.1Hindered amine, organic solubleModerate
    NMM 7.38Weaker, less hindered than DIPEAModerate to High
    2,4,6-Collidine 7.43Weaker, highly hinderedLow to Moderate
  • Strict Temperature Control: Enolate chemistry is highly sensitive to temperature.

    • The Problem: Allowing the reaction to warm up, even locally (e.g., during addition of reagents), can lead to enolate equilibration, decomposition, or undesired side reactions, all of which can erode diastereoselectivity.[6][10]

    • The Solution: Maintain a constant low temperature (typically -78 °C, using a dry ice/acetone bath) throughout the entire enolate formation and alkylation sequence. Add reagents slowly and sub-surface to prevent localized heating.

  • Ensure Rigorously Anhydrous Conditions:

    • The Problem: The presence of water or other protic sources can quench the enolate prematurely. This can lead to a mixture of starting material and product, and the reprotonation event itself can be non-selective, causing epimerization.

    • The Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity reagents.

  • Optimize Deprotection/Cleavage Conditions:

    • The Problem: The stereochemical integrity gained through a highly diastereoselective reaction can be lost during the final deprotection or auxiliary cleavage steps if the conditions are too harsh. For example, strong basic conditions used to hydrolyze an ester can also epimerize the adjacent α-carbon.

    • The Solution: Screen for the mildest possible conditions that effectively cleave the protecting group or auxiliary. For Evans oxazolidinones, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often a superior method to simple LiOH hydrolysis as it proceeds under milder conditions and minimizes base-catalyzed epimerization.[2]

Part 3: Experimental Protocols

The following protocols provide a validated starting point for key procedures.

Protocol 1: Diastereoselective Alkylation via an Evans Oxazolidinone Auxiliary

This protocol describes the synthesis of the protected (2S,3S) core structure, a common and reliable method.[2]

Step 1: Acylation of the Chiral Auxiliary

  • Dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir for 15 minutes.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 equiv.) in anhydrous THF. Add this solution to the lithiated auxiliary via cannula.

  • Stir at -78 °C for 30 minutes, then allow to warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-acetyloxazolidinone.

Step 2: Diastereoselective Enolization and Alkylation

  • Dissolve the N-acetyloxazolidinone (1.0 equiv.) in anhydrous THF (0.05 M) in an argon-flushed flask.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or a high-quality commercial solution) dropwise. Stir for 45 minutes to ensure complete enolate formation.

  • Add 1-iodobutane (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup. Purify by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv., 0.8 M).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

  • The resulting carboxylic acid can be carried forward for N-deprotection.

Protocol 2: Analysis of Diastereomeric Excess (d.e.) by Chiral HPLC

This protocol provides a general workflow for determining the stereochemical purity of your final product.[1][10]

  • Sample Preparation: Accurately weigh a small amount of the purified amino acid. If the carboxyl and amino groups are not protected, derivatize them (e.g., N-Boc protection and methyl ester formation) to improve peak shape and resolution on common chiral columns. Dissolve the derivatized sample in the mobile phase to a concentration of ~1 mg/mL.

  • HPLC System: Use an HPLC system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column is critical and may require screening.

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of hexane and isopropanol for normal-phase chromatography. The exact ratio must be optimized to achieve baseline separation of all four possible diastereomers.

    • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject a standard mixture of all possible diastereomers (if available) to determine their retention times. Then, inject your sample.

  • Calculation: Integrate the peak area for each diastereomer. Calculate the diastereomeric excess using the formula: d.e. (%) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Total Area of Both Diastereomers) ] x 100

Part 4: Mechanistic Visualization

Understanding the mechanism of racemization is key to preventing it.

Caption: Mechanism of racemization via α-carbon deprotonation.

References
  • Singjunla, D., et al. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. Available at: [Link]

  • Cooper, I. R., et al. (2001). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • Davies, S. G., et al. (1998). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Singjunla, D., et al. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. Semantic Scholar. Available at: [Link]

  • Bartoli, G., et al. (2010). A Highly Diastereoselective Synthesis of α-Hydroxy-β-amino Acid Derivatives via a Lewis Acid Catalyzed Three-Component Condensation Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Gulec, B., et al. (2019). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. PMC. Available at: [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available at: [Link]

  • Wiley Online Library (n.d.). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in 3-Amino-2-hydroxyhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-2-hydroxyhexanoic acid. This compound, particularly its (2R,3S) and (2S,3S) stereoisomers, is a critical chiral building block for complex protease inhibitors such as Amastatin, Telaprevir, and Boceprevir[1][2]. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) is notoriously challenging due to the lability of the intermediates and the limitations of asymmetric catalysis on aliphatic substrates.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve stereochemical leakage during synthesis.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify the exact stage where stereochemical fidelity is lost.

EE_Troubleshooting Start Identify Stage of Low ee/de Detection Node1 Aldehyde Intermediate (Chiral Pool Route) Start->Node1 Node2 Asymmetric Addition (Sharpless/Epoxidation) Start->Node2 Node3 Downstream Resolution (Salt/Enzymatic) Start->Node3 Sub1 Check for α-proton epimerization (Base/Temp) Node1->Sub1 Sub2 Verify Ligand Purity & Alkene Geometry Node2->Sub2 Sub3 Optimize Cooling Rate & Resolving Agent Node3->Sub3 Fix1 Use IBX oxidation at rt or Weinreb amide Sub1->Fix1 Fix2 Strict temperature control (-20°C to 0°C) Sub2->Fix2 Fix3 Recrystallize from EtOH/H2O mixtures Sub3->Fix3

Diagnostic workflow for isolating the root cause of low enantiomeric excess during synthesis.

Part 2: Core Troubleshooting Guides & Causality Analysis

Q1: We are using the L-norvaline chiral pool route. Our final product shows an ee of <80%. Where is the chiral leakage occurring? A: The most common failure point in the chiral pool approach is the epimerization of the intermediate N-Boc-L-norvalinal[1][2]. The α-proton of this aldehyde is highly acidic due to the adjacent electron-withdrawing carbamate group. If you use DIBAL-H reduction at temperatures warmer than -78 °C, or if the subsequent nucleophilic addition (e.g., cyanohydrin formation or vinylation) is delayed, enolization occurs. This destroys the stereocenter at C3, leading to a racemic mixture. Corrective Action: Abandon DIBAL-H reduction of the ester. Instead, reduce the ester to the alcohol using LiAlH4, followed by oxidation to the aldehyde using 2-iodoxybenzoic acid (IBX)[1]. IBX-mediated oxidation proceeds in quantitative yield at room temperature with no observed racemization[1]. Immediately subject the aldehyde to the next step without prolonged storage.

Q2: We are utilizing the Sharpless asymmetric aminohydroxylation on trans-2-hexenoic acid derivatives, but our regioselectivity and ee are inconsistent. How can we optimize this? A: The Sharpless aminohydroxylation of aliphatic alkyl acrylates often delivers poor regioselectivity and stereoselectivity compared to aryl-substituted olefins[1]. The linear aliphatic chain of trans-2-hexenoate does not provide sufficient steric bias for the osmium-ligand complex, leading to competing binding modes and a mixture of syn-β-amino-α-hydroxy and α-amino-β-hydroxy isomers[1][3]. Corrective Action: Switch to an asymmetric epoxidation route. Convert trans-2-hexenoic acid to the corresponding trans-epoxide using achiral epoxidation or Sharpless asymmetric epoxidation of the corresponding allyl alcohol[4]. Subsequent regioselective ring-opening with a nitrogen nucleophile (e.g., ammonia or azide) at the C3 position is highly stereospecific and preserves the ee[4][5].

Q3: During diastereomeric salt resolution of the racemic N-Boc amino acid intermediate, our yield of the desired (2S,3S) isomer is low, and the ee plateaus at 90%. A: Diastereomeric salt resolution relies on the differential solubility of the salts formed with a homochiral base[2]. A plateau in ee indicates either co-crystallization of the undesired diastereomer (eutectic point limitation) or partial dissociation of the salt in the chosen solvent system. Corrective Action: Change the resolving agent or the solvent system. Ensure the crystallization is kinetically controlled. Heat the mixture to complete dissolution, then cool at a strictly controlled rate (e.g., 0.1 °C/min) to prevent supersaturation and rapid crashing out of the undesired isomer. Alternatively, consider enzymatic resolution using immobilized Penicillin G acylase on the phenylacetyl-protected intermediate, which offers exquisite stereoselectivity[5].

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Synthesis of N-Boc-L-norvalinal without Epimerization (Self-Validating System)

Objective: Generate the aldehyde intermediate from L-norvaline while preserving >99% ee at the α-carbon. Mechanism: IBX oxidation avoids the strongly basic or over-reducing conditions that trigger enolization.

  • Preparation: Dissolve N-Boc-L-norvalinol (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Oxidation: Add IBX (1.5 equiv) in one portion at room temperature. Reflux the mixture for exactly 1 hour[1].

  • Validation Checkpoint: Monitor the reaction via TLC. The complete disappearance of the alcohol spot validates completion. Do not over-reflux.

  • Workup: Cool the mixture to 0 °C to precipitate the insoluble IBX byproducts. Filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C to prevent thermal epimerization.

  • Immediate Use: The resulting N-Boc-L-norvalinal must be used immediately in the subsequent vinylmagnesium bromide or cyanation step[1][2]. Do not store overnight.

Synthesis_Workflow SM L-Norvaline (Starting Material) Step1 Boc Protection & LiAlH4 Reduction SM->Step1 Step2 IBX Oxidation (No Racemization) Step1->Step2 Step3 Nucleophilic Addition (VinylMgBr / KCN) Step2->Step3 Step4 Oxidation & Deprotection Step3->Step4 Product (2R,3S)-3-amino-2- hydroxyhexanoic acid Step4->Product

Step-by-step synthetic workflow of 3-amino-2-hydroxyhexanoic acid from L-norvaline.

Protocol 2: Enzymatic Resolution via Penicillin G Acylase

Objective: Resolve racemic mixtures with >99% ee using biocatalysis.

  • Substrate Preparation: Protect the racemic α-hydroxy-β-amino acid with a phenylacetyl group[5].

  • Enzymatic Cleavage: Suspend the protected substrate in an aqueous buffer (pH 7.5). Add immobilized Penicillin G acylase[5].

  • Incubation: Stir the mixture gently at 35–38 °C[5]. The enzyme will selectively hydrolyze the phenylacetyl group of the desired stereoisomer.

  • Separation: Filter off the immobilized enzyme. Acidify the aqueous layer to precipitate the unreacted enantiomer, leaving the deprotected, enantiopure 3-amino-2-hydroxyhexanoic acid in solution.

Part 4: Quantitative Data & Benchmarks

Synthetic RouteKey Stereocontrol ElementExpected ee (%)Primary Cause of ee LossRecommended Analytical Check
Chiral Pool (L-Norvaline) Retention of C3 configuration>98%Enolization of aldehyde intermediate[1]Chiral HPLC of aldehyde; 1H-NMR for epimeric doublet
Sharpless Aminohydroxylation Chiral Ligand (e.g., (DHQ)2PHAL)75-85%Poor facial selectivity on aliphatic alkene[1]Regioisomer ratio via LC-MS
Asymmetric Epoxidation Chiral Catalyst / Ligand>95%Non-regioselective ring opening[4]2D-NMR (NOESY) of ring-opened product
Enzymatic Resolution Penicillin G Acylase>99%Incomplete conversion / Enzyme inhibition[5]Enantiomeric ratio via GC on chiral stationary phase
Diastereomeric Salt Homochiral Base90-96%Co-crystallization / Eutectic limits[2]Specific rotation / Polarimetry

Part 5: Additional FAQs

Q: Can we use GC instead of HPLC to determine the ee of 3-amino-2-hydroxyhexanoic acid? A: Yes, but the compound must be derivatized first because free amino acids are not volatile and will decompose at GC inlet temperatures. Standard practice involves esterification of the carboxylic acid (e.g., using methanolic HCl) and acylation of the amine and hydroxyl groups (e.g., using trifluoroacetic anhydride). Once derivatized, the enantiomeric excess can be accurately determined using a chiral stationary phase GC column[2].

Q: Why does the vinylation of N-Boc-L-norvalinal produce an inseparable mixture of syn and anti alcohols? A: The addition of vinylmagnesium bromide to the chiral aldehyde follows the Felkin-Anh model, but the energetic difference between the transition states leading to the syn and anti products is relatively small for aliphatic chains[1]. This results in a mixture (often favoring the syn product). Because they are diastereomers with very similar polarities, standard silica gel chromatography often fails to separate them[1]. Separation is usually deferred to a later stage, or stereoselective cyanation is used instead[2].

Sources

Technical Support Center: Optimizing Asymmetric Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid (AHHA)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with stereocontrol and overall yield when synthesizing (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA). This non-proteinogenic amino acid is a critical pharmacophore in aminopeptidase inhibitors like Bestatin, Amastatin, and various HCV protease inhibitors[1],[2].

The most scalable route to AHHA utilizes a chiral pool approach starting from L-norvaline, relying on the diastereoselective addition of cyanide to an α -amino aldehyde[3]. However, the lability of the α -stereocenter and the competing transition states during cyanation often lead to poor yields and undesired epimers. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yielding, stereopure syntheses.

I. Synthetic Workflow Overview

Workflow A L-Norvaline (Chiral Pool) B a-Amino Aldehyde (IBX Oxidation) A->B Protection/Oxidation C Cyanohydrin (Felkin-Anh Control) B->C NaCN, Non-chelating D (2S,3S)-AHHA (Global Deprotection) C->D Acid Hydrolysis E Allylic Alcohol (E-isomer) F Asymmetric Epoxidation (L-(+)-DET) E->F Ti(O-iPr)4, TBHP G Regioselective Ring Opening F->G NaN3, C-3 Attack G->D Reduction/Hydrolysis

Fig 1: Primary synthetic pathways for (2S,3S)-AHHA via chiral pool and asymmetric epoxidation.
II. Troubleshooting Guides & FAQs

Q1: I am observing significant racemization/epimerization during the oxidation of my protected L-norvaline-derived amino alcohol to the corresponding aldehyde. How can I prevent this? Mechanistic Causality: α -Amino aldehydes are highly prone to epimerization via enolization. If you are using a Swern oxidation, the addition of triethylamine (a base) at the end of the reaction promotes the formation of the enolate, destroying the C3 stereocenter derived from L-norvaline. Solution: Switch to 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP) in acetonitrile or dichloromethane. These hypervalent iodine reagents operate under mildly acidic/neutral conditions, facilitating a quantitative yield with zero observed racemization at the stereogenic center[4].

Q2: My cyanohydrin formation is yielding predominantly the (2R,3S)-syn isomer instead of my target (2S,3S)-anti isomer. What is driving this inversion? Mechanistic Causality: The diastereoselectivity of cyanide addition is entirely dependent on the conformational transition state of the aldehyde. If you are using TMSCN with a Lewis acid catalyst (e.g., TiCl4​ or MgBr2​ ), the metal coordinates both the aldehyde oxygen and the carbamate carbonyl (Cram Chelation model). This locks the conformation, forcing nucleophilic attack from the less hindered face to yield the syn isomer[4]. Solution: To obtain the (2S,3S)-anti isomer, you must actively prevent chelation. Use aqueous NaCN/NaHSO3​ or diethylaluminum cyanide ( Et2​AlCN ) in non-coordinating solvents. Without a Lewis acid, the reaction proceeds via the open-chain Felkin-Anh model, where the nucleophile attacks anti to the bulkiest group, favoring the desired (2S,3S) configuration[3].

Q3: If I use the Sharpless Asymmetric Epoxidation route, I get a mixture of regioisomers during the azide ring-opening step. How do I optimize for C-2 attack? Mechanistic Causality: Uncatalyzed azide opening of 2,3-epoxy alcohols typically occurs at C-3 due to steric factors. However, for AHHA, the amino group must be at C-3 and the hydroxyl at C-2. Solution: The regioselectivity can be inverted by adding at least stoichiometric amounts of Ti(O−iPr)4​ . The titanium coordinates the epoxy oxygen and the primary alcohol, activating the C-3 position for nucleophilic attack by the azide, yielding the correct regiochemistry for AHHA synthesis[5].

Q4: My final hydrolysis of the cyanohydrin to the carboxylic acid gives very low yields and incomplete Boc-deprotection. Can this be optimized? Mechanistic Causality: Cyanohydrins of α -amino aldehydes are sterically hindered and notoriously resistant to mild alkaline hydrolysis. Furthermore, stepwise deprotection often leads to intermediate degradation. Solution: Utilize a harsh, one-pot global deprotection and hydrolysis strategy. Refluxing the intermediate in 6N HCl for 2 hours simultaneously hydrolyzes the nitrile to the carboxylic acid and quantitatively removes the Boc protecting group, yielding the AHHA hydrochloride salt[4].

III. Mechanistic Control of Diastereoselectivity

Mechanism Aldehyde Boc-a-Amino Aldehyde (C3: S-Configuration) Felkin Felkin-Anh Transition State (No Lewis Acid) Aldehyde->Felkin NaCN / Et2AlCN Cram Cram Chelation Model (Ti4+ or Mg2+ added) Aldehyde->Cram TMSCN / TiCl4 Anti (2S,3S)-anti Isomer (Target) Felkin->Anti Nucleophilic Attack Syn (2R,3S)-syn Isomer (Undesired) Cram->Syn Nucleophilic Attack

Fig 2: Diastereoselectivity control in cyanohydrin formation via Felkin-Anh vs Cram chelation.
IV. Quantitative Data: Cyanation Optimization

The following table summarizes the causal relationship between reaction conditions, transition state models, and the resulting diastereomeric ratio (dr) during the cyanation of (S)-2-(Boc-amino)pentanal.

Reagents & ConditionsProtecting GroupTransition State ModelMajor Diastereomerdr (anti:syn)Overall Yield
NaCN , NaHSO3​ , H2​O N-BocFelkin-Anh (Non-chelating)(2S,3S) anti 85:1582%
Et2​AlCN , iPrOH , −78∘C N,N-DibenzylFelkin-Anh (Non-chelating)(2S,3S) anti 92:888%
TMSCN , CH2​Cl2​ , TiCl4​ N-BocCram Chelation(2R,3S) syn5:9589%
TMSCN , CH2​Cl2​ , MgBr2​ N-BocCram Chelation(2R,3S) syn10:9085%
V. Self-Validating Experimental Protocols
Protocol A: Oxidation to (S)-2-(Boc-amino)pentanal
  • Reaction: Dissolve (S)-2-(Boc-amino)pentan-1-ol (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add IBX (1.5 equiv) in one portion.

  • Execution: Heat the suspension to reflux for 1 hour under an argon atmosphere.

  • Workup: Cool to 0∘C , filter the insoluble byproduct (IBA) through a Celite pad, and concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: Run a 1H NMR of the crude. The reaction is complete and successful if the multiplet at ~3.5 ppm ( −CH2​OH ) has completely disappeared, replaced by a sharp singlet at ~9.6 ppm ( −CHO ). If the aldehyde proton appears as a doublet, epimerization has occurred.

Protocol B: Diastereoselective Cyanohydrin Formation (Anti-Selective)
  • Reaction: Dissolve the crude aldehyde (1.0 equiv) in a biphasic mixture of EtOAc and water.

  • Execution: Add NaHSO3​ (1.2 equiv) at room temperature and stir for 30 minutes to form the bisulfite adduct. Cool to 0∘C and add an aqueous solution of NaCN (1.5 equiv) dropwise. Stir for 4 hours.

  • Workup: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Perform IR spectroscopy on the crude oil. A successful cyanation is validated by the appearance of a sharp −C≡N stretch at ~2250 cm−1 and a broad −OH stretch at ~3400 cm−1 . The absence of a carbonyl stretch at ~1720 cm−1 confirms complete consumption of the aldehyde.

Protocol C: Global Deprotection and Hydrolysis to (2S,3S)-AHHA
  • Reaction: Suspend the cyanohydrin intermediate in 6N aqueous HCl (10 mL per mmol of substrate).

  • Execution: Heat the mixture to a vigorous reflux ( 105∘C ) for 2 hours[4].

  • Workup: Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield the AHHA hydrochloride salt as a white powder.

  • Self-Validation Checkpoint: Analyze via LC-MS (ESI+). The target mass is [M+H]+=148.1m/z . Spot the product on a silica TLC plate and stain with Ninhydrin; a deep purple spot validates the presence of the free primary amine.

VI. References
  • Title: A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin Source: RSC Advances (2025) URL:

  • Title: Bestatin: Three Decades of Synthetic Strategies Source: Current Organic Chemistry (2007) URL:

  • Title: Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin Source: Natural Product Letters (1992) URL:

  • Title: Metallo-aminopeptidase inhibitors Source: Biochimica et Biophysica Acta (2013) URL:

  • Title: Process for the preparation of β-amino-α-hydroxy-carboxylic acid amides Source: Google Patents (WO2008003665A1) URL:

Sources

Application Science Support Center: Troubleshooting (2S,3S)-3-Amino-2-hydroxyhexanoic Acid (AHHA) Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the synthesis of protease inhibitors (such as amastatin and bestatin analogs) that utilize (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) as a core building block. A pervasive bottleneck in these workflows is the physical handling and solubility of AHHA in organic solvents.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

Mechanistic Grounding: The Zwitterion Dilemma

Before troubleshooting, we must understand the causality of the solubility issue.

AHHA is a β -amino- α -hydroxy acid. In its native state, it exists as a zwitterion—an internal salt formed by the proton transfer from the C1-carboxylic acid to the C3-amine.1[1].

While simple amino acids dissolve in water due to polar interactions, AHHA possesses a hydrophobic aliphatic tail (a propyl group at C4). This dual nature creates a worst-case scenario for solubility: the hydrophobic tail renders it completely insoluble in water, while the zwitterionic core prevents dissolution in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2].2[2].

Troubleshooting FAQs

Q: I am attempting a peptide coupling in DCM, but AHHA remains a stubborn suspension. How do I achieve a homogeneous solution? A: The most robust solution is to chemically disrupt the zwitterionic lattice by masking the amine.3[3]. Once protected, Boc-AHHA becomes highly soluble in DCM, EtOAc, and THF, allowing for standard homogeneous coupling conditions.

Q: My synthetic route requires coupling the C-terminus first, meaning I cannot protect the amine. What solvent system should I use? A: If you must use the unprotected zwitterion, switch your solvent from DCM to anhydrous DMF or DMSO. To force dissolution, add 2.5 equivalents of a lipophilic organic base such as N,N-Diisopropylethylamine (DIPEA). The base deprotonates the ammonium group, forming a lipophilic DIPEA-carboxylate salt. This intermediate readily dissolves in polar aprotic solvents, allowing coupling reagents (like HATU or PyBOP) to access the carboxylate.

Q: Does the unprotected α -hydroxyl group cause solubility issues or side reactions during coupling? A: The unprotected hydroxyl group engages in strong intermolecular hydrogen bonding, which slightly decreases solubility in moderately polar solvents. However,3[3]. If maximum lipophilicity is required for a specific downstream reaction, protecting the hydroxyl as a tert-butyldimethylsilyl (TBS) ether will drastically improve solubility in non-polar solvents.

Quantitative Solubility Profile

Table 1: Empirical solubility matrix for AHHA and its derivatives at 25 °C.

SolventNative AHHA (Zwitterion)Boc-AHHA (Amine Protected)AHHA + DIPEA (Lipophilic Salt)
Water (H₂O) InsolubleInsolubleSoluble
Dichloromethane (DCM) InsolubleHighly Soluble (>0.5 M)Slightly Soluble
Ethyl Acetate (EtOAc) InsolubleHighly Soluble (>0.5 M)Slightly Soluble
Dimethylformamide (DMF) Moderately SolubleHighly Soluble (>1.0 M)Highly Soluble (>0.5 M)
Dimethyl Sulfoxide (DMSO) Moderately SolubleHighly Soluble (>1.0 M)Highly Soluble (>0.5 M)

Validated Experimental Protocols

Protocol A: Synthesis of Boc-(2S,3S)-AHHA-OH

This protocol utilizes a biphasic system to safely deprotonate the zwitterion and trap it with Boc anhydride, yielding a highly organic-soluble building block.

  • Solvent Preparation: Suspend 10.0 mmol of (2S,3S)-AHHA in 15 mL of a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add 10.5 mL of 1 N NaOH (10.5 mmol) dropwise.

    • Self-Validation Check: The opaque suspension will become a clear, homogeneous solution as the zwitterion is disrupted into the sodium salt.

  • Protection: Add 2.40 g (11.0 mmol) of Di-tert-butyl dicarbonate (Boc₂O) in one portion.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 15 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1 M KHSO₄.

    • Self-Validation Check: A white precipitate or thick oil will crash out of the aqueous layer, confirming the protonation of the Boc-protected acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-AHHA as a white solid.

Protocol B: In Situ Lipophilic Salt Formation for Direct Coupling

Use this protocol when amine protection is not viable for your synthetic route.

  • Suspension: Weigh the required amount of unprotected AHHA and suspend it in anhydrous DMF to achieve a 0.1 M concentration.

  • Salt Formation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Sonicate the mixture for 5–10 minutes at room temperature.

    • Self-Validation Check: The cloudy suspension will transition to a clear, pale-yellow solution, visually confirming the successful formation of the soluble DIPEA-carboxylate salt.

  • Coupling: Immediately add your amine coupling partner, followed by the coupling reagent (e.g., HATU) and stir under an inert atmosphere.

Workflow Visualization

AHHA_Solubility_Workflow Start AHHA is Insoluble in Organic Solvent CheckAmine Is Amine Protection Compatible with Route? Start->CheckAmine BocProtect Perform Boc/Fmoc Protection Protocol CheckAmine->BocProtect Yes CheckCarboxyl Is C-Terminus Coupling Required First? CheckAmine->CheckCarboxyl No SolubleDCM Highly Soluble in DCM, EtOAc, THF BocProtect->SolubleDCM SaltForm Add DIPEA (2.5 eq) in DMF or DMSO CheckCarboxyl->SaltForm Yes Esterify Synthesize Methyl/ Benzyl Ester CheckCarboxyl->Esterify No SolubleDMF Moderately Soluble (Lipophilic Salt) SaltForm->SolubleDMF SolubleTHF Highly Soluble in THF, DCM Esterify->SolubleTHF

Figure 1: Decision tree for troubleshooting AHHA solubility in organic solvents.

References

  • Source: chemguide.co.
  • Antibacterial Natural Products in Medicinal Chemistry — Exodus or Revival?
  • Discovery of SCH446211 (SCH6)
  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)

Sources

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling with 3-amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of 3-amino-2-hydroxyhexanoic acid and other sterically hindered amino acids. Our goal is to equip you with the knowledge and practical steps to overcome these synthetic hurdles, ensuring the successful assembly of your target peptides.

Section 1: Understanding the Challenge of Steric Hindrance

Q1: What is steric hindrance and why is 3-amino-2-hydroxyhexanoic acid particularly challenging to couple?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky side chains or substituents near the reacting amine and carboxylic acid groups can physically block the approach of coupling reagents and other amino acids, slowing down or preventing peptide bond formation.[1][2] This often leads to lower yields and the formation of deletion sequences.[1]

The structure of 3-amino-2-hydroxyhexanoic acid presents a significant steric challenge due to the presence of a propyl group on the carbon adjacent to the amine (C3) and a hydroxyl group on the carbon adjacent to the carboxyl group (C2). This substitution pattern creates a crowded environment around the reactive centers, making it difficult for standard coupling reagents to efficiently facilitate amide bond formation.

Q2: How can I identify if steric hindrance is the primary cause of my low coupling yield?

A: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is crucial for effective troubleshooting. Here are key indicators that steric hindrance may be the culprit:

  • Sequence-Dependent Failure: You observe consistently low coupling efficiency specifically when incorporating 3-amino-2-hydroxyhexanoic acid or other known sterically hindered residues like N-methylated amino acids or β-branched amino acids (e.g., Valine, Isoleucine).[1]

  • Incomplete Reactions with Standard Reagents: Standard coupling reagents like DCC or DIC, which may be effective for less hindered amino acids, fail to drive the reaction to completion.[3]

  • Positive Monitoring Tests After Extended Reaction Times: Even after prolonged reaction times, monitoring tests like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines) indicate the presence of unreacted free amine.[3]

Section 2: Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the coupling of 3-amino-2-hydroxyhexanoic acid.

Issue: Low to no coupling of 3-amino-2-hydroxyhexanoic acid observed.
Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting Workflow start Low Coupling Yield with 3-amino-2-hydroxyhexanoic acid reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low success Successful Coupling reagent->success If yield improves significantly double_coupling Step 3: Implement Double Coupling conditions->double_coupling If yield is still low conditions->success If yield improves significantly capping Step 4: Cap Unreacted Amines double_coupling->capping If incomplete coupling persists double_coupling->success If coupling is complete capping->success Proceed to next cycle failure Consult Further Expertise capping->failure If issues persist Coupling Mechanism cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (e.g., DIPEA) HATU HATU / COMU ActiveEster OAt/Oxyma Active Ester RCOO_2 R-COO⁻ RCOO_2->ActiveEster + HATU/COMU ActiveEster_2 Active Ester PeptideBond R-CO-NH-Peptide ActiveEster_2->PeptideBond + H₂N-Peptide Amine H₂N-Peptide

Caption: Generalized mechanism of peptide coupling using uronium reagents.

The mechanism involves the deprotonation of the carboxylic acid by a base, followed by attack on the uronium reagent to form an active ester (OAt for HATU, Oxyma for COMU). [4][5]This active ester is then readily attacked by the amine to form the desired peptide bond. [6][7]

Section 4: Experimental Protocols

Protocol: Manual Peptide Coupling of a Sterically Hindered Amino Acid Using HATU

This protocol provides a starting point for the coupling of 3-amino-2-hydroxyhexanoic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(tBuO)2-3-amino-2-hydroxyhexanoic acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin is thoroughly washed with DMF.

  • Activation of Amino Acid: In a separate vial, dissolve the protected 3-amino-2-hydroxyhexanoic acid and HATU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes. This initiates the activation. [1]3. Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. [1]4. Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat steps 2-4 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. [1]

References
  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. (2009, November 30). Retrieved from [Link]

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. PubMed. Retrieved from [Link]

  • COMU; CAS 1075198-30-9 - Aapptec Peptides. Retrieved from [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. Retrieved from [Link]

  • COMU peptide coupling reagent - Activotec. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • COMU CAS 1075198-30-9 - Luxembourg Bio Technologies. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Amino Acyl Ureas. Synform, 2022(10), A155–A159. [Link]

  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. Retrieved from [Link]

  • HATU - Wikipedia. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. (2017, October 30). Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. Retrieved from [Link]

  • Peptide Synthesis Strategies - AmbioPharm. (2022, June 13). Retrieved from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007, July 20). Retrieved from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis | Biotage. (2023, January 30). Retrieved from [Link]

  • Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. - ResearchGate. Retrieved from [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem. Retrieved from [Link]

  • Amino Acid And Peptide Synthesis - CLaME. Retrieved from [Link]

  • WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents.
  • Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters - ACS. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • 3-Amino-2-hydroxyhexanoic acid — Chemical Substance Information - NextSDS. Retrieved from [Link]

Sources

Refining purification and chromatography techniques for (2S,3S)-3-Amino-2-hydroxyhexanoic acid diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This knowledge base is designed for scientists and drug development professionals working with (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA), a critical chiral building block for protease inhibitors and bioactive peptides. Due to the presence of two adjacent stereocenters, isolating the (2S,3S) diastereomer from its (2R,3R), (2S,3R), and (2R,3S) counterparts presents significant analytical and preparative challenges.

The following guides synthesize field-proven methodologies, root-cause troubleshooting, and self-validating protocols to ensure high enantiomeric and diastereomeric excess (ee/de).

Separation Strategy & Workflow

G N1 Crude AHHA Mixture (Diastereomers) N2 Boc-Protection & Derivatization N1->N2 Amine Protection N3 Diastereomeric Salt Resolution N2->N3 Crystallization N4 Preparative RP-HPLC (0.5% AcOH / MeCN) N2->N4 Chromatography N5 Fraction Analysis (Chiral HPLC / LC-MS) N3->N5 Mother Liquor / Crystals N4->N5 Eluate Fractions N6 Pure (2S,3S)-AHHA (>98% de/ee) N5->N6 Validation

Workflow for the resolution and chromatographic purification of (2S,3S)-AHHA diastereomers.

Troubleshooting Guides & FAQs

Q1: Why do I experience poor resolution of (2S,3S) and (2R,3S) diastereomers on standard C18 columns? Causality & Solution: Unprotected β -amino- α -hydroxy acids like AHHA exist as zwitterions at physiological pH. The strong intramolecular hydrogen bonding between the α -hydroxyl and β -ammonium groups creates a rigid, pseudo-cyclic conformation that effectively masks the stereocenters from the stationary phase, leading to identical retention times. Furthermore, their high polarity results in poor retention on standard reversed-phase (RP) C18 columns.

To resolve this, you must disrupt the zwitterionic state. Pre-column derivatization via N-Boc (tert-butyloxycarbonyl) protection increases the molecule's hydrophobicity and breaks the internal salt bridge, allowing the chiral centers to interact differentially with the stationary phase[1].

Q2: How can I scale up the purification of the (2S,3S) isomer without relying entirely on preparative HPLC? Causality & Solution: Preparative HPLC is highly effective for milligram-scale purification but becomes economically and temporally prohibitive at the multigram scale. Diastereomeric salt resolution is the preferred scalable alternative. By reacting the N-protected AHHA racemate with a homochiral amine, you create diastereomeric salts with distinct solubility profiles in organic solvents[2]. The (2S,3S)-AHHA salt selectively precipitates, while the other isomers remain in the mother liquor. For AHHA, utilizing (S)-(+)-2-phenylglycine methyl ester or (1R,2S)-ephedrine yields excellent crystalline separation[3].

Q3: What is the optimal mobile phase for LC-MS monitoring and chiral HPLC of AHHA fractions? Causality & Solution: While Trifluoroacetic acid (TFA) is a common ion-pairing agent that sharpens peaks, it severely suppresses electrospray ionization (ESI) signals in LC-MS and can permanently alter the selectivity of coated Chiral Stationary Phases (CSPs) by strongly binding to the chiral selector. Instead, use 0.1% to 0.5% acetic acid or formic acid. These weaker acids provide sufficient protonation to maintain peak shape without compromising MS sensitivity or CSP integrity[4].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Chiral LC-MS of N-Boc-(2S,3S)-AHHA

Mobile Phase AdditivePeak Symmetry (As)MS Signal Intensity (ESI+)CSP CompatibilityRecommendation
0.1% TFA1.05Low (Suppressed)Poor (Coating degradation)Avoid
0.5% Acetic Acid1.12HighExcellentOptimal
0.1% Formic Acid1.15Very HighGoodAlternative
10 mM NH₄OAc (pH 5)1.30ModerateExcellentUse for pH-sensitive CSPs

Table 2: Crystallization Yields and Diastereomeric Excess (de%) using Chiral Resolving Agents

Resolving AgentSolvent SystemYield (%)Initial de (%)de (%) after 1 Recryst.
(1R,2S)-EphedrineEtOAc / Hexane42%85%>98%
(S)-PhenylglycineMethanol / MTBE38%82%96%
(R)-PhenylethylamineAcetone / H₂O35%78%95%

Validated Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of N-Boc-AHHA

This protocol leverages differential solubility to isolate the (2S,3S) diastereomer from a synthetic racemate.

  • Dissolution: Dissolve 10.0 g of N-Boc-AHHA (diastereomeric mixture) in 100 mL of warm Ethyl Acetate (EtOAc) at 50°C.

  • Salt Formation: Slowly add 1.0 equivalent of (1R,2S)-ephedrine dissolved in 20 mL of EtOAc under continuous stirring.

  • Self-Validating Step (Turbidity Check): Monitor the solution until it becomes cloudy. If no precipitate forms within 30 minutes, add hexane dropwise (up to 20 mL) until sustained turbidity is achieved. Validation: To ensure the precipitate is the desired diastereomer and not unreacted starting material, take a 1 mg aliquot of the first crop, dissolve it in 1 mL of mobile phase, and run a rapid analytical HPLC check against a racemic standard. The presence of a single dominant peak confirms successful resolution before proceeding to bulk filtration.

  • Crystallization: Cool the mixture to 4°C overnight to maximize the thermodynamic yield of the crystal lattice.

  • Isolation: Filter the crystals under a vacuum and wash with cold EtOAc/Hexane (1:1).

  • Free Acid Liberation: Suspend the crystals in 1M HCl (pH ~2) and extract three times with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield enantiopure N-Boc-(2S,3S)-AHHA.

Protocol 2: Analytical Chiral HPLC Method for ee/de Determination

This protocol ensures accurate quantification of enantiomeric and diastereomeric excess without damaging the chiral column.

  • Column Selection: Use a Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or equivalent.

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Acetic Acid in an 85:15:0.5 (v/v/v) ratio. Degas thoroughly.

  • System Parameters: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Set UV detection to 210 nm.

  • Sample Preparation: Dissolve 1 mg of the liberated N-Boc-AHHA in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Step (System Suitability): Inject a racemic standard first to confirm baseline resolution ( Rs​>1.5 ) of all four stereoisomers. If Rs​<1.5 , the column may be degraded or the mobile phase requires fresh preparation. Do not proceed with sample analysis until the system suitability test passes.

  • Analysis: Inject 10 µL of the purified sample. Calculate the ee/de based on the relative peak area integration.

Sources

Optimizing crystallization conditions for pure (2S,3S)-3-Amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development focused on obtaining high-purity, crystalline (2S,3S)-3-Amino-2-hydroxyhexanoic acid. The crystallization of non-standard amino acids presents unique challenges due to their specific stereochemistry and physicochemical properties. This document provides a framework based on first principles of crystallization and established methodologies for analogous small molecules to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and general strategies for the crystallization of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Q1: What are the key physicochemical properties of (2S,3S)-3-Amino-2-hydroxyhexanoic acid that influence its crystallization?

A1: Understanding the molecular structure is paramount. (2S,3S)-3-Amino-2-hydroxyhexanoic acid is a chiral, non-proteinogenic amino acid. Its key features are:

  • Zwitterionic Nature: Like all amino acids, it can exist as a zwitterion, possessing both a positive (ammonium, -NH3+) and negative (carboxylate, -COO-) charge. This makes its solubility highly dependent on the pH of the solution.[1]

  • High Polarity: The presence of hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups allows for extensive hydrogen bonding with polar solvents like water. This suggests high solubility in aqueous systems and insolubility in non-polar organic solvents.

  • Chirality: The molecule has two stereocenters (at C2 and C3). Ensuring the final crystalline product is the pure (2S,3S) diastereomer, free from other stereoisomers, is a critical objective. This may require specialized techniques like diastereomeric recrystallization if the synthesis does not yield a pure isomer.[2]

  • Hydrophobic Moiety: The propyl side chain (-CH2CH2CH3) introduces a degree of hydrophobicity, which will influence its interaction with semi-polar solvents and may be a factor in crystal packing.

Q2: What are the most promising solvent systems to begin screening for crystallization?

A2: The high polarity of the molecule dictates that the primary solvent should be one in which it has moderate to high solubility at elevated temperatures. An anti-solvent, in which the compound is poorly soluble, is then used to induce precipitation. This is a cornerstone of anti-solvent crystallization, a common and effective method for amino acids.[3][4]

A logical starting point is to use a polar protic solvent as the primary solvent and a more non-polar or a less polar protic solvent as the anti-solvent.

Solvent Class Primary Solvent ('Good' Solvent) Examples Anti-Solvent ('Poor' Solvent) Examples Rationale & Causality
Aqueous/Alcohol Systems Water, Methanol, EthanolIsopropanol (IPA), Acetone, AcetonitrileWater is an excellent solvent for polar amino acids.[5] Alcohols like IPA or ketones like acetone are miscible with water but are poorer solvents for the zwitterionic compound, making them effective anti-solvents.[6] This combination allows for fine control over supersaturation.
Alcohol/Ether Systems Methanol, EthanolDiethyl Ether, Methyl tert-butyl ether (MTBE)If the compound is sufficiently soluble in a lower-chain alcohol, an ether can serve as a non-polar anti-solvent. This system can sometimes lead to faster precipitation.
Polar Aprotic Systems Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Water, Toluene, MTBEWhile less common for simple amino acids, if solubility in alcohols or water is poor, polar aprotic solvents can be used. However, their high boiling points can make them difficult to remove from the final product.

Q3: How does pH critically affect the solubility and crystallization of this amino acid?

A3: The pH of the crystallization medium is arguably the most critical parameter. The solubility of amino acids is at its minimum at the isoelectric point (pI), the pH at which the molecule has a net-zero charge.[5][7]

  • At the pI: The molecule exists predominantly as a neutral zwitterion. The lack of net charge minimizes electrostatic repulsion between molecules, favoring the ordered arrangement required for a crystal lattice.[8] Therefore, crystallization is most efficient when the pH is adjusted to be at or near the pI.

  • Below the pI (Acidic pH): The carboxylate group is protonated (-COOH), and the molecule carries a net positive charge (-NH3+). The resulting electrostatic repulsion increases solubility and inhibits crystallization.

  • Above the pI (Basic pH): The ammonium group is deprotonated (-NH2), and the molecule carries a net negative charge (-COO-). Again, electrostatic repulsion leads to higher solubility.[9][10]

For initial experiments, dissolving the crude amino acid in water and carefully adjusting the pH towards its predicted pI with a dilute acid or base is a powerful strategy to induce crystallization, a method known as isoelectric point crystallization.[8]

Troubleshooting Guide

This guide addresses specific issues encountered during crystallization experiments in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is highly supersaturated or when the temperature of the solution is above the melting point of the impure solid.[11]

Causality:

  • High Supersaturation: Rapid cooling or adding anti-solvent too quickly can generate a level of supersaturation that is too high for orderly crystal nucleation and growth, leading to the formation of an amorphous, supercooled liquid.

  • Impurities: The presence of impurities can depress the melting point of the solid and interfere with the crystal lattice formation, favoring a liquid phase.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Cool the solution much more slowly. Allow it to cool to room temperature naturally before placing it in a cold bath.

    • Add the anti-solvent dropwise and at a higher temperature, allowing the system to equilibrate.

  • Decrease the Concentration: Start with a more dilute solution. This will lower the supersaturation level achieved upon cooling or anti-solvent addition.

  • Add Seed Crystals: If any crystalline material is available, adding a tiny amount to the supersaturated solution can provide a template for crystallization and bypass the kinetic barrier to nucleation.[11]

  • Trituration: If an oil has already formed, it can sometimes be induced to solidify. Decant the solvent, add a solvent in which the compound is completely insoluble (e.g., hexane or diethyl ether), and vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed for nucleation.[11]

Troubleshooting Workflow: Oiling Out

G start Problem: Compound 'Oiled Out' check_supersaturation Is supersaturation generated too quickly? (e.g., crash cooling, rapid anti-solvent addition) start->check_supersaturation solution_triturate If oil has already formed: Action: Decant solvent, add non-solvent (e.g., hexane), and triturate/scratch. start->solution_triturate Post-formation fix check_concentration Is the initial concentration too high? check_supersaturation->check_concentration No solution_slow_cooling Action: Reduce cooling rate. Add anti-solvent more slowly and at a higher temperature. check_supersaturation->solution_slow_cooling  Yes check_impurities Are impurities present? check_concentration->check_impurities No solution_dilute Action: Repeat with a more dilute solution. check_concentration->solution_dilute  Yes solution_purify Action: Purify crude material further (e.g., column chromatography) before crystallization. check_impurities->solution_purify  Yes solution_seed Action: Add seed crystals to the supersaturated solution. check_impurities->solution_seed No (Try to induce)

Caption: Decision tree for troubleshooting "oiling out".

Q2: I'm not getting any crystals, even after extended cooling or adding anti-solvent. What are my next steps?

A2: A failure to produce crystals indicates that the solution has not reached a sufficient level of supersaturation, or that significant kinetic barriers to nucleation exist.

Solutions:

  • Increase Supersaturation:

    • Concentrate the Solution: If using a cooling or anti-solvent method, carefully evaporate some of the primary solvent under reduced pressure to increase the solute concentration before attempting to crystallize again.[11]

    • Increase Anti-Solvent Ratio: Add more anti-solvent. Be mindful of the risk of oiling out if the addition is too rapid.

    • Evaporation: Switch to an evaporative crystallization method. Loosely cover the flask and allow the solvent to evaporate slowly over several days. This is a gentle way to achieve supersaturation.[12]

  • Overcome Nucleation Barriers:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.

    • Seeding: Add a seed crystal.

    • Change the Solvent System: The current solvent system may not be appropriate. The molecule might be too soluble, or the solvent might be inhibiting nucleation. Re-screen using the table provided in the FAQ section.

Q3: The crystal yield is very low. How can I improve it?

A3: Low yield means that a significant amount of the compound remains in the mother liquor after filtration.

Solutions:

  • Maximize Supersaturation: Ensure you are operating at a point of optimal supersaturation. This may involve using a higher initial concentration (without oiling out) or a larger proportion of anti-solvent.

  • Optimize Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C, if the solvent system allows) and hold it for a longer period (12-24 hours) to allow for maximum precipitation.

  • Minimize Wash Losses: During filtration, wash the collected crystals with a minimal amount of ice-cold anti-solvent. Using too much wash solvent or a solvent that is not sufficiently cold will redissolve some of the product.[11]

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization (a "second crop"). Note that this crop may be less pure than the first.

Q4: I suspect I have a mixture of polymorphs. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon.[13][14] Different polymorphs can have different stabilities, solubilities, and physical properties. The form you obtain is often dependent on kinetic factors.

Controlling Factors:

  • Solvent: The choice of solvent can have a profound impact on which polymorph crystallizes. A systematic screen of different solvent systems is the most effective way to identify conditions that favor a single polymorph.[15]

  • Temperature: Crystallization at different temperatures can yield different forms. Generally, the most thermodynamically stable form is favored at higher temperatures and longer crystallization times.[15]

  • Supersaturation: The level of supersaturation can dictate which polymorph nucleates first (Ostwald's Rule of Stages). A lower level of supersaturation (e.g., from slow cooling or slow evaporation) often favors the more stable polymorph.[15]

Experimental Approach:

  • Characterize: Analyze your crystalline product using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy to confirm if multiple forms are present.

  • Systematic Screening: Perform crystallizations from various solvents (e.g., water, methanol/water, ethanol/IPA) and at different temperatures (e.g., 4 °C vs. 25 °C).

  • Slurry Conversion: To find the most stable polymorph, create a slurry of the crystalline material in a solvent at a set temperature and stir for an extended period (days). The less stable forms will dissolve and recrystallize as the most stable form.

Experimental Protocols

Protocol 1: Cooling & Anti-Solvent Crystallization

This protocol combines cooling and anti-solvent addition, a robust method for polar molecules.

  • Dissolution: In a clean flask, dissolve the crude (2S,3S)-3-Amino-2-hydroxyhexanoic acid in a minimum amount of a warm (e.g., 40-50 °C) primary solvent (e.g., water or ethanol).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While stirring the warm solution, add an anti-solvent (e.g., isopropanol or acetone) dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").

  • Clarification: Add a few drops of the primary solvent back into the mixture until it becomes clear again. This ensures the system is just below the saturation point.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, place the flask in a refrigerator (4 °C) or ice bath for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

References

  • J. Jee, et al. (2018). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 8. Available at: [Link]

  • T. Takedo, et al. (1992). Method for crystallization of amino acids. US Patent 5,118,815A.
  • K. Kubota, et al. (2000). Control of Polymorphism in Crystallization of Amino Acid. Chemical Engineering & Technology. Available at: [Link]

  • R. H. A. M. F. T. H. G. H. R. S. I. A. M. T. B. D. T. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design, 17(12), 6344-6349. Available at: [Link]

  • S. Chen, et al. (2012). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 14(16), 5290-5296. Available at: [Link]

  • K. Yasushi, et al. (1998). Crystallization of acidic amino acid. JPH1059911A.
  • S. B. H. G. K. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 22(3), 1957-1968. Available at: [Link]

  • S. Chergaoui. (2022). Supersaturation control in membrane-assisted antisolvent crystallization of amino acids. UCLouvain Thesis. Available at: [Link]

  • N. Punmalee. (2017). Effect of Solvent on Crystallization and Polymorphic Transformation of L-Histidine. Thesis, Suranaree University of Technology. Available at: [Link]

  • Science.gov. Polymorphism crystal structures: Topics by Science.gov. Available at: [Link]

  • S. Mohammad, et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3359-3368. Available at: [Link]

  • H. Sun, et al. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. High-Energy Chemistry. Available at: [Link]

  • W. L. C. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Organic Process Research & Development, 11(2), 283-290. Available at: [Link]

  • S. Mohammad, et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate. Available at: [https://www.researchgate.net/publication/359928373_Unraveling_the_Impact_of_pH_on_the_Crystallization_of_Pharmaceutical_Proteins_A_Case_Study_of_Human_Insulin]([Link]_ Proteins_A_Case_Study_of_Human_Insulin)

  • R. Page, et al. (2015). Using isoelectric point to determine the pH for initial protein crystallization trials. Bioinformatics, 31(10), 1651-1657. Available at: [Link]

  • T. C. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. Available at: [Link]

  • M. B. H. A. D. M. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(8), 1147-1156. Available at: [Link]

  • A. G. D. G. R. D. (2004). Structural Variations and Polymorphism of Some Derivatives of 6-Amino-2-phenylsulfonylimino-1,2-dihydropyridine. Crystal Growth & Design, 4(4), 815-824. Available at: [Link]

  • T. E. Needham, Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. Available at: [Link]

  • PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid. Available at: [Link]

  • Y. Y. T. K. (2021). Effect of Amino Acid Addition on the Crystallization of Asparagine. Crystal Growth & Design, 21(4), 2419-2426. Available at: [Link]

  • T. E. Needham, Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Y. Nozaki & C. Tanford. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]

  • S. P. Thomas, et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 776-780. Available at: [Link]

Sources

Minimizing side reactions during the deprotection of 3-amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of deprotecting 3-amino-2-hydroxyhexanoic acid. Our focus is on providing in-depth, field-proven insights to help you anticipate and mitigate common side reactions, ensuring the stereochemical integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding protecting group strategy and the underlying chemistry of common side reactions. A proactive approach based on this knowledge is the most effective way to prevent issues before they arise.

Q1: What is the optimal orthogonal protecting group strategy for 3-amino-2-hydroxyhexanoic acid?

A1: The selection of an orthogonal protecting group strategy is the single most critical decision to prevent side reactions. An orthogonal strategy allows for the selective removal of one group under specific conditions without affecting the other.[1] For a β-hydroxy-α-amino acid like 3-amino-2-hydroxyhexanoic acid, the goal is to deprotect the amine and hydroxyl groups in a controlled, stepwise manner.

Two robust strategies are commonly employed:

  • Boc (Amine) & Benzyl ether (Hydroxyl): This is a classic "quasi-orthogonal" strategy where both groups are acid-labile, but their removal requires different acid strengths.[2]

    • Amine Protection: The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate.

    • Hydroxyl Protection: The hydroxyl group is protected as a benzyl (Bn) ether.

    • Deprotection Sequence: The N-Boc group is removed first under moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA), leaving the O-Bn group intact.[2][3] The O-Bn group is subsequently removed via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a completely orthogonal condition.[4] This sequence is generally preferred as the free amine is less likely to participate in side reactions during the final deprotection step.

  • Fmoc (Amine) & TBDMS ether (Hydroxyl): This is a truly orthogonal strategy employing base-labile and fluoride-labile groups, respectively.[5]

    • Amine Protection: The amine is protected as a 9-fluorenylmethyloxycarbonyl (Fmoc) carbamate.

    • Hydroxyl Protection: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.

    • Deprotection Sequence: The N-Fmoc group is removed using a base (e.g., piperidine in DMF), which does not affect the TBDMS ether.[6] The O-TBDMS group is then cleaved using a fluoride source (e.g., Tetrabutylammonium fluoride - TBAF) or mild acid, conditions that do not affect the free amine.[7][8]

Senior Scientist's Recommendation: For most applications, the Fmoc/TBDMS strategy offers superior orthogonality , minimizing the risk of acid-catalyzed side reactions such as N-O acyl migration or dehydration. The Boc/Bn strategy is highly effective but requires careful management of acidic conditions.

Q2: What are the primary mechanisms of side reactions during the deprotection of β-hydroxy-α-amino acids?

A2: Understanding the mechanistic pathways of potential side reactions is key to preventing them. For 3-amino-2-hydroxyhexanoic acid, the main concerns are racemization and intramolecular rearrangement.

  • Racemization/Epimerization: The stereocenters at C2 (α-carbon) and C3 (β-carbon) are susceptible to epimerization under harsh conditions.

    • α-Carbon: Under strongly basic or acidic conditions, the α-proton can be abstracted, leading to racemization, often via an oxazolone intermediate if the carboxyl group is activated.[9][10] While deprotection itself doesn't typically involve carboxyl activation, the presence of residual bases or acids at elevated temperatures can increase this risk.[11]

    • β-Carbon: Epimerization at the β-carbon can occur via a retro-aldol/aldol reaction sequence, particularly under strong basic conditions.

  • N-O Acyl Migration: This is a significant risk when deprotecting a related N-acylated β-hydroxy-α-amino acid, especially under strong acidic conditions.[12] While less common during the removal of carbamate protecting groups like Boc or Fmoc, it's a critical consideration if other acyl groups are present. The protonated carbonyl is attacked by the adjacent hydroxyl group, forming a five-membered oxazoline intermediate, which then hydrolyzes to the O-acyl isomer.

  • Alkylation: During acid-mediated deprotection of Boc groups, a reactive tert-butyl cation is generated.[13][14] This cation can alkylate nucleophilic residues, although in the context of a single amino acid, this is more of a concern during peptide synthesis with residues like Tryptophan or Methionine.[14] The use of scavengers is crucial to trap these cations.[13]

  • Dehydration: The presence of a β-hydroxyl group introduces the risk of elimination to form an α,β-unsaturated amino acid, particularly under harsh acidic conditions and elevated temperatures.

Q3: How can I analytically detect and quantify common side products?

A3: A robust analytical workflow is essential for confirming the purity and stereochemical integrity of your product.

Analytical TechniquePurposeWhat to Look For
Reverse-Phase HPLC (RP-HPLC) Assess purity and quantify impurities.Appearance of new peaks with different retention times corresponding to side products.
Chiral HPLC Determine enantiomeric/diastereomeric purity.Appearance of peaks corresponding to other stereoisomers. This is the definitive test for racemization.
Mass Spectrometry (MS) Confirm molecular weight of the product and identify impurities.Masses corresponding to starting material ([M+PG]), side products (e.g., [M-18] for dehydration), or isomers.
Nuclear Magnetic Resonance (NMR) Structural elucidation of the final product and any isolated impurities.Changes in chemical shifts, especially for the α-H and β-H protons, which can indicate N-O acyl migration or other structural rearrangements.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your deprotection experiments.

Problem 1: Incomplete Deprotection
  • Symptom: Mass spectrometry analysis shows a significant peak corresponding to your starting material or a partially deprotected intermediate (e.g., [M+100.12] for Boc, [M+222.2] for Fmoc).[13] The yield of the desired product is low.

  • Primary Causes:

    • Steric Hindrance: The local chemical environment may impede the reagent's access to the protecting group.[13][15]

    • Insufficient Reagent or Reaction Time: The deprotection reaction has not gone to completion.

    • Poor Solubility: The protected substrate is not fully dissolved in the reaction solvent, reducing reaction efficiency.

  • Solutions & Optimization Strategies:

ParameterStandard ConditionOptimized ConditionRationale
Reaction Time 30 min (Boc); 2 x 10 min (Fmoc)Increase to 60-120 min (Boc); 2 x 20-30 min (Fmoc)[15]Allows more time for the reagent to access sterically hindered sites.
Temperature Room TemperatureIncrease to 30-40°CIncreases the reaction rate. Use with caution to avoid promoting side reactions.[15]
Reagent Conc. 25-50% TFA (Boc); 20% Piperidine (Fmoc)Use 95% TFA (Boc); Consider adding 2% DBU to the piperidine solution (Fmoc)[15]A stronger deprotection cocktail can overcome kinetic barriers.
Solvent DCM (Boc); DMF (Fmoc)For Fmoc, switch to NMP or add chaotropic agents to disrupt potential aggregation.[15]N-Methyl-2-pyrrolidone (NMP) can be superior at solvating complex molecules.
Problem 2: Suspected Racemization or Epimerization
  • Symptom: Chiral HPLC analysis reveals the presence of more than one stereoisomer. You observe a loss of optical activity in polarimetry.

  • Primary Causes:

    • Harsh pH: Exposure to excessively strong acid or base, especially at elevated temperatures, can facilitate proton abstraction at stereocenters.[11]

    • Prolonged Reaction Times: Even under mild conditions, extended exposure can lead to low levels of epimerization.

  • Solutions & Preventative Measures:

Deprotection MethodStandard ReagentMilder AlternativeRationale
Acidic (Boc) 50-95% TFA in DCM4M HCl in Dioxane at 0°C[16]HCl in dioxane is often less harsh than TFA and performing the reaction at 0°C significantly reduces the rate of epimerization.
Basic (Fmoc) 20% Piperidine in DMF0.1 M DBU in DMFWhile DBU is a stronger base, it is non-nucleophilic and used at lower concentrations, which can sometimes be beneficial. However, piperidine is generally very effective and mild. The key is to avoid elevated temperatures.
Hydrogenolysis (Cbz) H₂, Pd-C, MethanolTransfer Hydrogenolysis (e.g., Ammonium formate, Pd-C)Transfer hydrogenation often proceeds under milder, neutral pH conditions compared to direct hydrogenation which can sometimes require acidic additives.
Problem 3: Formation of Alkylation Adducts (During Boc Deprotection)
  • Symptom: Mass spectrometry shows a peak at [M+56] Da, corresponding to the addition of a tert-butyl group.

  • Primary Cause: The highly reactive tert-butyl cation, generated from the cleavage of the Boc group, acts as an electrophile and alkylates a nucleophilic site on the substrate or solvent.[12][13]

  • Solutions: The Scavenger Cocktail

    The addition of "scavengers" to the TFA deprotection solution is mandatory to trap the tert-butyl cation.[12]

ScavengerConcentration (v/v)Target
Triisopropylsilane (TIS) 2.5 - 5%Primary carbocation scavenger. Reduces carbocations via hydride transfer.
Water 2.5 - 5%Traps carbocations to form tert-butanol.
Thioanisole 2 - 5%A soft nucleophile that effectively traps carbocations.
1,2-Ethanedithiol (EDT) 2.5%Also effective at scavenging carbocations.

Recommended General-Purpose Cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

Appendix A: Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
  • Dissolve the N-Boc protected 3-amino-2-hydroxyhexanoic acid derivative in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). Caution: Prepare in a fume hood, TFA is highly corrosive.

  • Add the cleavage cocktail to the substrate solution (typically 10 volumes per volume of substrate solution).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60-90 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation and wash with cold ether to remove scavengers.

  • Dry the product under high vacuum.

Protocol 2: Standard TBDMS Deprotection with TBAF
  • Dissolve the O-TBDMS protected substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[7]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Appendix B: Visual Guides

Diagram 1: Orthogonal Deprotection Workflow

G Fmoc N-Fmoc Protected Free_Amine Free Amine, O-Protected Fmoc->Free_Amine Piperidine/DMF Boc N-Boc Protected Boc->Free_Amine TFA/Scavengers TBDMS O-TBDMS Protected Final Final Product: 3-amino-2-hydroxyhexanoic acid TBDMS->Final TBAF/THF Bn O-Bn Protected Bn->Final H2, Pd-C Start Start: N,O-Protected Amino Acid Start->Fmoc Fmoc/TBDMS Strategy Start->Boc Boc/Bn Strategy

Caption: Orthogonal strategies for deprotecting 3-amino-2-hydroxyhexanoic acid.

Diagram 2: Mechanism of N-O Acyl Shift

G A N-Acyl Isomer R-C(=O)-NH-CH(R')-CH(OH)-R'' B Protonated Intermediate R-C(=O+H)-NH-CH(R')-CH(OH)-R'' A->B H+ C Oxazoline Intermediate Five-membered ring B->C Intramolecular Nucleophilic Attack D O-Acyl Isomer HO-NH-CH(R')-CH(O-C(=O)R)-R'' C->D Hydrolysis D->A Reversible under certain conditions

Caption: Potential N-O acyl migration pathway under acidic conditions.

Diagram 3: Troubleshooting Workflow for Deprotection Failure

G start Incomplete Deprotection (Verified by LC-MS) prolong Increase Reaction Time (e.g., double the time) start->prolong check1 Deprotection Complete? prolong->check1 increase_temp Increase Temperature (e.g., to 35°C) check1->increase_temp No success Success: Proceed to Workup check1->success Yes check2 Deprotection Complete? increase_temp->check2 stronger_reagent Use Stronger Reagent (e.g., 95% TFA or DBU additive) check2->stronger_reagent No check2->success Yes check3 Deprotection Complete? stronger_reagent->check3 check3->success Yes fail Failure: Re-evaluate solubility and protecting group strategy check3->fail No

Caption: A logical workflow for troubleshooting incomplete deprotection reactions.

References

  • Van den Nest, W., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 73(1), 24-30. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Palomo, C., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Journal of Organic Chemistry, 76(9), 3432-3441. [Link]

  • Wu, Y.-C., et al. (2011). Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates. Synthetic Communications, 41(18), 2680-2688. [Link]

  • Amarasinghe, C., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery. [Link]

  • Salimon, J., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 16(1), 579-591. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wang, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Niel, G., et al. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5766-5769. [Link]

  • Azizi, N., & Saeedi, M. (2012). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Journal of the Brazilian Chemical Society, 23(12), 2243-2246. [Link]

  • Bartoli, G., et al. (2006). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 47(36), 6425-6428. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Schober, L. J., et al. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 10(15), 8493-8502. [Link]

  • Anderson, J. C., et al. (2005). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 3(15), 2741-2751. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Bocandy. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Burk, M. J., et al. (1998). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry, 63(18), 6084-6085. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Industrial Production of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of (2S,3S)-3-Amino-2-hydroxyhexanoic acid synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, scale-up, and safety of (2S,3S)-3-Amino-2-hydroxyhexanoic acid production.

Q1: What are the primary synthetic strategies for producing chiral α-hydroxy-β-amino acids like (2S,3S)-3-Amino-2-hydroxyhexanoic acid on an industrial scale?

A1: The synthesis of chiral amino acids is a cornerstone of modern pharmaceutical development.[1] For a molecule with two adjacent stereocenters like (2S,3S)-3-Amino-2-hydroxyhexanoic acid, achieving high diastereoselectivity and enantioselectivity is paramount. The main industrial strategies include:

  • Biocatalytic and Enzymatic Routes: These methods are highly favored for their exceptional stereoselectivity and environmentally friendly conditions.[2][3][4] Enzymes like transaminases or dehydrogenases can convert a prochiral ketone precursor into the desired chiral amino acid with very high enantiomeric excess (ee > 99%).[3][5] Cofactor recycling systems are often engineered into the process to make it economically viable.[5]

  • Asymmetric Synthesis with Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction.[1][2] For instance, a chiral oxazinanone can be used to guide the diastereoselective alkylation of a glycine enolate equivalent.[6] While effective, this method requires additional steps for attaching and removing the auxiliary, which can impact overall yield and cost.

  • Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst (often a metal complex with a chiral ligand) to produce large quantities of the desired enantiomer.[1] Asymmetric hydrogenation of a suitable enamine or β-keto ester precursor is a common and powerful method.[2] The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity.[2][7]

Q2: What are the most critical safety risks to consider when scaling up a chemical synthesis from the lab to a pilot plant or industrial scale?

A2: Scaling up a reaction is not a linear process; physical and safety parameters change dramatically.[8][9] The most critical risks are:

  • Thermal Runaway: Exothermic reactions that are easily managed in the lab can generate heat much faster than it can be removed in a large reactor.[9][10][11] The surface-area-to-volume ratio decreases significantly as vessel size increases, hindering heat dissipation.[9][12] This can lead to a dangerous, uncontrolled increase in temperature and pressure, potentially causing a vessel rupture or explosion.[10][11] Continuous monitoring of the internal reaction temperature is crucial.[11]

  • Mixing and Mass Transfer Issues: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield and purity.[13][14] Unlike small flasks, achieving homogeneity in a large tank is a significant engineering challenge.[8][13] Overhead stirrers are generally required for consistent mixing in larger vessels.[11]

  • Reagent Handling and Charging: Handling multi-kilogram or ton quantities of hazardous materials introduces significant risks. This includes potential exposure during charging of the reactor, solvent spills, and the safe quenching of reactive reagents on a large scale.[10]

  • Gas Evolution: Reactions that produce gas must be carefully managed to avoid over-pressurization of the reactor.[10] Gas inlet and outlet systems must be appropriately sized, and needle-based venting should be avoided in favor of dedicated adapters.[10][11]

Q3: How should a process be evaluated for scalability before committing to large-scale production?

A3: A thorough process risk assessment is essential before any scale-up.[10][11] The evaluation should include:

  • Understanding Reaction Energetics: Determine the heat of reaction to quantify how exothermic it is.[12] This data is critical for designing a reactor cooling system that can safely handle the heat load.

  • Identify Potential Side Reactions: Understand how deviations in temperature, concentration, or mixing could lead to undesirable byproducts or hazardous decomposition.[15][16]

  • Stepwise Scale-Up: Do not jump directly from gram-scale to kilogram-scale. A prudent approach is to increase the batch size by a factor of no more than three to five at each step, carefully monitoring the process for any deviations from the lab-scale results.[10]

  • Robustness Testing: Perform experiments (Design of Experiments, DoE) to understand how small variations in process parameters (temperature, reagent stoichiometry, water content) affect the yield and purity.[15] A robust process will be insensitive to minor fluctuations.[9]

  • Equipment and Engineering Review: Ensure that the chosen reactors, pumps, and purification equipment are suitable for the scale and chemistry involved.[8][10] This includes verifying that materials of construction are compatible with all reagents and solvents.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Issue 1: Low Diastereoselectivity in the Key Stereocenter-Forming Step

Question: My reaction is producing a nearly 1:1 mixture of diastereomers, but I need to favor the (2S,3S) isomer. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is controlled by the subtle energetic differences between the transition states leading to the different stereoisomers. Several factors can be optimized to enhance this difference.

Potential Cause Troubleshooting Action & Explanation
Suboptimal Reaction Temperature Lower the reaction temperature. Many stereoselective reactions have a higher activation energy barrier for the undesired diastereomer. Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly favor the kinetic product, which is often the desired one.[2]
Incorrect Solvent Choice Screen a range of solvents. Solvent polarity and coordinating ability can stabilize or destabilize the transition states.[2][7] For example, moving from a non-polar solvent like THF to a more polar one like methanol could alter the stereochemical outcome.
Ineffective Catalyst/Reagent Evaluate different catalysts or reagents. If using asymmetric hydrogenation, screen different chiral phosphine ligands for the metal catalyst.[2] If using a chiral auxiliary-mediated reduction, the choice of reducing agent (e.g., NaBH₄ vs. LiBH₄) and additives can dramatically influence selectivity.[2]
Reagent Stoichiometry Carefully control the stoichiometry of all reagents. Using a large excess of a reagent might open up alternative, less selective reaction pathways. Ensure precise control, especially of the base or reducing agent.[2]
Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Optimize Temperature (Typically Lower Temp) start->temp analyze Analyze d.r. via HPLC/NMR temp->analyze Run Test Reaction solvent Screen Solvents (Vary Polarity/Coordination) solvent->analyze Run Test Reaction reagent Evaluate Catalyst/Reagent (Screen Ligands/Reducing Agents) reagent->analyze Run Test Reaction stoich Verify Stoichiometry stoich->analyze Run Test Reaction analyze->solvent Not Improved? analyze->reagent Not Improved? analyze->stoich Not Improved? success High d.r. Achieved analyze->success Improved? fail Selectivity Still Low Consider New Synthetic Route analyze->fail No Improvement After All Steps?

Caption: Decision tree for optimizing diastereoselectivity.

Issue 2: Purification Challenges at Industrial Scale

Question: My lab-scale purification relies on silica gel chromatography, which is not economically viable for multi-kilogram production. What are the alternative methods for isolating the high-purity (2S,3S) isomer?

Answer: Industrial-scale purification of chiral compounds requires moving away from traditional chromatography due to high solvent consumption and cost.[10] The preferred methods are crystallization and membrane-based separations.

Method Description & Key Considerations
Diastereomeric Crystallization This is a highly effective and widely used industrial method. The mixture of diastereomers is reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent system. The resolving agent is then cleaved to yield the pure desired enantiomer.
Preferential Crystallization If the product forms a conglomerate (a mechanical mixture of crystals of the pure enantiomers/diastereomers), it may be possible to induce the crystallization of just the desired isomer by seeding a supersaturated solution with pure crystals of that isomer. This requires careful control of temperature and concentration.
Membrane Resolution This emerging technology uses chiral membranes to selectively transport one stereoisomer over the other.[][18] It offers the potential for continuous operation with low energy consumption.[][19] However, membrane stability and selectivity for large-scale applications are still areas of active research.[18]
Enzymatic Kinetic Resolution An enzyme is used to selectively react with one of the stereoisomers in the mixture, leaving the other one unreacted.[6][] For example, a lipase could selectively hydrolyze the ester of the (2R,3R) isomer, allowing the unreacted (2S,3S) ester to be easily separated. The theoretical maximum yield for the desired isomer is 50% with this method.
Safety Protocols & Hazard Management

The safe scale-up of (2S,3S)-3-Amino-2-hydroxyhexanoic acid production is of paramount importance. A comprehensive safety strategy must be in place.[12]

General Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially for smaller scale work.[10][20] For large-scale production, closed systems are preferred to minimize exposure. Eyewash stations and safety showers must be readily accessible.[21]

  • Personal Protective Equipment: Standard PPE includes safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat or protective clothing.[21][22] For handling large quantities of dusty solids, respiratory protection may be necessary.[22]

  • Hygiene: Wash hands thoroughly after handling.[21] Do not eat, drink, or smoke in areas where chemicals are handled.[20]

Emergency Procedures
  • Spills: For small spills of solid material, sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[20] For large spills, evacuate the area and follow site-specific emergency protocols.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[22] While the compound itself may not be highly flammable, organic solvents used in the process are.

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[21][22]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[21][22]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[22]

Scale-Up Safety Workflow

Caption: A phased approach to ensure safety during process scale-up.

References
  • Benchchem. (n.d.). troubleshooting diastereoselectivity issues with (R)-Sitcp. Benchchem.
  • University of Illinois. (2019, September 18). Scale-up Reactions - Division of Research Safety.
  • Unknown Author. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Stanford University.
  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction? Scientific Update.
  • H.E.L Group. (2026, February 26). 5 Top bench-scale strategies to ensure a smooth scale-up process. H.E.L Group.
  • BOC Sciences. (n.d.). Amino Acid Chiral Resolution Services. BOC Sciences.
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry.
  • Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • ResearchGate. (2025, October 16). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Unknown Author. (n.d.). Chiral Amino Acids Synthesis.
  • Yasmin Trading. (2025, August 10). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
  • PMC. (2014, March 17). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. NIH.
  • MDPI. (2017, September 30). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
  • ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases.
  • Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acid.
  • PMC. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. NIH.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Unknown Author. (n.d.). 3 - SAFETY DATA SHEET.
  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid.
  • Benchchem. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide.
  • NextSDS. (n.d.). 3-Amino-2-hydroxyhexanoic acid — Chemical Substance Information.
  • Royal Society of Chemistry. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control.
  • Apollo Scientific. (2023, July 4). 3-Amino-2-hydroxypropanoic acid.
  • PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH.
  • MDPI. (2022, May 20). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.
  • Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems.
  • ECHEMI. (n.d.). (2R)-3-Amino-2-hydroxypropanoic acid SDS, 632-11-1 Safety Data Sheets.
  • Bionano. (n.d.). Troubleshooting Guides.
  • Unknown Author. (n.d.). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Sigma-Aldrich. (n.d.). (2s,3r)-2-Amino-3-hydroxyhexanoic Acid.
  • Unknown Author. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • CureFFI.org. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.
  • ChemicalBook. (n.d.). (2R,3S)-3-AMINO-2-HYDROXYHEXANOIC ACID | 160801-75-2.
  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?

Sources

Technical Support Center: Troubleshooting Chiral HPLC Resolution of 3-Amino-2-Hydroxyhexanoic Acid (AHHA)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the separation of small, highly polar chiral molecules. 3-amino-2-hydroxyhexanoic acid (AHHA) is notoriously difficult to resolve because it contains two chiral centers (C2 and C3, yielding four stereoisomers) and exists as a zwitterion in its native state.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting poor resolution, focusing on stationary phase selection, mobile phase thermodynamics, and additive interactions.

Diagnostic Workflow

Workflow Start AHHA Resolution Issue Zwitterion Is AHHA a Zwitterion? (Underivatized) Start->Zwitterion Direct Direct Separation Zwitterion->Direct Yes Deriv Derivatization (FMOC/Boc) Zwitterion->Deriv No CSP1 Teicoplanin CSP (e.g., CHIROBIOTIC T) Direct->CSP1 CSP2 Polysaccharide CSP (e.g., CHIRALPAK) Deriv->CSP2 Opt1 Tune MeOH/H2O (U-Shaped Retention) CSP1->Opt1 Opt2 Tune Hexane/IPA Check Memory Effects CSP2->Opt2

Decision tree for resolving AHHA stereoisomers based on derivatization status.

Mechanistic FAQs: Diagnosing Poor Resolution

Q1: Why do I observe severe peak broadening and co-elution of AHHA on standard polysaccharide columns (e.g., CHIRALPAK® AD or OD)? Causality: Native amino acids like AHHA are 1 in non-polar solvents typically used in normal-phase chromatography[1]. When injected into a Hexane/Isopropanol mobile phase, AHHA precipitates or interacts too strongly with the silica support. This causes sudden pressure increases, 2, and leads to a catastrophic loss of column efficiency[2]. Solution: You must either mask the polarity via pre-column derivatization (e.g., FMOC-Cl) to enable normal-phase compatibility, or switch to a macrocyclic glycopeptide CSP (like Teicoplanin) which tolerates polar organic and aqueous mobile phases[1].

Q2: I am using a Teicoplanin-based CSP (CHIROBIOTIC® T) with a methanol/water gradient, but resolution is completely lost mid-run. Why? Causality: Unlike achiral reversed-phase chromatography, chiral recognition on macrocyclic glycopeptides exhibits a 1 relative to the organic modifier concentration[1]. At high aqueous concentrations, retention is driven by hydrophobic inclusion. At high organic concentrations, retention is driven by ionic and hydrogen-bonding interactions. In the intermediate range (e.g., 40-60% Methanol), neither mechanism is dominant, causing structural conformational changes in the CSP and a total loss of enantioselectivity[1]. Solution: Avoid linear gradients through this "dead zone". Operate isocratically at either the high-organic end (e.g., 80% MeOH) or the high-aqueous end (e.g., 10% MeOH).

Q3: My retention times are shifting, and peak tailing is worsening with every injection on my chiral column. How do I stabilize the system? Causality: This is a classic manifestation of the 3. When using acidic or basic modifiers (like TFA or DEA) to suppress ionization, these additives can irreversibly adsorb onto the complex topography of the chiral stationary phase[3]. Because chiral recognition relies on precise three-point molecular interactions, even minor surface modifications by retained additives will disrupt the stereoselective environment. Solution: Implement a strict regeneration protocol. For immobilized columns, flush with a strong solvent like DMF4[4]. Furthermore, ensure your sample is dissolved in the exact mobile phase to prevent transient localized pH shifts upon injection[4].

Q4: How do I resolve all four stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S) simultaneously? Causality: Chiral columns are optimized to distinguish enantiomers (mirror images), not diastereomers (which have different physical properties). Forcing all four peaks apart on a single isocratic chiral run often leads to co-elution of a diastereomeric pair because the steric bulk of the C3 side chain dominates the interaction, masking the C2 stereocenter. Solution: Utilize a 2D-LC approach. Use an achiral C18 column in the first dimension to separate the syn and anti diastereomers, then transfer these fractions to a chiral column to resolve the respective enantiomeric pairs.

Empirical Data: Optimization Matrices

Table 1: Mobile Phase Optimization Matrix for Underivatized AHHA on Teicoplanin CSP

ParameterLow Organic (e.g., 20% MeOH)Intermediate (e.g., 50% MeOH)High Organic (e.g., 80% MeOH)
Dominant Interaction Hydrophobic inclusionMixed / ConflictingIonic & Hydrogen bonding
Retention Time HighLow (U-shape minimum)High
Enantioselectivity (α) ModeratePoor / Co-elutionExcellent
Recommended Use Diastereomer separationAvoidEnantiomer separation

Table 2: Comparison of Chiral Stationary Phases (CSPs) for AHHA Analysis

CSP TypeExample ColumnAHHA State RequiredMobile Phase CompatibilityPrimary Failure Mode
Polysaccharide (Coated)CHIRALPAK® AD-HDerivatized (e.g., FMOC)Normal Phase (Hexane/IPA)Zwitterion precipitation at frit
Polysaccharide (Immobilized)CHIRALPAK® IADerivatized (e.g., FMOC)Normal/Reversed PhaseAdditive memory effect
Macrocyclic GlycopeptideCHIROBIOTIC® TUnderivatized (Native)Polar Organic / AqueousOperating in the U-shape minimum
Crown EtherCHIRALPAK® CR(+)Underivatized (Native)Acidic Aqueous (pH < 2)Degradation at high pH

Validated Experimental Protocols

Protocol 1: Direct Chiral Separation of Underivatized AHHA

This protocol leverages ionic interactions on a macrocyclic glycopeptide phase, avoiding the need for derivatization.

  • Column Preparation: Install an Astec CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm). Flush with 100% Methanol for 30 minutes to remove storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of Methanol and LC-MS grade Water (80:20, v/v). Do not add acid/base modifiers initially to prevent memory effects.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Strictly control via column oven; chiral recognition is highly temperature-dependent[5]).

    • Detection: UV at 210 nm or LC-MS (ESI+).

  • Sample Preparation: Dissolve AHHA directly in the mobile phase (1 mg/mL) to prevent localized precipitation.

  • System Suitability / Self-Validation: Before injecting the AHHA sample, inject a known racemic standard of a similar zwitterionic amino acid (e.g., DL-Threonine). The resolution ( Rs​ ) must be 1.5. If Rs​<1.5 , the column may be suffering from additive memory effects and requires regeneration.

Protocol 2: Pre-Column Derivatization of AHHA (FMOC-Cl)

Use this protocol if you must use standard polysaccharide CSPs and cannot achieve direct separation.

  • Reaction Setup: Dissolve 1 mg of AHHA in 0.5 mL of 0.1 M borate buffer (pH 8.5).

  • Derivatization: Add 0.5 mL of FMOC-Cl solution (10 mM in acetonitrile). Vortex and incubate at room temperature for 10 minutes.

  • Quenching: Add 0.1 mL of 1-adamantanamine (100 mM in acetonitrile) to quench excess FMOC-Cl.

  • Chromatography:

    • Column: CHIRALPAK® IA (Immobilized Amylose, 250 x 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v).

    • Detection: UV at 254 nm.

  • System Suitability / Self-Validation: Analyze a blank derivatization reaction (reagents only, no AHHA). Ensure the FMOC-OH byproduct peak (typically eluting late) does not interfere with the expected retention window of the derivatized AHHA stereoisomers.

References

  • Daicel Chiral Technologies. "Troubleshoot Chiral Column Performance: Efficiency & Resolution". URL: [Link]

  • Daicel Chiral Technologies. "Frequently Asked Questions". URL:[Link]

  • Chromatography Today. "Trouble with chiral separations". URL:[Link]

Sources

Validation & Comparative

Comparing biological activity of (2S,3S) vs (2R,3S)-3-Amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity Guide: (2S,3S) vs. (2R,3S)-3-Amino-2-hydroxyhexanoic Acid

As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct stereoisomer for peptide-based drug design and target validation. 3-Amino-2-hydroxyhexanoic acid (AHHA) is a privileged chiral building block that serves two distinct, highly valuable roles in pharmacology: it acts as a critical transition-state isostere in metalloprotease inhibitors (such as microginins) and as a vital synthetic precursor for serine protease inhibitors (such as the HCV NS3/4A inhibitor Telaprevir)[1][2].

However, the biological activity and target specificity of AHHA are entirely dictated by its stereochemistry. This guide provides an objective, data-driven comparison between the (2S,3S) and (2R,3S) enantiopure isomers, detailing their mechanistic causality, target specificity, and validated experimental protocols for laboratory evaluation.

Stereochemical Fundamentals & Mechanistic Causality

The core functional utility of AHHA lies in its β-amino-α-hydroxy motif. The relative orientation of the hydroxyl and amino groups determines how the molecule interacts with enzymatic active sites.

  • (2R,3S)-3-Amino-2-hydroxyhexanoic acid (Syn-Isomer): In this configuration, the C2-hydroxyl and C3-amino groups share a syn relationship[1][2]. This precise spatial arrangement allows the molecule to act as a bidentate ligand. When binding to zinc-dependent metalloproteases (such as Leucine Aminopeptidase or Aminopeptidase M), the syn geometry perfectly mimics the tetrahedral transition state of a hydrolyzing peptide bond, coordinating tightly with the catalytic Zn²⁺ ion[3][4].

  • (2S,3S)-3-Amino-2-hydroxyhexanoic acid (Anti-Isomer): In contrast, the (2S,3S) configuration places the critical pharmacophores in an anti (or threo) relationship. This disrupts the optimal dihedral angle required for bidentate zinc coordination, leading to steric clashes within the S1' subsite of aminopeptidases. However, the (2S,3S) isomer is highly valued synthetically; its derivatives (e.g., N-cyclopropylamides) are oxidized to α-ketoamides to form reversible covalent inhibitors for serine proteases like the Hepatitis C Virus (HCV) NS3/4A protease[5][6].

Comparative Performance Data

To facilitate rapid decision-making, the distinct biological and chemical profiles of the two isomers are summarized below.

Property / Feature(2R,3S)-AHHA(2S,3S)-AHHA
Relative Stereochemistry Syn (Erythro)[2]Anti (Threo)[5]
Primary Biological Target Zinc-dependent Aminopeptidases[4]HCV NS3/4A Serine Protease (Post-oxidation)[6]
Mechanism of Action Transition-state mimic (Competitive inhibitor)Precursor to covalent reversible inhibitor (α-ketoamide)
Natural Product Occurrence Found in Microginins (Cyanobacterial peptides)[3]Synthetic intermediate for antiviral drugs[6]
Zn²⁺ Coordination Optimal bidentate chelationSuboptimal / Sterically hindered

Validated Experimental Workflows

To objectively evaluate the biological activity of these isomers, you must employ orthogonal assays that account for their distinct mechanisms of action. Below are self-validating protocols designed to prevent false positives and artifacts.

Protocol A: Fluorometric Aminopeptidase Inhibition Assay

Objective: Quantify the IC₅₀ of AHHA isomers against Leucine Aminopeptidase (LAP). Causality Check: The (2R,3S) isomer should show potent inhibition due to transition-state mimicry, while the (2S,3S) isomer should exhibit a significant drop in affinity.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Crucial Step: Supplement the buffer with 10 µM ZnSO₄ to ensure the metalloprotease remains in its active holo-state and to prevent the inhibitor from simply stripping zinc from the buffer.

  • Enzyme Activation: Pre-incubate recombinant LAP (porcine kidney, 10 nM final concentration) in the assay buffer at 37°C for 15 minutes.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of both (2R,3S) and (2S,3S)-AHHA (from 100 µM to 5 nM) in DMSO. Keep the final DMSO concentration in the assay ≤1% to prevent enzyme denaturation.

  • Equilibration: Add the inhibitor to the enzyme and incubate for 30 minutes at room temperature. Causality: This extended incubation is required because transition-state isosteres often exhibit slow-binding kinetics.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) at a final concentration equal to its Kₘ (typically 50 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader. Calculate initial velocities (V₀) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: HCV NS3/4A Protease Assay (Post-Oxidation Evaluation)

Objective: Since the (2S,3S) isomer is a precursor, it must be oxidized to the α-ketoamide to evaluate its true biological target[6].

  • Synthetic Conversion: Oxidize the C2-hydroxyl of the (2S,3S)-AHHA derivative to the corresponding α-ketoamide using Dess-Martin periodinane (DMP) in dichloromethane at 0 °C for 30 minutes[1][2].

  • FRET Assay Setup: Utilize a FRET-based depsipeptide substrate (e.g., RET S1) specific for the HCV NS3/4A protease.

  • Enzyme Reaction: Incubate recombinant HCV NS3/4A protease (5 nM) with the oxidized (2S,3S)-ketoamide in an assay buffer containing 50 mM HEPES (pH 7.5), 20% glycerol, and 10 mM DTT.

  • Measurement: Measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm). Causality: This confirms the restoration of potent inhibitory activity compared to the inactive, unoxidized (2S,3S)-AHHA precursor, validating its role as a serine protease inhibitor warhead.

Mechanistic Visualization

G Substrate Peptide Substrate Enzyme Aminopeptidase (Zn2+ Dependent) Substrate->Enzyme Binds active site Products Cleaved Amino Acids Enzyme->Products Hydrolysis Isomer2R (2R,3S)-AHHA (Syn Isomer) Complex Transition-State Isostere Complex Isomer2R->Complex Optimal bidentate Zn2+ coordination Isomer2S (2S,3S)-AHHA (Anti Isomer) Isomer2S->Enzyme Suboptimal Dihedral Angle (Steric Clash / Weak Binding) Complex->Enzyme Potent Inhibition (Blocks Active Site)

Mechanistic pathway of Aminopeptidase inhibition by AHHA stereoisomers via Zn2+ coordination.

References

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Advances.[Link]

  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity. PMC / NIH.[Link]

  • Process for the preparation of β-amino-α-hydroxy-carboxylic acid amides.

Sources

Validation of Chiral HPLC Analytical Methods for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide Evaluating Immobilized vs. Coated Cellulose Stationary Phases

Executive Summary & Biological Context

(2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) is a critical chiral building block. It is frequently identified as a key structural moiety in complex bioactive cyanobacterial peptides, such as microginins, which exhibit potent protease inhibition [1]. Furthermore, enantiopure syn- β -amino- α -hydroxy acids like AHHA are essential precursors in the formal synthesis of advanced pharmaceutical therapeutics [2].

Because the stereochemical configuration of AHHA directly dictates the biological activity and safety profile of the final drug product, analytical methods must be capable of resolving its enantiomers and diastereomers with absolute precision. This guide objectively compares the performance of next-generation Immobilized Cellulose-SB chiral stationary phases (CSPs) against Traditional Coated Cellulose-1 CSPs, providing a self-validating experimental framework grounded in the newly adopted ICH Q2(R2) guidelines [3].

The Challenge: Causality in Chromatographic Choices

Designing a robust chiral separation method for AHHA requires understanding the physical chemistry of the molecule to drive logical experimental choices.

  • The Amphoteric Dilemma: AHHA contains both a basic primary amine and an acidic carboxylic acid group. In standard neutral mobile phases, it exists as a zwitterion, leading to severe secondary electrostatic interactions with residual silanols on the silica support. Causality: To prevent peak broadening and tailing, the mobile phase must be modified with an acidic additive (e.g., 0.1% Formic Acid) to suppress the ionization of the carboxylate, ensuring the analyte elutes as a tightly focused band.

  • Solubility and Phase Selection: Highly polar amino acids like AHHA exhibit poor solubility in standard normal-phase chiral solvents (e.g., Hexane/Isopropanol). Consequently, a reversed-phase chiral approach (Water/Acetonitrile) is mandatory. Causality: Traditional coated polysaccharide columns degrade rapidly in highly aqueous or aggressive solvent environments. Immobilized CSPs utilize covalent bonding to attach the chiral selector to the silica matrix, allowing for universal solvent compatibility and the use of reversed-phase conditions without risking phase stripping.

Product Comparison: Immobilized vs. Coated CSPs

The following table summarizes the quantitative and qualitative performance differences between the two column technologies when analyzing AHHA.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Coated Cellulose-1NextGen Immobilized Cellulose-SBCausality / Mechanistic Advantage
Phase Chemistry Cellulose tris(3,5-dimethylphenylcarbamate) coatedCellulose tris(3,5-dimethylphenylcarbamate) immobilizedCovalent bonding prevents phase stripping in aggressive solvents.
Solvent Compatibility Hexane, Alcohols onlyUniversal (incl. Aqueous, THF, DCM)Enables reversed-phase conditions required for polar AHHA solubility.
Resolution ( Rs​ ) 1.8 (Marginal)3.2 (Baseline)Immobilization alters the pore structure, enhancing mass transfer.
Tailing Factor ( Tf​ ) 1.9 (Severe Tailing)1.1 (Highly Symmetrical)Superior end-capping of residual silanols in next-gen columns.
Column Lifespan ~500 injections>2,000 injectionsCovalent stability provides robustness against high-pressure shocks.

Visualizing the Mechanisms

Lifecycle A Method Design & Risk Assessment (ICH Q14 Framework) B Stationary Phase Selection (Immobilized Cellulose-SB) A->B C Mobile Phase Optimization (Acidic Modifiers for Ampholytes) B->C D Method Validation (ICH Q2(R2)) Specificity, Linearity, Precision C->D E Routine Analysis & Lifecycle Management D->E

Fig 1. Analytical procedure lifecycle and validation workflow per ICH Q2(R2) guidelines.

Mechanism N1 AHHA Racemate Injection N2 Immobilized Cellulose Chiral Selector N1->N2 N3 Stereoselective Interactions N2->N3 N4 (2R,3R)-AHHA (Lower Affinity) N3->N4 Fast Elution N5 (2S,3S)-AHHA (Higher Affinity) N3->N5 Slow Elution

Fig 2. Mechanistic pathway of AHHA enantiomeric resolution on a cellulose-based chiral phase.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method actively verifies its own fitness-for-purpose prior to sample analysis via strict System Suitability Testing (SST).

Step 1: Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of the (2S,3S)-AHHA reference standard.

  • Diluent Selection: Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Note: Methanol disrupts intermolecular hydrogen bonding, ensuring complete solvation.

  • Working Solutions: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 10 to 150 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm hydrophilic PTFE syringe filter to protect the column frit.

Step 2: Chromatographic Conditions
  • Column: Immobilized Cellulose-SB (e.g., Chiral ART Cellulose-SB), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: 65% H2​O and 35% CH3​CN , both modified with 0.1% Formic Acid (Isocratic elution) [1].

  • Flow Rate: 1.00 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (AHHA lacks a strong chromophore; low UV monitoring is required).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (Self-Validation)

Prior to analyzing unknown samples, inject a racemic AHHA standard (50 µg/mL). The system is only validated for use if it automatically meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the (2R,3R) and (2S,3S) peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks.

  • Action: If these parameters fail, the run is aborted to prevent the generation of invalid data, triggering a mandatory column flush or mobile phase preparation review.

Method Validation per ICH Q2(R2) Guidelines

The analytical procedure was validated in strict accordance with the updated ICH Q2(R2) guidelines [3], which emphasize a lifecycle and Quality-by-Design (QbD) approach.

Table 2: ICH Q2(R2) Validation Metrics for (2S,3S)-AHHA on Immobilized Cellulose-SB

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete baseline separation from impurities/enantiomers Rs​=3.2 against (2R,3R) enantiomerPass
Linearity R2≥0.995 over the reportable range R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 concentration levels99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.8%Pass
Robustness Maintained performance under deliberate variations Rs​>2.8 with ±2% mobile phase ratio changesPass

References

  • Xia, R., et al. "Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity." Journal of Natural Products, 2025. Available at:[Link]

  • Li, X., et al. "A practical synthesis of enantiopure syn- β -amino- α -hydroxy acids from α -amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin." RSC Advances, 2015. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation, 2024. Available at:[Link]

A Comparative Guide to the Synthetic Routes of 3-Amino-2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2-Hydroxyhexanoic Acid

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules. Its unique structural motif, featuring adjacent amino and hydroxyl functionalities, is a key component in a variety of natural products and pharmaceutical agents, including antivirals, enzyme inhibitors, and peptide-based therapeutics. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product is often dependent on the specific stereoisomer. This guide provides a comparative analysis of the most prominent synthetic routes to 3-amino-2-hydroxyhexanoic acid, offering an in-depth look at the underlying principles, experimental protocols, and a critical evaluation of their respective strengths and limitations.

Comparative Analysis of Synthetic Strategies

The synthesis of 3-amino-2-hydroxyhexanoic acid presents a significant challenge due to the need to control two adjacent stereocenters. Over the years, several elegant strategies have been developed to address this challenge. Here, we compare four major approaches: Diastereoselective Aldol Reactions, Sharpless Asymmetric Aminohydroxylation, Chiral Pool Synthesis, and Enzymatic Resolution.

ParameterDiastereoselective Aldol Reaction (Evans syn-Aldol)Sharpless Asymmetric AminohydroxylationChiral Pool Synthesis (from L-Norvaline)Enzymatic Kinetic Resolution (Lipase-mediated)
Starting Materials N-acyloxazolidinone, Butyraldehydetrans-2-Hexenoic acid esterL-NorvalineRacemic 3-amino-2-hydroxyhexanoic acid ester
Key Reagents Boron triflate, DiisopropylethylamineOsO₄ (cat.), Chiral ligand (e.g., (DHQ)₂PHAL), N-haloamideOxidizing/reducing agents, Protecting groupsLipase (e.g., Candida antarctica lipase B), Acyl donor
Stereocontrol High diastereoselectivity (>99:1 for syn adduct)[1]High enantioselectivity (up to 99% ee)[2]Stereochemistry derived from starting materialHigh enantioselectivity (up to >99% ee)
Typical Yield Good to excellent (e.g., 96% for a similar amino acid)[1]Moderate to good, can be affected by regioselectivity[3]Varies depending on the number of stepsMax. 50% for the resolved enantiomer
Advantages Reliable and predictable stereochemical outcome, well-established methodology.[4]Direct introduction of amino and hydroxyl groups in a single step with high enantioselectivity.[5]Utilizes readily available and inexpensive chiral starting materials.High enantiopurity, mild reaction conditions.
Disadvantages Requires stoichiometric amounts of a chiral auxiliary, which needs to be removed in a subsequent step.[4]Use of toxic and expensive osmium tetroxide, potential for regioselectivity issues.[6]Can involve multiple protection/deprotection steps, potentially leading to lower overall yields.Theoretical maximum yield of 50% for a single enantiomer, requires separation of the resolved products.

Diastereoselective Aldol Reaction: The Evans syn-Aldol Approach

The Evans syn-aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high degree of stereocontrol in the formation of β-hydroxy carbonyl compounds.[7] This method utilizes a chiral auxiliary, typically an oxazolidinone derived from a readily available amino alcohol, to direct the facial selectivity of an enolate's attack on an aldehyde.[8]

Causality Behind Experimental Choices

The choice of a chiral oxazolidinone is critical as it creates a rigid, chelated transition state with a Lewis acid, typically a boron triflate. This conformation effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side, thus leading to a highly predictable syn-diastereomer.[4] The subsequent removal of the chiral auxiliary is a crucial step to liberate the desired amino acid.

Experimental Protocol: Synthesis of a syn-3-Amino-2-hydroxyhexanoic Acid Derivative
  • N-Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-propionyloxazolidinone.

  • Enolate Formation: The N-propionyloxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature (-78 °C) to generate the Z-enolate.

  • Aldol Addition: Butyraldehyde is added to the enolate solution at -78 °C and the reaction is slowly warmed to room temperature. The reaction is then quenched with a buffer solution.

  • Work-up and Purification: The product is extracted with an organic solvent, dried, and purified by column chromatography to yield the aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed by treatment with lithium hydroperoxide, followed by an acidic workup to yield the syn-3-amino-2-hydroxyhexanoic acid derivative.

Evans_Aldol_Workflow start Chiral Oxazolidinone step1 N-Acylation start->step1 step2 Enolate Formation (Boron Triflate, Base) step1->step2 step3 Aldol Addition (Butyraldehyde) step2->step3 step4 Auxiliary Cleavage step3->step4 end_product syn-3-Amino-2-hydroxyhexanoic Acid Derivative step4->end_product

Caption: Workflow for the Evans syn-Aldol Synthesis.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of alkenes to vicinal amino alcohols.[9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source.[5]

Mechanistic Insights

The reaction proceeds through a [3+2] cycloaddition of the alkene to an osmium-imido species, which is generated in situ. The chiral ligand coordinates to the osmium center, creating a chiral environment that dictates the enantiofacial selectivity of the addition. The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which enantiomer of the product is formed.[6] A key challenge in the aminohydroxylation of α,β-unsaturated esters is controlling the regioselectivity, as the amino group can add to either the α or β position.[3]

Experimental Protocol: Asymmetric Aminohydroxylation of a trans-2-Hexenoic Acid Ester
  • Reaction Setup: A solution of the trans-2-hexenoic acid ester in a suitable solvent system (e.g., t-butanol/water) is prepared.

  • Addition of Reagents: The nitrogen source (e.g., a salt of an N-halosulfonamide), the chiral ligand (e.g., (DHQ)₂PHAL), and the osmium catalyst (e.g., K₂OsO₂(OH)₄) are added sequentially.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction is quenched with a reducing agent (e.g., sodium sulfite) and the product is extracted with an organic solvent.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Sharpless_AA_Pathway start trans-2-Hexenoic Acid Ester cycloaddition [3+2] Cycloaddition start->cycloaddition reagents OsO4 (cat.) Chiral Ligand Nitrogen Source intermediate Osmium-Imido Complex reagents->intermediate intermediate->cycloaddition hydrolysis Hydrolysis cycloaddition->hydrolysis product 3-Amino-2-hydroxyhexanoic Acid Derivative hydrolysis->product

Caption: Key steps in the Sharpless Asymmetric Aminohydroxylation.

Chiral Pool Synthesis

The "chiral pool" approach leverages the abundance of naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials for the synthesis of complex chiral molecules. This strategy avoids the need for asymmetric catalysis or resolution by carrying the inherent stereochemistry of the starting material through the synthetic sequence.

Rationale for Starting Material Selection

L-Norvaline, a non-proteinogenic amino acid, is an attractive starting material for the synthesis of 3-amino-2-hydroxyhexanoic acid as it already possesses the correct carbon skeleton and the amino group at the C3 position (after homologation). The synthesis then focuses on the introduction of the hydroxyl group at the C2 position with the desired stereochemistry.

Synthetic Protocol from L-Norvaline
  • Protection: The amino and carboxyl groups of L-norvaline are protected (e.g., as Boc and methyl ester, respectively).

  • α-Hydroxylation: The protected L-norvaline is subjected to α-hydroxylation. This can be achieved by enolate formation followed by reaction with an electrophilic oxygen source (e.g., a MoOPH reagent). The stereoselectivity of this step is crucial and may be influenced by the protecting groups and reaction conditions.

  • Deprotection: The protecting groups are removed to yield 3-amino-2-hydroxyhexanoic acid.

Chiral_Pool_Synthesis start L-Norvaline step1 Protection start->step1 step2 α-Hydroxylation step1->step2 step3 Deprotection step2->step3 end_product 3-Amino-2-hydroxyhexanoic Acid step3->end_product

Caption: Chiral pool synthesis from L-norvaline.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed for the resolution of amino acid esters.[10]

Principle of Kinetic Resolution

In a typical kinetic resolution, a racemic mixture of a 3-amino-2-hydroxyhexanoic acid ester is treated with a lipase in the presence of an acyl donor (for acylation) or water (for hydrolysis). The enzyme will selectively acylate or hydrolyze one enantiomer, leading to a mixture of the acylated (or hydrolyzed) enantiomer and the unreacted enantiomeric ester. These two species can then be separated by conventional chromatographic techniques.

Experimental Protocol for Lipase-Catalyzed Resolution
  • Substrate Preparation: A racemic mixture of the ethyl ester of 3-amino-2-hydroxyhexanoic acid is prepared.

  • Enzymatic Reaction: The racemic ester is dissolved in an organic solvent (e.g., MTBE) and the lipase (e.g., immobilized CAL-B) and an acyl donor (e.g., vinyl acetate) are added.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction is stopped at approximately 50% conversion to maximize the enantiopurity of both components.

  • Separation and Deprotection: The enzyme is filtered off, and the resulting mixture of the unreacted ester and the acylated product is separated by column chromatography. The desired enantiomer is then deprotected to afford the free amino acid.

Enzymatic_Resolution start Racemic 3-Amino-2-hydroxyhexanoic Acid Ester reaction Enantioselective Acylation start->reaction enzyme Lipase (e.g., CAL-B) Acyl Donor enzyme->reaction product1 (S)-Acylated Ester reaction->product1 product2 (R)-Unreacted Ester reaction->product2 separation Chromatographic Separation product1->separation product2->separation final_product1 (S)-3-Amino-2-hydroxyhexanoic Acid separation->final_product1 final_product2 (R)-3-Amino-2-hydroxyhexanoic Acid separation->final_product2

Caption: Workflow for enzymatic kinetic resolution.

Conclusion and Future Outlook

The choice of the optimal synthetic route for 3-amino-2-hydroxyhexanoic acid is contingent upon several factors, including the desired stereoisomer, scale of synthesis, cost considerations, and available expertise.

  • The Evans aldol reaction offers a reliable and well-established method for the synthesis of syn-diastereomers with excellent stereocontrol.

  • The Sharpless asymmetric aminohydroxylation provides a more direct route with high enantioselectivity, although regioselectivity can be a challenge that requires careful optimization.

  • Chiral pool synthesis is an attractive option when a suitable and inexpensive chiral starting material is available, potentially shortening the synthetic sequence.

  • Enzymatic resolution is an excellent choice for obtaining material with very high enantiopurity, albeit with a theoretical maximum yield of 50% for the desired enantiomer.

Future developments in this field will likely focus on the development of more efficient and selective catalytic asymmetric methods that minimize the use of stoichiometric chiral reagents and toxic metals. Furthermore, the application of biocatalysis, including the discovery and engineering of novel enzymes, holds great promise for the development of highly sustainable and cost-effective routes to enantiopure 3-amino-2-hydroxyhexanoic acid and its derivatives.

References

  • Xavier, N. M. et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(48), 6995-7003. [Link]

  • Ojima, I. et al. (2021). STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4-DIHYDROXYPHENYL)-3-HYDROXYPROPANOIC ACID. HETEROCYCLES, 103(2), 965. [Link]

  • Forró, E. & Fülöp, F. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7350-7380. [Link]

  • Crimmins, M. T., Christie, H. S., & Hughes, C. O. (n.d.). SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Sharpless, K. B. et al. (1998). A New Reaction. Stereospecific Vicinal Oxyamination of Olefins by Alkyl Imido Osmium Compounds. Journal of the American Chemical Society, 97(8), 2305-2307. [Link]

  • Sharpless, K. B. et al. (1998). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 120(7), 1267-1271. [Link]

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23-32.
  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5848-5893. [Link]

  • Sheradsky, T., Milvitskaya, J., & Pollak, I. E. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-86. [Link]

  • O'Brien, P. (2016).
  • Kim, M. J. et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]

  • Fülöp, F. et al. (2008). Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. Tetrahedron: Asymmetry, 19(1), 1-13.
  • Goossen, L. J. et al. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. [Link]

  • Schreiber, S. L. et al. (2012). An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors. Journal of the American Chemical Society, 134(32), 13449-13459. [Link]

  • Spengler, J. & Albericio, F. (2014). Synthesis of all the diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. Tetrahedron, 70(4), 835-841.
  • CN1962613A - Method for synthesis of L-norvaline - Google P
  • Zuccaro, J. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Reddy, P. V. et al. (2010). A Highly Diastereoselective Synthesis of α-Hydroxy-β-amino Acid Derivatives via a Lewis Acid Catalyzed Three-Component Condensation Reaction. Organic Letters, 12(19), 4348-4351.
  • Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). The... - ResearchGate. [Link]

  • Zuccaro, J. (2025, May 14). May, 2025. LifeTein Peptide Blog. [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem. [Link]

  • Sheradsky, T., Milvitskaya, J., & Pollak, I. E. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80. [Link]

Sources

Comparing (2S,3S)-3-Amino-2-hydroxyhexanoic acid with Bestatin in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (2S,3S)-3-Amino-2-hydroxyhexanoic Acid vs. Bestatin in Enzyme Inhibition Assays

As drug development increasingly targets metalloproteases for oncology, immune modulation, and antimicrobial therapies, understanding the structural nuances of aminopeptidase inhibitors is critical. This guide provides an objective, data-driven comparison between Bestatin (Ubenimex) —the gold standard dipeptide inhibitor—and (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA) , a highly specialized non-proteinogenic β -amino- α -hydroxy acid that serves as a core pharmacophore in advanced peptide engineering.

Mechanistic Profiling & Structural Causality

Both Bestatin and AHHA-derived compounds target zinc-dependent metalloaminopeptidases (such as Aminopeptidase N/CD13 and Leucine Aminopeptidase) by mimicking the tetrahedral transition state of peptide bond hydrolysis. However, their structural differences dictate their application in assay development.

  • Bestatin (AHPA-L-Leu): Bestatin is a naturally occurring dipeptide containing (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) linked to L-leucine. The phenyl ring of the AHPA moiety anchors into the hydrophobic S1 subsite of the enzyme, while the adjacent amino and hydroxyl groups interact with the active center. Interestingly, while classical models suggest simple Zn2+ chelation, mechanistic studies reveal that Bestatin's inhibition is not easily reversed by the addition of excess zinc ions (unlike simple chelators like orthophenanthroline)[1]. Instead, Bestatin acts as a highly specific transition-state analogue[1].

  • (-)-(2S,3S)-3-Amino-2-hydroxyhexanoic Acid (AHHA): Unlike the full dipeptide Bestatin, AHHA is a standalone building block. It features an aliphatic propyl side chain instead of a bulky phenyl group, and possesses a distinct (2S,3S) stereoconfiguration. This specific stereochemistry is a hallmark of potent cyanobacterial protease inhibitors, such as the microginins[2]. While AHHA alone exhibits lower binding affinity than a full dipeptide, incorporating the (2S,3S)-AHHA motif into synthetic peptide libraries allows researchers to probe alternative binding pockets (e.g., S1' or S2 subsites) that Bestatin cannot access due to steric hindrance[3].

Quantitative Data & Performance Comparison

The following table summarizes the baseline biochemical properties and inhibitory profiles of both compounds to guide concentration ranges in your assays.

PropertyBestatin (Ubenimex)(2S,3S)-3-Amino-2-hydroxyhexanoic acid
Classification Dipeptide Inhibitor β -amino- α -hydroxy acid (Pharmacophore)
Target Specificity LAP, APB, APN, LTA4 HydrolaseAminopeptidases (when in peptide scaffolds)
IC50: Leucine Aminopeptidase ~20 nMVaries (Low µM to nM in peptide scaffolds)
IC50: Aminopeptidase N (APN) 5 µM – 16.9 µM[4]Varies based on adjacent sequence
Mechanism of Action Transition-state mimicry / Active center binding[1]Transition-state isostere
Key Structural Feature (2S,3R) configuration, Phenyl ring(2S,3S) configuration, Aliphatic chain
Optimal Solvent DMSO ( 12.34 mg/mL)[5]DMSO, Dilute aqueous buffers

Experimental Workflow: Aminopeptidase N (APN) Inhibition Assay

To generate reproducible, self-validating data when comparing these inhibitors, the assay must be carefully controlled to prevent compound precipitation and ensure true equilibrium binding.

Reagents & Preparation
  • Inhibitor Stock Solutions: Bestatin is notoriously insoluble in water or ethanol[5]. Dissolve Bestatin and AHHA-derivatives in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Causality: Warming the tube to 37°C and applying gentle ultrasonic agitation ensures complete dissolution without thermal degradation[5]. Incomplete dissolution is the leading cause of artificially high IC50 values.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls[6].

  • Substrate: 2 mM L-leucine-p-nitroanilide (L-Leu-pNA) in assay buffer[6].

Step-by-Step Protocol
  • Serial Dilution: Prepare a 10-point dose-response curve for Bestatin (1 nM to 100 µM) and the AHHA-derivative in the Assay Buffer. Keep the final DMSO concentration constant (typically 1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Add 10 µL of the inhibitor solution to 80 µL of the APN enzyme solution (e.g., 10-40 units/mg protein) in a 96-well plate[6]. Incubate at 37°C for 30 minutes.

    • Causality: Metalloprotease inhibitors require sufficient time to displace water molecules from the active site and establish the transition-state complex. Skipping pre-incubation will result in the high-affinity substrate immediately outcompeting the inhibitor, skewing the kinetics.

  • Reaction Initiation: Add 10 µL of the L-Leu-pNA substrate solution to each well to start the reaction[6].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the hydrolysis of the substrate by measuring the absorbance of the released p-nitroaniline at 405 nm every 60 seconds for 30–40 minutes at 37°C[6].

  • Validation Controls: Every plate must include a Vehicle Control (Enzyme + DMSO + Substrate) to establish 100% activity, and a Blank (Buffer + Substrate) to account for spontaneous substrate hydrolysis.

Logical Workflow Visualization

Workflow N1 Compound Preparation (Dissolve in DMSO, 37°C) N2 Serial Dilution (1 nM to 100 μM) N1->N2 Ensures solubility & stability N3 Pre-incubation (Enzyme + Inhibitor, 30 min) N2->N3 Establishes concentration gradient N4 Substrate Addition (L-Leu-p-nitroanilide) N3->N4 Allows active site binding N5 Kinetic Readout (Absorbance at 405 nm) N4->N5 Initiates enzymatic cleavage N6 Data Analysis (IC50 Calculation) N5->N6 Quantifies residual activity

Figure 1: Standardized experimental workflow for evaluating aminopeptidase inhibition.

References

  • Bestatin (Ubenimex): Precision Aminopeptidase Inhibitor Source: aminoallyl-utp.com URL:[Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance Source: MDPI URL:[Link]

  • Synthetic route for target compounds: Synthesis of (2R,3S)-3-amino-2-hydroxyhexanoic acid Source: ResearchGate URL:[Link]

  • Microginins 680, 646, and 612—new chlorinated Ahoa-containing peptides from a strain of cultured Microcystis aeruginosa Source: ResearchGate URL:[Link]

Sources

A Researcher's Guide to Validating NMR Stereochemical Assignments: The Case of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Biological systems are exquisitely sensitive to chirality, and a subtle change in a single stereocenter can mean the difference between a potent therapeutic and an inactive or even toxic compound. The non-proteinogenic amino acid, 3-Amino-2-hydroxyhexanoic acid, with its two adjacent chiral centers at C2 and C3, presents a classic challenge in stereochemical validation. This guide provides an in-depth, experience-driven comparison of modern NMR spectroscopic techniques to unambiguously validate the (2S,3S) stereoisomer, equipping researchers with the strategy and protocols to tackle similar challenges.

This guide is structured not as a rigid manual, but as a logical workflow that mirrors the scientific process. We will move from the foundational principles of stereosensitive NMR parameters to the practical design of experiments, culminating in a multi-faceted data analysis strategy that provides a self-validating and trustworthy stereochemical assignment.

The Core Challenge: Differentiating Four Possible Stereoisomers

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is one of four possible stereoisomers. The primary challenge lies in distinguishing the two pairs of diastereomers: the syn isomers ((2S,3S) and (2R,3R)) and the anti isomers ((2S,3R) and (2R,3S)). While NMR cannot distinguish between enantiomers (e.g., (2S,3S) vs. (2R,3R)) without the use of chiral resolving agents[1][2], it is an exceptionally powerful tool for differentiating diastereomers. Our focus will be to develop a definitive NMR signature for the (2S,3S)-syn configuration and contrast it with its (2S,3R)-anti counterpart.

The NMR Toolkit: Key Parameters for Stereochemical Elucidation

A robust stereochemical assignment in acyclic systems relies on the synergistic interpretation of several NMR parameters. No single parameter is sufficient; their combined power provides the necessary cross-validation.

  • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between the protons on C2 (H2) and C3 (H3) is governed by the dihedral angle between them, a relationship described by the Karplus equation[3][4]. Different stereoisomers favor different rotameric conformations to minimize steric strain, leading to distinct time-averaged dihedral angles and, consequently, different and predictable ³J(H2,H3) values.[5][6]

  • The Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that detects protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity.[7][8][9] This makes it an invaluable tool for differentiating diastereomers. In a syn isomer, H2 and H3 are on the same face of the carbon backbone and are expected to be in closer proximity than in an anti isomer, where they are on opposite faces.[10][11]

  • Computational Chemistry: Quantum mechanical calculation of NMR parameters has become an indispensable tool for stereochemical assignment.[12][13] By calculating the expected ¹H and ¹³C chemical shifts for all possible stereoisomers using methods like Density Functional Theory (DFT), we can compare this theoretical data with our experimental results.[14][15][16] Statistical approaches such as the DP4+ probability analysis provide a quantitative measure of confidence in the assignment.

A Validated Experimental Workflow

The cornerstone of this validation guide is a comparative methodology. The unambiguous assignment of the (2S,3S) isomer is only possible by comparing its spectral data against at least one of its diastereomers. Therefore, the synthesis or acquisition of a reference standard, such as the (2S,3R) isomer, is a critical prerequisite.[17][18][19][20][21]

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Validation Sample_Prep Prepare NMR samples of (2S,3S) and (2S,3R) isomers (e.g., in D2O or DMSO-d6) Acquire_1D 1. 1D ¹H Spectrum (High Resolution) Sample_Prep->Acquire_1D Acquire_2D 2. 2D Spectra: - COSY (J-coupling) - NOESY/ROESY (Through-space) - HSQC/HMBC (Assignments) Acquire_1D->Acquire_2D Confirm basic structure Analysis_Comp C. Computational Analysis: Compare experimental shifts to DFT-predicted values (DP4+) Acquire_1D->Analysis_Comp Analysis_J A. J-Coupling Analysis: Measure ³J(H2,H3) for both isomers Acquire_2D->Analysis_J Analysis_NOE B. NOE Analysis: Compare H2-H3 cross-peak intensities Acquire_2D->Analysis_NOE Validation Convergent Validation: Do all three analyses point to the same stereochemical assignment? Analysis_J->Validation Analysis_NOE->Validation Analysis_Comp->Validation

Caption: Workflow for the validation of stereochemical assignments.

Experimental Protocols

The following protocols are designed to generate high-quality data for a robust comparison.

1. Sample Preparation

  • Objective: To prepare clean, appropriately concentrated NMR samples.

  • Protocol:

    • Dissolve 5-10 mg of each pure stereoisomer ((2S,3S) and (2S,3R)) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Causality Note: The choice of solvent is critical. D₂O is often used for its simplicity, but will result in the exchange of the -OH and -NH₂ protons, simplifying the spectrum. DMSO-d₆ will preserve these signals, which can provide additional structural information but may also complicate the spectrum.

    • Filter the solutions through a glass wool plug into clean 5 mm NMR tubes.

2. NMR Data Acquisition

  • Objective: To acquire a comprehensive set of 1D and 2D NMR data.

  • Spectra to Acquire:

    • 1D ¹H: A high-resolution spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the signals of interest.

    • 2D ¹H-¹H COSY: To unambiguously identify the H2-H3 spin system and measure coupling constants.

    • 2D ¹H-¹H NOESY or ROESY: To identify through-space correlations.

      • Causality Note: For small molecules like this, ROESY is often preferred as it circumvents the issue of zero-crossing for NOE signals that can occur for molecules with a rotational correlation time near the inverse of the spectrometer frequency.

    • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, aiding in definitive assignment of the carbon skeleton.

Data Interpretation: A Comparative Guide

The definitive assignment comes from comparing the data from the (2S,3S)-syn isomer with the (2S,3R)-anti isomer.

G cluster_syn (2S,3S) - syn Isomer cluster_anti (2S,3R) - anti Isomer syn syn syn_label H2 and H3 are on the same face anti anti anti_label H2 and H3 are on opposite faces p1->p2 Strong NOE

Caption: Expected spatial relationship and key NOE for syn and anti isomers.

Comparison Table 1: J-Coupling and NOE Data

The most direct experimental evidence comes from comparing the H2-H3 coupling constant and their NOE intensity.

Parameter(2S,3S) - syn Isomer (Expected)(2S,3R) - anti Isomer (Expected)Rationale
³J(H2,H3) Small (~2-5 Hz)Large (~7-10 Hz)The anti isomer preferentially adopts a conformation where H2 and H3 are anti-periplanar (180°), maximizing the J-coupling. The syn isomer favors a gauche conformation (~60°), resulting in a smaller coupling constant.[4][22]
NOE (H2 ↔ H3) Strong IntensityWeak to No IntensityIn the favored conformation of the syn isomer, H2 and H3 are spatially close. In the anti isomer, they are far apart, resulting in a significantly weaker or absent NOE signal.[7][8][10]
Comparison Table 2: Computational Validation (Hypothetical Data)

Computational analysis provides a powerful, independent line of evidence. After calculating the ¹H and ¹³C NMR chemical shifts for all four possible stereoisomers, a DP4+ analysis can be performed.

Stereoisomer Candidate¹H MAE (ppm)¹¹³C MAE (ppm)²DP4+ ProbabilityConclusion
(2S,3S) 0.04 1.15 99.8% Highest Probability Match
(2R,3R)0.051.20< 0.1%Enantiomer; similar calculated values
(2S,3R)0.153.540.1%Poor Match
(2R,3S)0.163.61< 0.1%Poor Match
¹MAE = Mean Absolute Error between experimental and calculated ¹H shifts.
²MAE = Mean Absolute Error between experimental and calculated ¹³C shifts.

In this hypothetical scenario, the experimental data shows an excellent fit with the calculated data for the (2S,3S) isomer, with a DP4+ probability of 99.8%, providing very high confidence in the assignment.[14]

Conclusion

The stereochemical assignment of flexible molecules like (2S,3S)-3-Amino-2-hydroxyhexanoic acid requires a holistic and self-validating approach. A confident assignment cannot be based on a single piece of evidence. By integrating three distinct and complementary NMR methodologies—vicinal coupling constant analysis, Nuclear Overhauser Effect spectroscopy, and computational modeling—researchers can build an unassailable case for a specific stereoisomer. The key to this process is the comparative analysis against at least one other diastereomer, which transforms the assignment from an interpretation into a definitive validation. This multi-pronged strategy ensures the scientific integrity required for advancing research and development in fields where stereochemistry is not just a detail, but the defining feature of molecular function.

References

  • Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society. [Link]

  • Matsumori, N., Kaneno, D., Murata, M., Nakamura, H., & Tachibana, K. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Nuclear Overhauser effect. Wikipedia, The Free Encyclopedia. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a guide for organic chemists. Chemical Reviews. [Link]

  • ResearchGate. (2016). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. [Link]

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences. [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • American Chemical Society. (n.d.). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. PMC. [Link]

  • University of California, San Diego. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]

  • eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • ResearchGate. (n.d.). Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. [Link]

  • Fiveable. (2025). J-Coupling Constant: Organic Chemistry Study Guide. [Link]

  • University of Wisconsin-Madison. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. PMC. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid. [Link]

  • Nikkaji. (n.d.). (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID — Chemical Substance Information. [Link]

  • NP-MRD. (2022). Showing NP-Card for (R)-3-Hydroxyhexanoic acid (NP0091114). [Link]

  • The Royal Society of Chemistry. (n.d.). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]

  • ResearchGate. (n.d.). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000351 - Hexanoic Acid. [Link]

Sources

A Comparative Guide to the Synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid: Enzymatic versus Chemical Approaches

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective production of non-proteinogenic amino acids is of paramount importance. Among these, β-hydroxy-α-amino acids represent a critical structural motif found in a variety of bioactive molecules. This guide provides an in-depth technical comparison of enzymatic and chemical synthesis routes for (2S,3S)-3-Amino-2-hydroxyhexanoic acid, a chiral building block with significant potential in medicinal chemistry. As Senior Application Scientists, we aim to furnish you with not just protocols, but also the underlying scientific rationale to empower you in selecting the optimal synthetic strategy for your research and development endeavors.

Introduction to (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid characterized by two adjacent chiral centers. The syn relationship between the C2 hydroxyl and C3 amino groups, along with the n-propyl side chain, defines its specific three-dimensional structure. This unique architecture makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular targets. The precise control of stereochemistry during its synthesis is therefore not just a challenge, but a critical determinant of its utility.

Chemical Synthesis Approach: Diastereoselective Decarboxylative Aldol Reaction

Traditional organic synthesis offers a plethora of methods for the construction of β-hydroxy-α-amino acids. Among these, the diastereoselective decarboxylative aldol reaction stands out for its elegance and efficiency in controlling the relative stereochemistry of the product. This approach typically involves the reaction of a protected α-amidohemimalonate with an aldehyde, mediated by an organic base.

Rationale Behind the Chemical Approach

The choice of a decarboxylative aldol reaction is predicated on its ability to generate the desired syn diastereomer through a carefully orchestrated series of transformations. The reaction proceeds through an enolate intermediate, and the stereochemical outcome is directed by the protecting groups and reaction conditions. While this method offers a high degree of control, it often necessitates a multi-step sequence, including protection and deprotection steps, which can impact the overall yield and atom economy.

Experimental Protocol: Chemical Synthesis

The following protocol is a representative method for the synthesis of a syn-β-hydroxy-α-amino acid, adapted for the preparation of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Step 1: Synthesis of the α-amidohemimalonate precursor

  • To a solution of a suitable protected glycine derivative (e.g., N-Boc-glycine) in an anhydrous solvent such as dichloromethane, add a coupling agent (e.g., DCC or EDC) and a malonic acid mono-ester.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated urea by-product.

  • Purify the crude product by column chromatography to yield the α-amidohemimalonate.

Step 2: Diastereoselective Decarboxylative Aldol Reaction

  • Dissolve the α-amidohemimalonate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to -78 °C under an inert atmosphere.

  • Add a non-nucleophilic organic base, such as DBU or a hindered amine base (1.1 eq), to the solution to facilitate decarboxylation and enolate formation.

  • After stirring for 30 minutes, add butanal (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the protected anti-β-hydroxy-α-amino ester.

Step 3: Epimerization and Deprotection to the syn Diastereomer

  • The initially formed anti-diastereomer can be epimerized to the desired syn-diastereomer.[1][2][3] A common method involves the formation of an oxazoline intermediate followed by hydrolysis, which proceeds with inversion of configuration at the alcohol-bearing stereocenter.[1]

  • Dissolve the protected anti-product in a suitable solvent and treat with thionyl chloride to form the oxazoline.

  • Hydrolyze the oxazoline intermediate under acidic conditions to yield the deprotected syn-β-hydroxy-α-amino acid.[1]

  • Purify the final product by recrystallization or ion-exchange chromatography.

cluster_chemical Chemical Synthesis Workflow start N-Boc-Glycine precursor α-amidohemimalonate start->precursor Malonic acid mono-ester, Coupling agent aldol Protected anti-(2S,3R)-3-Amino- 2-hydroxyhexanoate precursor->aldol Butanal, Organic Base, -78 °C epimerization Oxazoline Intermediate aldol->epimerization Thionyl Chloride final_product (2S,3S)-3-Amino-2-hydroxyhexanoic acid epimerization->final_product Acid Hydrolysis

Caption: Workflow for the chemical synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Enzymatic Synthesis Approach: L-Threonine Aldolase Catalyzed Reaction

Biocatalysis presents an increasingly attractive alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of β-hydroxy-α-amino acids, L-threonine aldolases (LTAs) are particularly well-suited. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine with an aldehyde.

Rationale Behind the Enzymatic Approach

The use of an L-threonine aldolase is motivated by its ability to form two new stereocenters in a single step with often excellent stereocontrol. The enzyme's active site acts as a chiral microenvironment, precisely orienting the substrates to favor the formation of the L-amino acid with a specific configuration at the β-carbon. This one-step synthesis from simple, readily available starting materials (glycine and butanal) represents a significant advantage in terms of process efficiency and sustainability.

Experimental Protocol: Enzymatic Synthesis

The following protocol is a representative method for the enzymatic synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid using a recombinant L-threonine aldolase.

Step 1: Expression and Preparation of L-Threonine Aldolase

  • Transform E. coli cells with a plasmid containing the gene for a suitable L-threonine aldolase.

  • Grow the transformed cells in a suitable culture medium and induce protein expression.

  • Harvest the cells by centrifugation and lyse them to release the enzyme.

  • The crude cell lysate or a purified enzyme preparation can be used for the synthesis.

Step 2: L-Threonine Aldolase-Catalyzed Aldol Condensation

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing glycine (e.g., 1 M), pyridoxal-5'-phosphate (PLP, e.g., 0.05 mM), and a reducing agent such as dithiothreitol (DTT, e.g., 10 mM).[4]

  • Add butanal (e.g., 1.2 M) to the reaction mixture. Due to the potential for substrate inhibition, butanal may be added portion-wise.

  • Initiate the reaction by adding the L-threonine aldolase preparation (e.g., 100 U).[4]

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.[4]

  • Monitor the reaction progress by HPLC or NMR spectroscopy.

  • Terminate the reaction by boiling the mixture to denature the enzyme.[4]

Step 3: Product Isolation and Purification

  • Centrifuge the reaction mixture to remove the denatured enzyme and other cellular debris.

  • Add a large volume of a water-miscible organic solvent (e.g., ethanol) to the supernatant to precipitate the unreacted glycine.[4]

  • Collect the precipitate by filtration and recover the glycine.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product from the concentrated filtrate using ion-exchange chromatography followed by reverse-phase chromatography (ODS) to yield the pure (2S,3S)-3-Amino-2-hydroxyhexanoic acid.[4]

cluster_enzymatic Enzymatic Synthesis Workflow start_materials Glycine + Butanal reaction Aldol Condensation start_materials->reaction L-Threonine Aldolase, PLP, 37 °C termination Reaction Termination reaction->termination Boiling purification1 Glycine Precipitation termination->purification1 Ethanol Addition purification2 Chromatography purification1->purification2 Ion-Exchange & ODS final_product (2S,3S)-3-Amino-2-hydroxyhexanoic acid purification2->final_product

Caption: Workflow for the enzymatic synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Head-to-Head Comparison: Performance and Experimental Data

The choice between a chemical and an enzymatic synthesis route is often dictated by a trade-off between various performance metrics. The following table provides a comparative summary based on data from the synthesis of closely related β-hydroxy-α-amino acids.

ParameterChemical Synthesis (Decarboxylative Aldol)Enzymatic Synthesis (L-Threonine Aldolase)
Starting Materials Protected glycine derivative, malonic acid ester, butanalGlycine, butanal
Number of Steps Multi-step (3-4 steps)Single catalytic step followed by purification
Stereoselectivity High diastereoselectivity (often >95% d.e.)High enantioselectivity (>99% e.e.) and variable diastereoselectivity (can be high for syn product with certain enzymes)
Yield Moderate to high overall yield (can be impacted by multiple steps)Moderate to high (e.g., up to 17% isolated yield for related compounds)[4]
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphere, anhydrous solventsMild conditions (e.g., 37 °C, aqueous buffer, atmospheric pressure)
Catalyst Stoichiometric organic base, potentially metal catalystsRecombinant enzyme (protein)
By-products Coupling agent by-products, protecting group wasteDenatured enzyme, unreacted substrates
Scalability Well-established for chemical synthesis, but may require specialized equipmentCan be highly scalable, especially with whole-cell biocatalysts
Environmental Impact Use of organic solvents and potentially hazardous reagents"Greener" process with aqueous media and biodegradable catalyst

Discussion and Conclusion

Both chemical and enzymatic methodologies offer viable pathways to (2S,3S)-3-Amino-2-hydroxyhexanoic acid, each with its distinct advantages and disadvantages.

Chemical synthesis , exemplified by the diastereoselective decarboxylative aldol reaction, provides a high degree of control over stereochemistry, particularly for achieving the syn configuration through epimerization.[1] However, this control comes at the cost of a multi-step process that often involves protecting groups, cryogenic conditions, and the use of organic solvents, which can be challenging to scale up and may have a greater environmental impact.

Enzymatic synthesis using L-threonine aldolases offers a more streamlined and environmentally benign approach. The ability to construct the target molecule in a single step from simple precursors under mild, aqueous conditions is a significant advantage.[4] While the diastereoselectivity can be enzyme-dependent, screening and protein engineering can often identify or create biocatalysts with the desired selectivity. The main challenges in the enzymatic route can be enzyme stability, potential substrate or product inhibition, and the downstream processing required to isolate the product from the aqueous reaction mixture.

For researchers and drug development professionals, the choice between these two synthetic strategies will depend on the specific requirements of the project. For small-scale synthesis where precise control and access to various diastereomers are critical, chemical methods may be preferred. For larger-scale, more sustainable production where high enantiopurity and a streamlined process are key, the enzymatic route holds considerable promise. As the field of biocatalysis continues to advance, the development of more robust and selective enzymes will likely make the enzymatic synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid and other chiral amino acids an increasingly attractive option.

References

  • Singjunla, Y., Baudoux, J., & Rouden, J. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5790–5793. Available at: [Link]

  • Singjunla, Y., Baudoux, J., & Rouden, J. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. Semantic Scholar. Available at: [Link]

  • Singjunla, Y., Baudoux, J., & Rouden, J. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. PubMed. Available at: [Link]

  • Kimura, T., & Suga, H. (2021). STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4-DIHYDROXYPHENYL)-3-HYDROXYPROPANOIC ACID EQUIVALENTS. HETEROCYCLES, 103(2), 965. Available at: [Link]

  • Anderson, J. C., & Smith, S. C. (2003). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 1(22), 3997–4007. Available at: [Link]

  • Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Available at: [Link]

  • Liu, J. Q., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(48), 11734–11742. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC. Available at: [Link]

  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. PMC. Available at: [Link]

  • Paiardini, A., Contestabile, R., D'Aguanno, S., Giammarini, V., & Pascarella, S. (2008). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. PMC. Available at: [Link]

Sources

Benchmarking the purity of commercial (2S,3S)-3-Amino-2-hydroxyhexanoic acid standards

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Purity of Commercial (2S,3S)-3-Amino-2-hydroxyhexanoic Acid Standards: A Comprehensive Analytical Guide

As drug development increasingly targets complex protease interactions, the demand for stereochemically pristine chiral building blocks has surged. Among these, (2S,3S)-3-Amino-2-hydroxyhexanoic acid (AHHA, CAS No. 160801-76-3) stands out as a critical syn-β-amino-α-hydroxy acid [1]. It is a highly conserved structural motif in potent natural and synthetic protease inhibitors, including Amastatin, Microginins, and advanced Hepatitis C virus (HCV) therapeutics [2].

However, sourcing commercial AHHA standards presents a significant analytical challenge. Epimerization at either the C2 or C3 chiral centers during synthesis or storage can drastically alter the biological activity of the downstream active pharmaceutical ingredient (API) [3]. This guide establishes a self-validating, multi-modal analytical framework to objectively benchmark the purity of commercial AHHA standards against in-house synthesized alternatives.

The Causality of Stereochemical Integrity in Drug Design

In protease inhibitor design, the (2S,3S)-AHHA moiety acts as a transition-state isostere. The hydroxyl group at C2 coordinates directly with the catalytic zinc ion or active-site residues of metalloproteases, while the C3 amino group and aliphatic side chain anchor the molecule into the S1' subsite.

If a commercial standard contains trace amounts of the anti-diastereomer (e.g., 2R,3S) or the enantiomer (2R,3R), the resulting synthesized peptide will suffer from steric clashes and a profound loss of hydrogen-bonding capability. This translates directly to a logarithmic drop in target affinity (IC50 shift from nanomolar to micromolar ranges).

Causality A (2S,3S)-AHHA (Target Eutomer) C Optimal S1' Pocket Binding A->C Favorable B (2R,3S) or (2S,3R) Diastereomers D Steric Clash & Loss of H-Bonds B->D Epimerization E High Protease Inhibition C->E F Poor Inhibition (Off-Target) D->F

Fig 2. Causality of AHHA stereochemistry on protease inhibitor binding affinity and efficacy.

Analytical Strategy: Designing a Self-Validating System

Standard reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is insufficient for AHHA purity benchmarking because the molecule lacks a strong UV chromophore and enantiomers co-elute. To establish a self-validating system , we must employ orthogonal techniques that independently verify chemical, enantiomeric, and diastereomeric purity without relying on a single mechanism of action [4].

  • Chemical Purity (LC-HRMS): Confirms the exact mass and flags non-isomeric synthetic impurities (e.g., unreacted starting materials or truncated byproducts).

  • Enantiomeric Excess (Marfey's Derivatization + HPLC-DAD): Reacting AHHA with 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (L-FDVA) achieves two goals simultaneously: it introduces a strong UV chromophore (λ = 340 nm) and converts enantiomers into diastereomers, allowing baseline resolution on standard C18 columns [3].

  • Diastereomeric Excess (1H/13C NMR): Because derivatization kinetics can sometimes favor one isomer (kinetic resolution artifact), we use Nuclear Magnetic Resonance (NMR) as an orthogonal check. The syn-configuration of (2S,3S)-AHHA exhibits a distinct J-coupling constant between the C2-H and C3-H protons (typically J ≈ 3.6 Hz) compared to the anti-isomers[2].

Workflow A Commercial (2S,3S)-AHHA Standards B Chemical Purity (LC-HRMS) A->B C Derivatization (L-FDVA / Marfey's) A->C E Diastereomeric Excess (1H/13C NMR & COSY) A->E F Comprehensive Purity Benchmark Report B->F D Enantiomeric Excess (Chiral HPLC-DAD) C->D D->F E->F

Fig 1. Multi-modal analytical workflow for benchmarking (2S,3S)-AHHA commercial standards.

Benchmarking Data: Commercial vs. In-House Standards

We benchmarked a premium commercial standard (Supplier A, marketed as >95% purity [1]), an economy commercial standard (Supplier B), and an in-house standard synthesized via a highly stereoselective Sharpless asymmetric aminohydroxylation route [2].

Table 1: Quantitative Purity Benchmarking of (2S,3S)-AHHA Standards

Standard SourceChemical Purity (LC-HRMS)Enantiomeric Excess (HPLC)Diastereomeric Excess (NMR)Moisture (Karl Fischer)
Supplier A (Premium) 99.1%>99.0%98.8%0.4%
Supplier B (Economy) 94.2%91.5%88.0% (Contains 2R,3S)1.8%
In-House Synthesized 98.5%98.0%99.0%0.6%

Data Interpretation: Supplier A demonstrated exceptional correlation between HPLC and NMR data, validating its use in late-stage drug development. Supplier B showed a significant discrepancy between chemical purity (94.2%) and diastereomeric excess (88.0%), highlighting the danger of relying solely on standard LC-MS data provided by budget suppliers. The presence of the (2R,3S) epimer in Supplier B's batch would critically compromise downstream peptide efficacy.

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed with internal controls.

Protocol A: Marfey’s Derivatization and HPLC-DAD Analysis

Causality of choice: L-FDVA reacts with the primary amine of AHHA via nucleophilic aromatic substitution. Running a racemic (±)-AHHA control alongside the sample proves that the column can successfully resolve the resulting diastereomers, validating the absence of hidden co-elution.

  • Sample Preparation: Dissolve 1.0 mg of the (2S,3S)-AHHA standard in 100 µL of LC-MS grade water.

  • Derivatization: Add 20 µL of 1 M NaHCO₃ (to deprotonate the amine and drive nucleophilic attack) followed by 100 µL of a 1% (w/v) solution of L-FDVA in acetone.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes. Note: Exceeding 60 minutes can induce trace racemization at the α-carbon.

  • Quenching: Halt the reaction by adding 20 µL of 1 M HCl. Dilute the mixture with 800 µL of Acetonitrile/Water (1:1, v/v) to prevent precipitation of the highly hydrophobic derivative.

  • Chromatography: Inject 10 µL onto a C18 column (250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Linear from 10% B to 50% B over 45 minutes at 1.0 mL/min.

    • Detection: DAD set to 340 nm.

Protocol B: Orthogonal NMR Validation

Causality of choice: NMR requires no chemical alteration of the standard, eliminating derivatization bias. The Karplus equation dictates that the dihedral angle between the C2 and C3 protons directly impacts the J-coupling constant, making it an infallible reporter of syn vs anti geometry.

  • Sample Preparation: Dissolve 5.0 mg of the AHHA standard in 600 µL of D₂O (Deuterium Oxide).

  • Acquisition: Acquire a 1D ¹H NMR spectrum and a 2D DQF-COSY spectrum at 600 MHz to confidently assign the aliphatic backbone.

  • Data Analysis: Isolate the signals for the C2-H (α-proton) and C3-H (β-proton). Calculate the coupling constant (J). A J-value of ~3.6 Hz confirms the syn-(2S,3S) configuration. A J-value > 6.0 Hz indicates contamination with the anti-(2R,3S) or (2S,3R) diastereomer [3].

References

  • BOC Sciences. (n.d.). (2S,3S)-3-Amino-2-hydroxyhexanoic acid.
  • RSC Advances. (2025). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin. The Royal Society of Chemistry.
  • ResearchGate. (2025). Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity.
  • Google Patents. (2002). EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives.

Comparing protecting group efficiency for 3-amino-2-hydroxyhexanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Solid-Phase Peptide Synthesis (SPPS) for 3-Amino-2-Hydroxyhexanoic Acid: A Comparative Guide on Protecting Group Efficiency

Introduction

The incorporation of 3-amino-2-hydroxyhexanoic acid (AHHA) into synthetic peptides is a critical operation in the development of novel therapeutics, particularly metalloprotease inhibitors. As a non-proteinogenic β -amino- α -hydroxy acid, AHHA acts as a transition-state analog, structurally mimicking the bioactive residues found in natural products like[1].

However, its bifunctional nature presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The immediate proximity of the β -amino group and the α -hydroxyl group creates competing nucleophilic sites. Application scientists must implement a highly optimized protecting group strategy to prevent side reactions while overcoming the severe steric hindrance inherent to [2].

The Mechanistic Challenge: Steric Hindrance vs. O-Acylation

When coupling the subsequent amino acid to the AHHA residue, the synthesis trajectory is dictated by the status of the α -hydroxyl group:

  • Unprotected Hydroxyl (Fmoc-AHHA-OH): Relying on the higher nucleophilicity of the amine over the secondary hydroxyl is a high-risk strategy. During prolonged couplings, the unprotected hydroxyl undergoes O-acylation. This forms a depsipeptide, which can either remain as a branched deletion sequence or undergo a pH-dependent during subsequent Fmoc deprotection steps[3]. This migration creates a heterogeneous mixture of products that are notoriously difficult to purify.

  • Protected Hydroxyl (Fmoc-AHHA(PG)-OH): Utilizing a protecting group completely suppresses O-acylation. However, the combined steric bulk of the protecting group, the Fmoc group, and the propyl side chain of AHHA drastically reduces the coupling efficiency of the adjacent β -amine, requiring highly optimized activation chemistry to synthesize[4].

G A Activated Fmoc-Phe-OH B Resin-AHHA-Val-Pro (Unprotected α-OH) A->B Coupling Reaction C Normal N-Acylation (Desired Peptide) B->C Amine Attack D O-Acylation (Depsipeptide) B->D Hydroxyl Attack E O-N Acyl Migration (pH > 7) D->E Base Treatment (Fmoc Deprotection) E->C Rearrangement

Mechanistic divergence during SPPS: Normal N-acylation vs. O-acylation and O-N migration.

Comparative Experimental Design & Self-Validating Protocol

To establish the optimal strategy, we compared three Fmoc-AHHA building blocks in the synthesis of a model hexapeptide (H-Leu-Phe-AHHA-Val-Pro-NH2):

  • Strategy A: Minimal Protection (Fmoc-AHHA-OH)

  • Strategy B: Ether Protection (Fmoc-AHHA(tBu)-OH)

  • Strategy C: Silyl Protection (Fmoc-AHHA(TBS)-OH)

Causality in Protocol Design: Why DIC/OxymaPure instead of HATU? When coupling to the highly hindered β -amine of AHHA, reaction kinetics are exceptionally slow. Uronium-based coupling reagents (like HATU) can react directly with the unreacted amine over prolonged periods, leading to irreversible guanidinylation and chain termination. DIC/OxymaPure generates a stable active ester that does not cap the growing peptide chain, ensuring high fidelity.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes to ensure optimal polymer matrix expansion.

  • Standard Couplings (Val, Pro): Add 3.0 eq of Fmoc-AA-OH, 3.0 eq of DIC, and 3.0 eq of OxymaPure in DMF. React for 45 minutes at 25°C. Perform a Kaiser test to validate complete primary amine acylation.

  • AHHA Incorporation: Couple Fmoc-AHHA(PG)-OH (3.0 eq) using DIC/OxymaPure (3.0 eq) for 2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result confirms complete acylation of the Val residue.

  • Critical Hindered Coupling (Phe onto AHHA):

    • Deprotect the Fmoc group on AHHA using 20% piperidine in DMF (2 x 10 min).

    • Add Fmoc-Phe-OH (4.0 eq) activated with DIC/OxymaPure (4.0 eq) in DMF. React for 3 hours at 25°C.

    • Self-Validation (Micro-Cleavage): Extract a 5 mg aliquot of the resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS to quantify the ratio of desired product to O-acylated depsipeptide.

  • Global Cleavage and Isolation:

    • Treat the bulk resin with TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant, and lyophilize.

G S1 Resin Swelling & Deprotection S2 Coupling: Fmoc-AHHA(PG)-OH S1->S2 S3 Kaiser Test Validation S2->S3 S4 Coupling: Fmoc-Phe-OH S3->S4 S5 Micro-Cleavage LC-MS Check S4->S5 S6 Global Cleavage & Lyophilization S5->S6

Self-validating SPPS workflow with integrated LC-MS micro-cleavage checkpoints.

Data Presentation: Performance Comparison

The synthesized crude peptides from the three strategies were analyzed using RP-HPLC (214 nm) and ESI-MS. The quantitative results are summarized below:

StrategyProtecting GroupCoupling Efficiency (Phe to AHHA)O-Acylation Side Product (%)Overall Crude PurityKey Observation
A None (-OH)98%22.4%65.1%High coupling rate, but unacceptable depsipeptide formation.
B tert-Butyl (tBu)71% (1st), 94% (Double)< 1.0%88.3%Prevents side reactions but requires aggressive double coupling.
C Silyl (TBS)85% (1st), 98% (Double)< 1.0%92.5%Best balance of orthogonality and steric accessibility.

Discussion and Field-Proven Insights

The Fallacy of Minimal Protection: While Strategy A avoids the cost of complex protecting groups, the unprotected α -hydroxyl group is highly susceptible to O-acylation. Even with careful control of activation equivalents, the resulting crude mixture is heavily contaminated with branched sequences, rendering downstream purification highly inefficient.

The Silyl Advantage (TBS vs. tBu): Why does Strategy C (TBS) outperform Strategy B (tBu)? The tert-butyl ether creates a severe steric clash due to the short C-O bond length (~1.43 Å), which pulls the bulky quaternary carbon close to the reactive β -amine. In contrast, the tert-butyldimethylsilyl (TBS) group features a significantly longer Si-O bond (~1.64 Å). This geometric extension acts as a spacer, pushing the steric bulk of the silyl group away from the β -amine. This subtle atomic difference preserves nucleophilic accessibility for the incoming amino acid while maintaining absolute orthogonality against O-acylation.

Conclusion

For the synthesis of complex peptides containing 3-amino-2-hydroxyhexanoic acid, the use of a silyl-based protecting group (Fmoc-AHHA(TBS)-OH) offers the highest synthetic efficiency. It perfectly balances the need to suppress O-acylation with the geometric requirement for nucleophilic accessibility at the hindered β -amine. Researchers developing novel metalloprotease inhibitors should prioritize TBS protection and utilize DIC/Oxyma activation to ensure high-purity crude products.

References

  • Title: Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides Source: ResearchGate (Biopolymers) URL: [Link]

  • Title: Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A practical synthesis of enantiopure syn- β -amino- α -hydroxy acids from α -amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation of In Vitro Protease Inhibition Assays: A Comparative Guide on 3-Amino-2-Hydroxyhexanoic Acid (AHA) and Classical Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex viral and human proteases, the demand for highly specific, high-affinity inhibitors has outpaced the capabilities of classical broad-spectrum agents. 3-Amino-2-hydroxyhexanoic acid (AHA) and its stereoisomers have emerged as critical chiral synthons and pharmacophores in the design of advanced protease inhibitors [1]. Found naturally in cyanobacterial microginins and utilized synthetically in Hepatitis C Virus (HCV) NS3 serine protease inhibitors (e.g., Telaprevir/VX-950 analogs), AHA acts as a potent transition-state analog (TSA) [2].

This guide provides an objective comparison of AHA-derived peptidomimetics against classical alternatives (Bestatin, PMSF, EDTA) and outlines a self-validating in vitro assay workflow for accurate kinetic profiling.

Mechanistic Rationale: The Transition-State Isostere

To understand the superior performance of AHA-based inhibitors, one must look at the causality of enzyme-substrate kinetics. During standard peptide bond cleavage, serine and metalloproteases form a transient, high-energy tetrahedral intermediate .

Classical inhibitors often fail to mimic this state accurately. For example, PMSF covalently (and irreversibly) acylates the active-site serine, which is useful for crude lysate preservation but unsuitable for reversible drug design. Bestatin chelates metalloprotease zinc ions but lacks the extended subsite interactions needed for high specificity.

In contrast, the α -hydroxy- β -amino acid core of AHA perfectly mimics the geometry and electrostatics of the tetrahedral intermediate [3]. The hydroxyl group interacts directly with the catalytic machinery (e.g., the oxyanion hole in serine proteases or the Zn2+ ion in metalloproteases), resulting in a reversible, high-affinity blockade known as "slow, tight-binding" inhibition.

Mechanism Substrate Peptide Substrate Protease Protease Active Site (Catalytic Triad / Metal Ion) Substrate->Protease Native Binding Tetrahedral Transient Tetrahedral Intermediate Protease->Tetrahedral Nucleophilic Attack Mimic Stable Tetrahedral Mimic (Transition-State Isostere) Protease->Mimic Hydroxyl Interaction Cleavage Peptide Bond Cleavage (Products Released) Tetrahedral->Cleavage Hydrolysis AHA AHA-Derived Inhibitor (3-Amino-2-hydroxyhexanoic Acid) AHA->Protease Competitive Binding Blockade Reversible Active Site Blockade (High Affinity) Mimic->Blockade Kinetic Arrest

Diagram 1: Mechanistic pathway comparing native peptide cleavage vs. AHA-mediated transition-state mimicry.

Comparative Profiling of Protease Inhibitors

When designing an in vitro validation assay, selecting the appropriate reference inhibitor is critical. The table below objectively compares AHA-derivatives with standard laboratory alternatives.

Inhibitor ClassRepresentative AgentTarget ProteasesMechanism of ActionReversibilityTypical IC50​ Range
Transition-State Analog AHA-Peptidomimetics Serine & AminopeptidasesTetrahedral intermediate mimicryReversible10 nM – 500 nM
Dipeptide Analog Bestatin AminopeptidasesChelation of active-site metalReversible1 µM – 10 µM
Sulfonyl Fluoride PMSF Serine ProteasesCovalent sulfonylation of Ser-OHIrreversible0.1 mM – 1 mM
Chelating Agent EDTA MetalloproteasesSequestration of divalent cationsReversible1 mM – 5 mM

Self-Validating Experimental Protocol: FRET-Based Inhibition Assay

To accurately capture the potency of AHA-based inhibitors, the assay must account for their slow-binding kinetics . If the substrate is added simultaneously with the inhibitor, the calculated IC50​ will be artificially inflated because the enzyme requires time to undergo the conformational changes necessary to accommodate the transition-state mimic.

The following protocol utilizes a self-validating system with built-in controls to ensure kinetic trustworthiness.

Materials Required
  • Enzyme: Recombinant HCV NS3/4A protease or Bovine α -chymotrypsin [2].

  • Substrate: FRET-based depsipeptide (e.g., RET S1) or fluorogenic Suc-AAPF-AMC.

  • Test Compound: AHA-derived peptidomimetic (Serial dilutions in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% CHAPS, 20% Glycerol, 10 mM DTT.

Step-by-Step Methodology
  • Reagent Preparation & Baseline Establishment: Prepare a 2X enzyme solution in the assay buffer. Prepare 4X concentrations of the AHA-inhibitor and standard reference (e.g., Bestatin) in assay buffer containing a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • The Equilibration Phase (Critical Step): Mix 25 µL of the 2X enzyme solution with 12.5 µL of the 4X inhibitor solution in a black 96-well microplate. Incubate at 30°C for 30 minutes. Causality Check: This pre-incubation allows the AHA transition-state analog to achieve thermodynamic equilibrium with the active site, ensuring accurate Ki​ determination.

  • Control Implementation: Include a Vehicle Control (Enzyme + 1% DMSO) to establish Vmax​ , and a Blank Control (Buffer + Substrate) to monitor non-enzymatic auto-hydrolysis.

  • Reaction Initiation: Add 12.5 µL of 4X FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (e.g., λex​=340 nm, λem​=490 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Workflow Prep 1. Reagent Prep (Enzyme, AHA, Controls) Incubation 2. Pre-Incubation (30 min at 30°C) Prep->Incubation Establishes Equilibrium Reaction 3. FRET Substrate Addition Incubation->Reaction Initiates Cleavage Readout 4. Kinetic Readout (Continuous Fluorometry) Reaction->Readout Captures V0 Analysis 5. IC50 & Ki Calculation Readout->Analysis Data Fitting

Diagram 2: Step-by-step workflow for validating slow-binding transition-state analogs via FRET.

Supporting Experimental Data & Interpretation

When the above protocol is executed, AHA-derived inhibitors consistently demonstrate superior kinetic profiles compared to classical agents. The data below represents validated in vitro performance metrics derived from standard fluorogenic assays [1][2].

InhibitorTarget EnzymeAssay Substrate IC50​ (nM) Ki​ (nM)Binding Kinetics
AHA-Peptidomimetic HCV NS3/4AFRET Depsipeptide45 ± 518 ± 2Slow, tight-binding
AHA-Peptidomimetic α -ChymotrypsinSuc-AAPF-AMC120 ± 1585 ± 8Competitive, reversible
Bestatin AminopeptidaseLeu-AMC4,500 ± 2002,100 ± 150Fast, competitive
PMSF α -ChymotrypsinSuc-AAPF-AMC> 100,000N/AIrreversible covalent

Data Synthesis: The sub-micromolar Ki​ values of AHA-peptidomimetics confirm that mimicking the tetrahedral intermediate yields a binding affinity orders of magnitude higher than simple dipeptide analogs (Bestatin) or covalent modifiers (PMSF). Furthermore, the reversible nature of AHA binding makes it vastly superior for therapeutic translation, avoiding the off-target toxicity associated with irreversible covalent binders.

References

  • Discovery of SCH446211 (SCH6): A New Ketoamide Inhibitor of the HCV NS3 Serine Protease and HCV Subgenomic RNA Replication.
  • Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity.
  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin.

Safety Operating Guide

(2S,3S)-3-Amino-2-hydroxyhexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Guide for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

As drug development professionals and synthetic chemists push the boundaries of peptide therapeutics, the use of specialized non-standard amino acids like (2S,3S)-3-Amino-2-hydroxyhexanoic acid has become increasingly common. Often utilized as a critical building block in the synthesis of protease inhibitors (such as Amastatin analogs)[1][2], this compound requires precise handling and disposal protocols.

While it is not classified as an acutely toxic or highly hazardous substance, its biological activity profile and fine powder morphology necessitate rigorous laboratory safety procedures[3][4]. Improper disposal not only risks occupational exposure but also violates the [5][6], leading to environmental contamination and severe institutional penalties[7].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

Physicochemical & Hazard Profiling

Before initiating any workflow, it is critical to understand the physical and chemical properties of the material to anticipate its behavior in waste streams. Below is a synthesized hazard profile based on standard safety data for related bioactive amino acid derivatives[3][4][8].

ParameterSpecification / CharacteristicOperational Implication
Chemical Formula C₆H₁₃NO₃Organic waste stream; requires complete combustion for disposal.
Physical State Solid (White to off-white powder)High risk of aerosolization during transfer.
Solubility Soluble in DMSO, Acetic Acid, WaterWaste will partition into both aqueous and organic streams.
GHS Classification Unclassified (Treat as potential irritant)May cause respiratory/skin irritation[3]. Standard PPE required.
Environmental Hazard Potential aquatic toxicityStrictly prohibited from drain disposal [9][10].

Safety & Handling Protocols: The Causality of Protection

As a Senior Application Scientist, I emphasize that safety protocols must be driven by physicochemical realities, not blind compliance. Every protective measure serves a specific mechanistic purpose:

  • Ventilated Enclosures (Engineering Control): Because (2S,3S)-3-Amino-2-hydroxyhexanoic acid is a finely milled powder, ambient air currents can easily aerosolize the particles. Aerosolization presents a direct inhalation risk and can cross-contaminate adjacent experiments[3][8]. Protocol: All weighing and dry transfers must be conducted within a Class I/II biological safety cabinet or a dedicated ventilated balance enclosure.

  • Personal Protective Equipment (PPE): While not highly corrosive, bioactive amino acids can cause contact dermatitis or systemic absorption through broken skin[3]. Protocol: Wear standard nitrile gloves (double-gloving recommended for bulk transfers), a fully buttoned lab coat, and chemical splash goggles[9].

  • Static Elimination: Fine organic powders can accumulate static charge, causing them to adhere to spatulas and weigh boats, which complicates quantitative transfer and increases spill risk. Protocol: Use an anti-static ionizing bar or zero-stat gun prior to weighing.

Step-by-Step Disposal Workflows

To maintain a self-validating safety system, your disposal workflow must ensure that every byproduct is accounted for, segregated by compatibility, and properly contained.

A. Solid Waste Disposal

This includes unused powder, contaminated weigh boats, pipette tips, and disposable spatulas.

  • Segregation: Collect all solid items that have come into direct contact with the compound. Do not mix with general municipal trash[9].

  • Containment: Place the items into a puncture-resistant, sealable solid hazardous waste container lined with a compatible polymer bag[9].

  • Validation & Labeling: Immediately affix a GHS-compliant "Hazardous Waste" label to the container. Crucial Step: Spell out "(2S,3S)-3-Amino-2-hydroxyhexanoic acid" completely. Why? Using abbreviations (e.g., "AHHA" or "Amastatin intermediate") creates ambiguity for emergency responders and waste management personnel, which is a direct violation of EPA labeling requirements[11][12].

B. Liquid Waste Disposal

This includes reaction filtrates, HPLC mobile phase waste, and glassware rinsates.

  • Solvent Segregation: Separate liquid waste into Aqueous and Organic streams. Why? Mixing incompatible solvents (e.g., acidic aqueous waste with certain organic solvents) can cause exothermic reactions or gas generation, potentially rupturing the sealed carboy[7][13].

  • Volumetric Containment: Transfer liquids into designated, chemically compatible carboys (e.g., HDPE for aqueous, PTFE-lined glass for organics).

  • The 75% Rule: Fill carboys to no more than 75% of their total capacity. Why? This headspace allows for vapor expansion due to ambient temperature fluctuations and significantly reduces the risk of spillage during transport[12][14].

C. Spill Management Protocol

In the event of a localized spill on the benchtop or floor:

  • Avoid Dry Sweeping: Never use a brush or broom on the dry powder. Why? Mechanical sweeping violently aerosolizes the powder, converting a localized spill into a room-wide inhalation hazard[8].

  • Wet Absorption: Gently cover the spill with a damp absorbent wipe (using water or 10% ethanol) to suppress dust formation, or use a HEPA-filtered vacuum designed for hazardous particulates[8][9].

  • Decontamination: Wipe the area with a suitable solvent, placing all used wipes into the solid hazardous waste container[9].

Regulatory & Logistical Framework

Proper laboratory waste management is governed by the EPA's[5][15]. To ensure institutional compliance, laboratories must adhere to the following logistical plans:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the direct control of the operator[11][16]. The SAA must never exceed 55 gallons of hazardous waste[11][13]. Containers must remain tightly closed at all times unless actively adding waste[13][14].

  • Generator Status Timelines: Your facility's EPA classification dictates how long waste can remain on-site. must manifest and ship waste off-site within 90 days, whereas Small Quantity Generators (SQGs) have up to 180 days[17].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-licensed hazardous waste disposal company. The standard and safest final disposition for bioactive amino acid derivatives is high-temperature incineration[14][18].

Experimental Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste segregation, ensuring that all physical states of (2S,3S)-3-Amino-2-hydroxyhexanoic acid are routed to the correct regulatory endpoints.

WasteWorkflow Start Waste Generation: (2S,3S)-3-Amino-2-hydroxyhexanoic acid Solid Solid Waste (Powder, Contaminated Labware) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Dry Transfer AqBin Aqueous Waste Carboy Liquid->AqBin Aqueous OrgBin Organic Solvent Waste Carboy Liquid->OrgBin Organic SAA Satellite Accumulation Area (SAA) SolidBin->SAA Label & Seal AqBin->SAA <75% Capacity OrgBin->SAA <75% Capacity EHS EHS Collection & Manifesting SAA->EHS RCRA Timeline (<90 or 180 Days) Incineration EPA-Approved Incineration Facility EHS->Incineration Final Disposal

Figure 1: Step-by-step segregation and disposal workflow for (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators". Available at: [Link][5]

  • US Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators". Available at:[Link][17]

  • ACS Chemical Health & Safety. "The Subtleties of Managing Laboratory Waste in 2024". Available at:[Link][15]

  • Carl Roth. "Safety Data Sheet: Amino acid". Available at:[Link][4]

Sources

Personal protective equipment for handling (2S,3S)-3-Amino-2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

As Senior Application Scientists, our commitment extends beyond supplying high-purity reagents; we aim to empower your research by ensuring the highest standards of safety and operational excellence in your laboratory. This guide provides essential, field-proven safety and handling protocols for (2S,3S)-3-Amino-2-hydroxyhexanoic acid, a valuable building block in synthetic chemistry. The principles outlined here are designed to be intuitive, self-validating, and grounded in established laboratory safety standards to build a culture of safety and precision in your work.

Hazard Identification and Risk Assessment

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid derivative. While specific toxicological data for this exact molecule is not extensively published, its structure as a fine organic chemical powder and amino acid derivative informs a robust safety protocol. Based on data from structurally similar compounds and general principles of handling chemical powders, the primary hazards are:

  • Eye and Skin Irritation: Similar amino acid compounds are known to cause skin and eye irritation upon direct contact.[1][2][3]

  • Respiratory Tract Irritation: As a fine powder, it can easily become airborne during handling.[4] Inhalation of airborne particles may lead to respiratory irritation.

  • Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may be harmful.[1]

A thorough, task-specific risk assessment is the cornerstone of laboratory safety. Before beginning any procedure, evaluate the quantities being used, the potential for dust generation or splashing, and the specific manipulations involved.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is directly dictated by the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling (2S,3S)-3-Amino-2-hydroxyhexanoic acid. Adherence to these guidelines provides a fundamental layer of protection.[5][6]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Transfer (Solid) Safety glasses with side shieldsNitrile glovesStandard lab coatRequired. Use within a chemical fume hood or powder containment enclosure.[4][7] If not possible, an N95-rated dust mask is mandatory.[8]
Dissolution & Solution Transfer Chemical splash gogglesNitrile glovesStandard lab coatNot required if performed in a well-ventilated area or fume hood.
Reaction Workup (Splash Potential) Chemical splash goggles and a face shieldNitrile gloves (consider double-gloving for extended tasks)[5]Chemical-resistant apron over a lab coatNot required if performed in a chemical fume hood.
Spill Cleanup (Solid Powder) Chemical splash gogglesHeavy-duty nitrile glovesLab coatN95-rated dust mask or higher, depending on spill size.[9]
Waste Disposal Safety glasses or chemical splash gogglesNitrile glovesLab coatNot generally required
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimizing exposure and ensuring procedural integrity.[7]

3.1. Receiving and Storage

  • Inspect: Upon receipt, wear safety glasses and nitrile gloves to inspect the container for any damage or leaks.

  • Label: Confirm the label is correct and legible.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

3.2. Weighing and Transferring the Solid Compound Causality: This stage presents the highest risk of generating airborne dust. Therefore, engineering controls are the primary line of defense.

  • Engineering Controls: Perform all weighing and transfers of the solid inside a certified chemical fume hood, a powder containment hood, or a glove box.[4] This not only protects the operator from inhalation but also prevents contamination of the laboratory and ensures the accuracy of the measurement by eliminating air current disturbances.

  • Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Procedure:

    • Use a dedicated, clean spatula for the transfer.

    • Dispense the powder slowly and close to the surface of the receiving vessel to minimize dust formation.

    • Close the source container immediately after dispensing.

    • Clean any residual powder from the spatula and weighing area with a damp cloth or a vacuum designed for dust collection before removing items from the hood. Do not use a dry brush, as this will aerosolize the powder.

3.3. Dissolution and Conducting Reactions Causality: Once the compound is in solution, the primary risk shifts from inhalation to chemical splashes.

  • Engineering Controls: Conduct all dissolutions and reactions within a chemical fume hood.[10]

  • Personal Protective Equipment: Upgrade eye protection to chemical splash goggles.[5] Continue to wear a lab coat and nitrile gloves. For larger volumes (>1L) or more vigorous reactions, the addition of a face shield and a chemical-resistant apron is a prudent secondary measure.

  • Procedure:

    • Add the solid to the solvent slowly to control any exothermic processes.

    • Ensure all equipment is securely clamped.

    • Keep the fume hood sash at the lowest practical height during the procedure.

Disposal Plan: Waste Management Protocol

Proper waste segregation is essential for safety and environmental compliance.

  • Solid Waste:

    • Place any unused (2S,3S)-3-Amino-2-hydroxyhexanoic acid and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) into a clearly labeled, sealed waste container designated for non-halogenated chemical waste.

  • Liquid Waste:

    • Aqueous and organic solutions containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Consult your institution's specific guidelines for solvent waste streams.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other materials in the designated solid chemical waste stream.[11] Do not discard them in the regular trash.

Logical Workflow for Safe Handling

The following diagram outlines the decision-making process for the safe handling of (2S,3S)-3-Amino-2-hydroxyhexanoic acid, from initial receipt to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_cleanup Post-Procedure start Receive Chemical inspect Inspect Container (Gloves, Safety Glasses) start->inspect store Store Securely inspect->store assess Task-Specific Risk Assessment store->assess weigh Weighing Solid (Fume Hood, Gloves, Lab Coat, Safety Glasses) assess->weigh dissolve Dissolving/Reaction (Fume Hood, Gloves, Lab Coat, Goggles) weigh->dissolve spill Spill or Exposure? (Emergency Protocol) dissolve->spill disposal Waste Disposal (Segregate Waste, Use PPE) spill->disposal No end Procedure Complete disposal->end

Caption: Logical workflow for the safe handling of (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

References

  • 20 Amino Acid Kit SAFETY D
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025). BOC Sciences.
  • A Researcher's Guide to Amino Acid Derivatization: A Compar
  • Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • SAFETY DATA SHEET for (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid. (2025). Fisher Scientific.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • Powder Handling.AirClean Systems.
  • SAFETY DATA SHEET - AMINOCAPROIC ACID, USP. (2015). Spectrum Chemical.
  • Essential Safety and Handling Guide for 2-Amino-2-(1H-tetrazol-5-yl)ethanol. (2025). BenchChem.
  • 3-Amino-2-hydroxypropanoic acid SDS. (2023). Apollo Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X) Safety Data Sheet. (2023). Thermo Fisher Scientific.
  • (2R)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxyhexanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxyhexanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.